1-Butyl-1H-imidazole-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
1-butylimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-3-5-10-6-4-9-8(10)7-11/h4,6-7H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQWYAMJYLFXEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CN=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406433 | |
| Record name | 1-Butyl-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169378-52-3 | |
| Record name | 1-Butyl-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Butyl-1H-imidazole-2-carbaldehyde: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Imidazole Scaffold
First synthesized in 1858, the imidazole ring is a cornerstone of medicinal chemistry.[1] This five-membered aromatic heterocycle, containing two nitrogen atoms, is a privileged structure found in numerous biologically active compounds, including the essential amino acid histidine. Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its coordinative capabilities with metal ions make it a versatile scaffold in drug design.[1] Imidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antifungal, and antiviral properties.
This guide focuses on a specific, yet highly versatile derivative: 1-Butyl-1H-imidazole-2-carbaldehyde . This molecule combines the foundational imidazole core with two key functional groups that unlock a vast potential for synthetic diversification. The N1-butyl group enhances lipophilicity, a critical parameter for modulating pharmacokinetic properties, while the C2-aldehyde (formyl) group serves as a reactive handle for constructing more complex molecular architectures. While a specific CAS (Chemical Abstracts Service) number for this precise isomer is not prominently listed in major databases, this guide will provide a comprehensive overview of its synthesis, predicted properties, and chemical reactivity, drawing upon established principles and data from closely related analogues.
Physicochemical and Safety Profile
The introduction of the n-butyl group at the N1 position and the formyl group at the C2 position dictates the molecule's physical properties and chemical behavior.
Predicted Physicochemical Data
A summary of the calculated and predicted physicochemical properties for this compound is presented below. These values are extrapolated from known data for 1-butylimidazole[2][3] and imidazole-2-carbaldehyde.[4][5]
| Property | Value | Source |
| CAS Number | Not assigned | - |
| Molecular Formula | C₈H₁₂N₂O | Calculated |
| Molecular Weight | 152.19 g/mol | Calculated |
| Appearance | Predicted to be a colorless to yellow liquid or low-melting solid | Extrapolated |
| Boiling Point | > 200 °C (Predicted) | Extrapolated from[2] |
| LogP (Octanol/Water) | ~1.5 (Predicted) | Extrapolated |
| Solubility | Soluble in organic solvents like methanol, chloroform; limited solubility in water. | Extrapolated from[3] |
Safety and Handling
As with any active chemical reagent, proper handling of this compound is paramount. While a specific Safety Data Sheet (SDS) is unavailable, the hazard profile can be inferred from related compounds like 1-butylimidazole and imidazole-2-carbaldehyde.[6][7][8]
-
Hazard Statements: Assumed to be harmful if swallowed, cause skin irritation, and serious eye irritation/damage.[7][8]
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8]
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Store in a cool, dry place, tightly sealed, and preferably under an inert atmosphere as imidazole aldehydes can be sensitive to air.[7]
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention.[9]
-
Synthesis and Mechanistic Insights
The synthesis of this compound can be logically approached in a two-step sequence: N-alkylation of the imidazole ring, followed by regioselective formylation at the C2 position.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Part 1: Synthesis of 1-Butylimidazole
-
Rationale: The first step involves the nucleophilic substitution reaction where the imidazole anion attacks the primary alkyl halide. A strong base is used to deprotonate the imidazole, generating the more nucleophilic imidazolate anion. Tetrahydrofuran (THF) or Dimethylformamide (DMF) are suitable polar aprotic solvents.[10][11]
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF under an inert atmosphere (N₂ or Ar), add imidazole (1.0 eq.) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add 1-bromobutane (1.05 eq.) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction cautiously with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 1-butylimidazole as a colorless oil.[3]
-
Part 2: Formylation of 1-Butylimidazole
-
Rationale: The C2 proton of the imidazole ring is the most acidic and can be selectively abstracted by a strong organolithium base. The resulting 2-lithio-1-butylimidazole is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of DMF. A final aqueous workup hydrolyzes the intermediate to yield the desired aldehyde.[12]
-
Procedure:
-
Dissolve 1-butylimidazole (1.0 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add n-butyllithium (n-BuLi, 1.05 eq. in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add anhydrous DMF (1.2 eq.) dropwise, ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product via column chromatography on silica gel.
-
Chemical Reactivity and Synthetic Utility
The aldehyde at the C2 position is the primary locus of reactivity, making this compound a valuable building block for synthesizing more complex, biologically relevant molecules. The electronic nature of the imidazole ring influences the reactivity of this formyl group.[13]
Key Reaction Pathways
Caption: Key synthetic transformations of this compound.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like hydrogen peroxide or silver oxide.[14] This carboxylic acid derivative is a valuable precursor for amides and esters.
-
Reductive Amination: This is one of the most powerful reactions for this scaffold. Condensation with a primary or secondary amine forms an intermediate imine (or iminium ion), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride to yield a substituted aminomethyl imidazole. This is a cornerstone reaction for building libraries of drug-like molecules.
-
Wittig Reaction and Related Olefinations: Reaction with phosphonium ylides (Wittig reaction) or other olefination reagents (e.g., Horner-Wadsworth-Emmons) provides a route to 2-alkenyl imidazole derivatives, introducing carbon-carbon double bonds.[14]
-
Condensation Reactions: The aldehyde can participate in aldol or Knoevenagel condensations with active methylene compounds, further extending the carbon skeleton.
Applications in Drug Discovery and Materials Science
The true value of this compound lies in its role as a versatile intermediate. The imidazole core is a key pharmacophore in many FDA-approved drugs.
-
Anticancer Agents: Many imidazole-containing compounds function by inhibiting kinases or binding to DNA, making them potent anticancer agents.
-
Antiviral and Antifungal Drugs: The imidazole scaffold is central to many antifungal (e.g., miconazole) and antiviral therapies.
-
Ionic Liquids: 1-Butylimidazole itself is a primary precursor for a wide range of imidazolium-based ionic liquids.[15] These "green solvents" have applications in catalysis, electrochemistry, and biomass processing.[15] The aldehyde functionality on this derivative could be used to create task-specific ionic liquids with reactive capabilities.
By using the synthetic pathways described above, researchers can rapidly generate a diverse library of novel imidazole derivatives from this compound for screening in various biological assays. The N-butyl group provides a lipophilic anchor, which can be crucial for membrane permeability and interaction with hydrophobic pockets in target proteins.
Conclusion
This compound represents a strategically important, though not commonly cataloged, chemical building block. Its logical and feasible synthesis provides access to a molecule primed for diversification. The presence of the reactive C2-aldehyde on an N-butylated imidazole core offers a powerful platform for medicinal chemists and materials scientists to develop novel compounds with tailored properties for a wide array of applications, from next-generation therapeutics to advanced functional materials.
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1-Butylimidazole(4316-42-1)MSDS Melting Point Boiling Density Storage Transport. (n.d.). Chemical Synthesis. Retrieved January 18, 2026, from [Link]
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Cheméo. (n.d.). 1-Butylimidazole (CAS 4316-42-1) - Chemical & Physical Properties. Retrieved January 18, 2026, from [Link]
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Reyes-Márquez, A., et al. (n.d.). Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. ChemistryOpen. Retrieved January 18, 2026, from [Link]
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ACS Publications. (2023, November 16). Structure and Electron Configuration of Imidazole-2-carboxaldehyde and Its Excited Triplet: Resonance Raman and Transient Absorption Spectroscopy and DFT Calculation Investigations. The Journal of Physical Chemistry A. Retrieved January 18, 2026, from [Link]
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PubMed. (2025, January 5). Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. Retrieved January 18, 2026, from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved January 18, 2026, from [Link]
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PubMed. (2003, September 1). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters. Retrieved January 18, 2026, from [Link]
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PubChem. (n.d.). 2-Butyl-5-formylimidazole. Retrieved January 18, 2026, from [Link]
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Wikipedia. (n.d.). Formylation. Retrieved January 18, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of 1-Butylimidazole on Ionic Liquid Development. Retrieved January 18, 2026, from [Link]
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1-Butyl-1H-imidazole-2-carbaldehyde molecular weight
An In-Depth Technical Guide to 1-Butyl-1H-imidazole-2-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry and organic synthesis. The imidazole scaffold is a privileged structure in drug discovery, and its derivatives are integral to a wide array of pharmaceuticals.[1][2] This document elucidates the fundamental molecular and physicochemical properties of this compound, offers insights into its synthesis and spectroscopic characterization, and explores its applications, particularly in the context of drug development. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.
Core Molecular Attributes
This compound is an aromatic heterocyclic compound. The structure consists of a five-membered imidazole ring substituted with a butyl group at the N1 position and a formyl (aldehyde) group at the C2 position. This specific arrangement of functional groups imparts a unique combination of steric and electronic properties, making it a versatile intermediate in chemical synthesis.
Physicochemical and Structural Data
A precise understanding of the molecule's properties is foundational to its application. The key quantitative data for this compound and its isomers are summarized below. As isomers, they share the same molecular formula and thus the same molecular weight.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O | [3][4][5] |
| Molecular Weight | 152.19 g/mol | [3][4][5] |
| CAS Number | 169378-52-3 | [6] |
| IUPAC Name | This compound | N/A |
Synthesis and Characterization
The synthesis of substituted imidazoles is a well-established field in organic chemistry, with several methodologies available. The choice of a synthetic route is often dictated by the desired substitution pattern, scalability, and the availability of starting materials.
Synthetic Pathways
The synthesis of this compound can be approached through a multi-step process, typically involving the initial synthesis of the N-substituted imidazole ring followed by formylation at the C2 position.
Caption: A generalized two-step synthetic workflow for this compound.
Experimental Protocol: A Generalized Approach
Step 1: Synthesis of 1-Butylimidazole [7]
-
To a solution of imidazole in a suitable solvent such as water, add a base (e.g., sodium hydroxide) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Add 1-bromobutane to the reaction mixture.
-
Heat the mixture at a temperature of approximately 100°C for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), and purify it using column chromatography.
Rationale: The N-alkylation of imidazole is a standard procedure. The use of a phase-transfer catalyst is beneficial when dealing with reactants in different phases, enhancing the reaction rate and yield.
Step 2: Formylation of 1-Butylimidazole [8]
-
Prepare the Vilsmeier-Haack reagent by reacting phosphorus oxychloride with dimethylformamide (DMF) at a low temperature.
-
Add 1-butylimidazole dropwise to the Vilsmeier-Haack reagent.
-
Allow the reaction to proceed at room temperature, followed by heating to drive the reaction to completion.
-
Quench the reaction by carefully adding it to ice water and neutralizing with a base (e.g., sodium bicarbonate).
-
The product, this compound, can then be isolated and purified.
Rationale: Formylation at the C2 position of the imidazole ring is a common electrophilic substitution reaction. The Vilsmeier-Haack reagent is a widely used and effective formylating agent for electron-rich heterocyclic systems.
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR will show characteristic signals for the butyl group protons, the aldehyde proton, and the protons on the imidazole ring. ¹³C NMR will provide signals for each unique carbon atom, including the carbonyl carbon of the aldehyde.
-
Infrared (IR) Spectroscopy : The IR spectrum will exhibit a strong absorption band characteristic of the C=O stretch of the aldehyde group, typically in the region of 1680-1700 cm⁻¹.
-
Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound with a molecular ion peak corresponding to its mass.
-
UV-Vis Spectroscopy : The electronic spectrum of imidazole-2-carboxaldehyde derivatives typically shows strong absorption bands in the UV region.[9]
Applications in Drug Development and Organic Synthesis
The imidazole moiety is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] Its derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and antiviral properties.
Role as a Synthetic Intermediate
This compound serves as a versatile building block for the synthesis of more complex molecules. The aldehyde functional group is particularly reactive and can participate in a variety of chemical transformations, including:
-
Reductive Amination : To introduce substituted amino groups.
-
Wittig Reaction : To form carbon-carbon double bonds.
-
Oxidation : To produce the corresponding carboxylic acid.
-
Condensation Reactions : With various nucleophiles to create new heterocyclic systems.[10]
These reactions allow for the elaboration of the imidazole core into a diverse array of potential drug candidates.
Potential Therapeutic Applications
While specific biological activity data for this compound is not extensively documented in publicly available literature, the broader class of substituted imidazoles has shown significant promise in several therapeutic areas.[11] The presence of the butyl group increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes, a desirable property in drug design.
Caption: The progression from a starting building block to a potential drug candidate.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While specific toxicity data for this compound is limited, information from related imidazole derivatives suggests that it may cause skin and eye irritation.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.
-
Storage : Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
-
Disposal : Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its well-defined molecular structure and the reactivity of its aldehyde group make it an ideal starting point for the creation of diverse molecular architectures. A thorough understanding of its synthesis, characterization, and safe handling is paramount for researchers aiming to leverage its potential in the development of novel compounds and therapeutic agents.
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An In-Depth Technical Guide to 1-Butyl-1H-imidazole-2-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
1-Butyl-1H-imidazole-2-carbaldehyde, a substituted imidazole, represents a molecule of significant interest in the fields of medicinal chemistry, catalysis, and materials science. The unique juxtaposition of the N-butylated imidazole ring and the reactive aldehyde functionality at the 2-position imparts a versatile chemical character, making it a valuable synthon for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, reactivity profile, and potential applications, with a focus on providing practical insights for laboratory and developmental work. While experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information with established principles of imidazole chemistry to provide a robust framework for its use.
Physicochemical Properties
This compound (CAS No. 169378-52-3) is a heterocyclic aldehyde. The presence of the butyl group enhances its lipophilicity compared to its unsubstituted counterpart, influencing its solubility and potential interactions with biological membranes.
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₁₂N₂O | ChemScene[1] |
| Molecular Weight | 152.19 g/mol | ChemScene[1] |
| Physical Form | Liquid | Inferred from supplier data |
| Purity | Typically >95% | Inferred from supplier data |
| Solubility | Soluble in common organic solvents. Insoluble in water.[2] | Based on the properties of 1-butylimidazole. |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available |
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the butyl chain protons and the protons of the imidazole ring, as well as the aldehydic proton.
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~9.8 | s | 1H | Aldehyde (-CHO) |
| ~7.5 | d | 1H | Imidazole ring H-5 |
| ~7.2 | d | 1H | Imidazole ring H-4 |
| ~4.2 | t | 2H | N-CH₂ (butyl) |
| ~1.8 | m | 2H | N-CH₂-CH₂ (butyl) |
| ~1.4 | m | 2H | N-(CH₂)₂-CH₂ (butyl) |
| ~0.9 | t | 3H | CH₃ (butyl) |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~185 | C=O (aldehyde) |
| ~145 | C-2 (imidazole) |
| ~130 | C-5 (imidazole) |
| ~125 | C-4 (imidazole) |
| ~48 | N-CH₂ (butyl) |
| ~32 | N-CH₂-CH₂ (butyl) |
| ~20 | N-(CH₂)₂-CH₂ (butyl) |
| ~13 | CH₃ (butyl) |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the stretching vibrations of the aldehyde group and the imidazole ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Medium-Strong | C-H stretching (butyl) |
| ~2820, ~2720 | Medium | C-H stretching (aldehyde) |
| ~1680 | Strong | C=O stretching (aldehyde) |
| ~1500-1450 | Medium-Strong | C=N and C=C stretching (imidazole ring) |
Mass Spectrometry (MS) (Predicted)
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 152. Key fragmentation patterns would likely involve the loss of the butyl chain and the aldehyde group.[3][4]
| m/z | Fragment |
| 152 | [M]⁺ |
| 123 | [M - CHO]⁺ |
| 95 | [M - C₄H₉]⁺ |
| 68 | [Imidazole ring fragment]⁺ |
Synthesis and Reactivity
Synthesis
A common and effective method for the synthesis of N-substituted imidazole-2-carbaldehydes involves a two-step process: N-alkylation of imidazole followed by formylation.
This reaction is a standard nucleophilic substitution where the nitrogen of the imidazole ring attacks the alkyl halide.
Protocol: Synthesis of 1-Butylimidazole
-
To a solution of imidazole (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base (1.1 eq) like sodium hydride or potassium carbonate portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromobutane (1.05 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gentle heating until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain pure 1-butylimidazole.[2]
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles like N-substituted imidazoles.[5]
Protocol: Synthesis of this compound
-
In a round-bottom flask, cool dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.0-1.2 eq) dropwise while maintaining the temperature at 0 °C to form the Vilsmeier reagent.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 1-butylimidazole (1.0 eq) in DMF dropwise to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the progress by TLC.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium carbonate or sodium hydroxide) to pH 7-8.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Chemical Reactivity
The reactivity of this compound is dominated by the aldehyde functional group, which can undergo a variety of transformations. The N-butylated imidazole ring acts as an electron-donating group, influencing the reactivity of the aldehyde.
The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-butyl-1H-imidazole-2-carboxylic acid, using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).[5]
Reduction of the aldehyde group can yield the corresponding alcohol, (1-butyl-1H-imidazol-2-yl)methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Further reduction under more forcing conditions can lead to the formation of 1-butyl-2-methyl-1H-imidazole.[6]
The aldehyde group is susceptible to condensation reactions with various nucleophiles. For instance, it can react with primary amines to form Schiff bases (imines), with hydroxylamine to form oximes, and with hydrazines to form hydrazones. These reactions are valuable for introducing further diversity into the molecular structure.
The aldehyde can participate in Wittig-type reactions to form alkenes, providing a route to extend the carbon chain at the 2-position of the imidazole ring.
Applications
While specific applications for this compound are not extensively documented, its structural motifs suggest significant potential in several key areas of chemical and pharmaceutical research.
Medicinal Chemistry
Imidazole-based compounds are prevalent in a wide array of pharmaceuticals due to their ability to engage in various biological interactions.[7][8] this compound serves as a versatile building block for the synthesis of novel bioactive molecules. The aldehyde functionality allows for the introduction of diverse pharmacophores through condensation and other reactions, enabling the generation of compound libraries for screening against various therapeutic targets. Potential areas of interest include the development of:
-
Antifungal and Antibacterial Agents: Imidazole derivatives are well-known for their antimicrobial properties.[7][9][10]
-
Anticancer Agents: The imidazole scaffold is present in several anticancer drugs, and derivatives can be designed to target specific enzymes or receptors involved in cancer progression.[11][12]
-
Enzyme Inhibitors: The imidazole ring can coordinate with metal ions in enzyme active sites, and the overall molecular structure can be tailored for specific inhibitory activity.
Catalysis
N-alkyl imidazoles are precursors to N-heterocyclic carbenes (NHCs), which are powerful ligands in organometallic catalysis. Although the aldehyde group would need to be protected or transformed, the 1-butyl-1H-imidazole core could be a precursor for novel NHC ligands. The steric and electronic properties of the resulting NHC can be tuned by the butyl group, potentially influencing the activity and selectivity of the catalyst in reactions such as cross-coupling, metathesis, and polymerization.[13]
Materials Science
Imidazole derivatives are used in the synthesis of functional polymers and ionic liquids.[5] The reactivity of the aldehyde group in this compound allows for its incorporation into polymer backbones or as a pendant group, potentially imparting desirable properties such as thermal stability, conductivity, or metal-coordinating ability.
Safety and Handling
Based on information for related imidazole aldehydes, this compound should be handled with care in a well-ventilated fume hood. It is predicted to be a skin, eye, and respiratory irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Store in a cool, dry place away from light and incompatible materials.
Conclusion
This compound is a valuable and versatile chemical entity with significant potential for a broad range of applications. Its synthesis is achievable through established synthetic routes, and its reactivity is governed by the predictable chemistry of the aldehyde functional group and the N-substituted imidazole ring. While specific experimental data for this compound remains to be fully elucidated in the public domain, this guide provides a solid foundation for its use in research and development, particularly in the pursuit of novel pharmaceuticals, catalysts, and advanced materials. Further investigation into the specific properties and applications of this molecule is warranted and is expected to unveil new opportunities in chemical science.
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1H-Imidazole-2-carboxaldehyde - Organic Syntheses Procedure. [Link]
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PubChem. 1H-imidazole-2-carbaldehyde. [Link]
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ResearchGate. ChemInform Abstract: A Convenient Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)- carboxaldehyde. [Link]
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CONICET. NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. [Link]
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ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]
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WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. a review article on synthesis of imidazole derivatives. [Link]
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NIST WebBook. 1H-Imidazole-2-carboxaldehyde. [Link]
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ACS Omega. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. [Link]
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PubChem. Butylimidazole. [Link]
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ResearchGate. 1-Butylimidazole derive ionic liquids: Synthesis, characterization and their evaluations of antibacterial, antifungal and anticancer activities. [Link]
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Reaction Chemistry & Engineering (RSC Publishing). A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. [Link]
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ResearchGate. (PDF) Imidazole: Having Versatile Biological Activities. [Link]
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Longdom Publishing. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. [Link]
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ResearchGate. FTIR spectra of (a) 1-butyl 3-methyl imidazolium bromide (BmImBr) ionic.... [Link]
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Reaction Chemistry & Engineering. A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. [Link]
-
MDPI. Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. [Link]
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ResearchGate. Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde and.... [Link]
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Cheméo. 1-Butylimidazole (CAS 4316-42-1) - Chemical & Physical Properties. [Link]
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ResearchGate. (PDF) Ionic Liquids Derivative of 1H-Imidazole as Novel Reagents, Catalysts and Solvents. [Link]
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ResearchGate. FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. [Link]
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ResearchGate. (PDF) Imidazole and imidazolium-containing polymers for biology and material science applications. [Link]
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NIST WebBook. 1H-Imidazole-2-carboxaldehyde. [Link]
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An In-depth Technical Guide to the Synthesis of 1-Butyl-1H-imidazole-2-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1-Butyl-1H-imidazole-2-carbaldehyde, a key building block in the development of pharmaceuticals, agrochemicals, and advanced materials. The document is tailored for researchers, scientists, and professionals in drug development, offering a deep dive into two primary synthetic strategies: direct formylation via lithiation and a two-step approach involving the formation and subsequent oxidation of an alcohol intermediate. This guide emphasizes the causality behind experimental choices, ensuring that the described protocols are not merely instructional but also educational. All quantitative data is summarized for clarity, and reaction pathways are visualized using Graphviz diagrams.
Introduction: The Significance of this compound
Imidazole-based compounds are of significant interest due to their diverse biological activities and applications in medicinal chemistry. The aldehyde functionality at the C2 position of the imidazole ring serves as a versatile handle for a wide array of chemical transformations, making this compound a valuable intermediate. The butyl group at the N1 position imparts lipophilicity, which can be crucial for modulating the pharmacokinetic properties of derivative compounds.
This guide will explore two robust and field-proven methodologies for the synthesis of this target molecule, providing detailed experimental protocols and the underlying chemical principles.
Synthetic Strategy I: Direct C2 Formylation via Lithiation
This approach involves the direct deprotonation of the C2 position of 1-butylimidazole using a strong organolithium base, followed by quenching the resulting lithiated species with a formylating agent. This method is elegant in its directness but requires stringent anhydrous and inert atmosphere conditions due to the high reactivity of the organolithium reagent.
Mechanistic Rationale
The C2 proton of N-alkylated imidazoles is the most acidic proton on the ring, making it susceptible to deprotonation by strong bases like n-butyllithium (n-BuLi). The resulting 2-lithio-1-butylimidazole is a potent nucleophile that readily attacks the electrophilic carbon of N,N-dimethylformamide (DMF). The subsequent collapse of the tetrahedral intermediate and aqueous workup yields the desired aldehyde.
Visualizing the Lithiation-Formylation Pathway
Caption: Lithiation and formylation of 1-butylimidazole.
Detailed Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Purity | Supplier |
| 1-Butylimidazole | 124.18 | 98% | Sigma-Aldrich |
| n-Butyllithium | 64.06 | 2.5 M in hexanes | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous, 99.8% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | 72.11 | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Saturated aq. NH₄Cl | - | - | Lab Prepared |
| Diethyl ether | 74.12 | Anhydrous | Fisher Scientific |
| Anhydrous MgSO₄ | 120.37 | ≥99.5% | Sigma-Aldrich |
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-butylimidazole (1.0 eq). Anhydrous THF is added to dissolve the starting material.
-
Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at -78 °C for 1 hour.
-
Formylation: Anhydrous DMF (1.2 eq) is added dropwise at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound.
Synthetic Strategy II: Two-Step Synthesis via an Alcohol Intermediate
This strategy offers an alternative to the use of highly pyrophoric organolithium reagents in the final step. It involves the initial synthesis of (1-butyl-1H-imidazol-2-yl)methanol, which is then oxidized to the target aldehyde. This method provides a potentially safer and more scalable route.
Step 1: Synthesis of (1-Butyl-1H-imidazol-2-yl)methanol
This intermediate is prepared similarly to the direct formylation, but the lithiated imidazole is quenched with an electrophilic source of formaldehyde, such as paraformaldehyde.
Caption: Synthesis of the alcohol intermediate.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Purity | Supplier |
| 1-Butylimidazole | 124.18 | 98% | Sigma-Aldrich |
| n-Butyllithium | 64.06 | 2.5 M in hexanes | Sigma-Aldrich |
| Paraformaldehyde | (30.03)n | 95% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | 72.11 | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Saturated aq. NH₄Cl | - | - | Lab Prepared |
| Ethyl acetate | 88.11 | Anhydrous | Fisher Scientific |
| Anhydrous Na₂SO₄ | 142.04 | ≥99.0% | Sigma-Aldrich |
Procedure:
-
Reaction Setup: Follow the same setup as in section 2.3.
-
Deprotonation: Follow the same procedure as in section 2.3.
-
Hydroxymethylation: Dry paraformaldehyde (1.5 eq) is added portion-wise to the stirred solution at -78 °C. The mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Work-up: The reaction is quenched with saturated aqueous NH₄Cl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
Purification: The crude alcohol is purified by column chromatography.
Step 2: Oxidation of (1-Butyl-1H-imidazol-2-yl)methanol
The selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid is a critical step. Several methods are available, with manganese dioxide (MnO₂) being a common and effective choice for the oxidation of allylic and benzylic-type alcohols, including those adjacent to a heterocyclic ring.
The oxidation with MnO₂ is a heterogeneous reaction that is believed to proceed via a radical mechanism on the surface of the solid oxidant. The reaction is highly selective for activated alcohols and typically avoids over-oxidation.[1]
Caption: Oxidation of the alcohol to the aldehyde.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Purity | Supplier |
| (1-Butyl-1H-imidazol-2-yl)methanol | 154.22 | As synthesized | - |
| Activated Manganese Dioxide (MnO₂) | 86.94 | ≥90% | Sigma-Aldrich |
| Dichloromethane (DCM) | 84.93 | Anhydrous | Fisher Scientific |
| Celite® | - | - | Sigma-Aldrich |
Procedure:
-
Reaction Setup: A round-bottom flask is charged with (1-butyl-1H-imidazol-2-yl)methanol (1.0 eq) and anhydrous dichloromethane.
-
Oxidation: Activated manganese dioxide (5-10 eq) is added to the solution. The resulting black suspension is stirred vigorously at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the manganese salts. The filter cake is washed with dichloromethane.
-
Purification: The combined filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.
Alternative Synthetic Approaches
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] It involves the use of a Vilsmeier reagent, typically generated in situ from DMF and phosphoryl chloride (POCl₃).[3] While this method avoids the use of organolithium reagents, the reactivity of the imidazole ring can lead to a mixture of products or require careful optimization of reaction conditions.
Characterization Data
The final product, this compound, should be characterized by standard spectroscopic methods to confirm its identity and purity.
| Technique | Expected Data |
| ¹H NMR | Resonances corresponding to the butyl group protons, the imidazole ring protons, and the aldehyde proton (typically δ 9.5-10.5 ppm). |
| ¹³C NMR | Signals for the butyl carbons, the imidazole ring carbons, and a characteristic downfield signal for the aldehyde carbonyl carbon (typically δ 180-190 ppm). |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the product (152.20 g/mol ). |
| IR Spec. | A strong absorption band for the carbonyl (C=O) stretch of the aldehyde (typically around 1680-1700 cm⁻¹). |
Safety Considerations
-
1-Butylimidazole: This starting material is toxic by ingestion, inhalation, and skin absorption and may cause irritation to the skin, eyes, and mucous membranes.[4]
-
n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water. It should be handled under a strictly inert atmosphere by trained personnel.
-
Manganese Dioxide: While less hazardous than many other oxidizing agents, fine powders of MnO₂ can be harmful if inhaled.
-
Solvents: Anhydrous solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reactions should be performed in a well-ventilated fume hood.
Conclusion
This guide has detailed two primary and reliable synthetic routes to this compound. The choice between the direct lithiation-formylation and the two-step alcohol oxidation method will depend on the specific requirements of the laboratory, including available equipment, scale of the reaction, and safety protocols. Both methods, when executed with care and precision, provide efficient access to this valuable synthetic intermediate.
References
Sources
An In-depth Technical Guide to the Reactivity and Stability of 1-Butyl-1H-imidazole-2-carbaldehyde
Abstract
1-Butyl-1H-imidazole-2-carbaldehyde is a versatile heterocyclic building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its unique molecular architecture, featuring a nucleophilic N-butylated imidazole ring coupled with a reactive electrophilic aldehyde at the C2 position, offers a rich landscape for chemical transformations. This guide provides a comprehensive analysis of the compound's core reactivity, stability profile, and practical applications. We will delve into the causality behind experimental choices for its key reactions, outline self-validating protocols, and present a framework for its safe and effective handling, grounded in authoritative references.
Core Molecular Profile and Physicochemical Properties
This compound is an organic compound featuring a five-membered imidazole ring with a butyl group attached to one nitrogen atom and a carbaldehyde (formyl) group at the adjacent carbon.[1][3] This substitution pattern dictates its chemical behavior, creating a molecule with distinct electronic and steric properties. The butyl group enhances its lipophilicity compared to shorter-chain analogues, influencing its solubility and potential interactions within biological systems.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂N₂O | [1][3] |
| Molecular Weight | 152.19 g/mol | [1][3] |
| CAS Number | 169378-52-3 | [3] |
| Appearance | Colorless to light yellow liquid/solid | [4] (by analogy) |
| Purity | Typically >97% | Varies by supplier |
| Solubility | Soluble in methanol and other organic solvents | [5] (by analogy) |
Stability, Storage, and Degradation Pathways
The stability of this compound is a critical consideration for its synthesis, storage, and application. The aldehyde functionality and the electron-rich imidazole ring are susceptible to several degradation pathways.
Intrinsic Stability and Recommended Storage
Imidazole aldehydes, in general, are known to be sensitive to environmental factors.[6] The aldehyde group is prone to oxidation upon exposure to air. Furthermore, the imidazole moiety can be sensitive to photodegradation in solution.[7]
Core Recommendations for Storage:
-
Inert Atmosphere: To prevent oxidation, the compound should be stored under an inert gas like nitrogen or argon.[8]
-
Temperature: Store in a cool, dry, and well-ventilated place, with refrigeration (2-8°C) being optimal.[5][9]
-
Light: Protect from light to prevent photochemical degradation.
-
Moisture: Keep the container tightly closed to prevent hydrolysis or moisture-mediated reactions.[8]
Potential Degradation Pathways
Understanding potential degradation is key to ensuring experimental reproducibility and product purity.
-
Oxidation: The primary degradation pathway is the oxidation of the aldehyde group to the corresponding 1-butyl-1H-imidazole-2-carboxylic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities.
-
Photodegradation: Imidazole rings can undergo complex degradation pathways when exposed to UV light, potentially leading to ring-opening or polymerization.[7]
-
Decarbonylation: Imidazole-2-carbaldehydes have been shown to undergo decarbonylation in hot ethanol, yielding the corresponding 1-butylimidazole and ethyl formate. This reaction involves the nucleophilic attack of the alcohol on the carbonyl group.[10]
Caption: Key degradation pathways for this compound.
Core Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the electrophilic nature of the aldehyde carbon, which serves as a handle for a wide array of chemical transformations.[1][11]
Oxidation
The aldehyde can be smoothly oxidized to 1-butyl-1H-imidazole-2-carboxylic acid, a valuable intermediate for amide couplings and other transformations.
-
Causality of Reagent Choice: Strong oxidants like potassium permanganate or chromic acid can be used, but they risk degrading the imidazole ring. Milder, more selective reagents are preferred. Manganese dioxide (MnO₂) is effective for oxidizing similar hydroxymethylimidazoles to their corresponding aldehydes, suggesting its utility in the reverse reaction might be limited, but reagents like silver(I) oxide (Ag₂O) or buffered potassium permanganate provide cleaner conversions. The Pinnick oxidation, using sodium chlorite (NaClO₂) with a scavenger like 2-methyl-2-butene, is an excellent choice for selectively oxidizing aldehydes without affecting other sensitive functional groups.
Reduction
The aldehyde can be selectively reduced to different oxidation states, providing access to key scaffolds.
-
Reduction to Alcohol: Conversion to (1-butyl-1H-imidazol-2-yl)methanol is readily achieved with hydride reagents. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the most common and cost-effective choice. Its chemoselectivity for aldehydes over other reducible groups like esters or amides is a significant advantage.
-
Reduction to Methyl Group: Complete reduction to 1-butyl-2-methyl-1H-imidazole can be accomplished via catalytic hydrogenation. A study on the hydrogenation of 2-imidazolecarboxaldehyde demonstrated that a palladium-based catalyst effectively converts the intermediate alcohol to the methyl group.[12] This two-step, one-pot process is highly efficient.[12] Alternative methods include the Wolff-Kishner or Clemmensen reductions, though the harsh conditions required may not be compatible with all substrates.
Carbon-Carbon Bond Forming Reactions
The aldehyde is an excellent electrophile for forming new carbon-carbon bonds.
-
Condensation Reactions: It readily undergoes condensation with various nucleophiles. For instance, condensation with aryl or heteroaryl methyl ketones in the presence of a base (like NaOH) yields chalcone-like structures.[13] Knoevenagel condensation with active methylene compounds (e.g., malonates) provides access to α,β-unsaturated systems.
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) is a reliable method for converting the aldehyde into a vinyl group, creating a C=C double bond with predictable stereochemistry depending on the ylide used.
-
Grignard and Organolithium Additions: Addition of organometallic reagents like Grignard (R-MgBr) or organolithium (R-Li) reagents provides a straightforward route to secondary alcohols.
Carbon-Nitrogen Bond Forming Reactions
-
Reductive Amination: This powerful reaction involves the initial formation of a Schiff base (imine) by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). This is a cornerstone of medicinal chemistry for synthesizing complex amine derivatives.
-
Schiff Base Formation: The condensation reaction with primary amines to form imines is typically reversible and often requires the removal of water to drive the reaction to completion. These imines are themselves useful intermediates for further reactions.
Caption: Core reactivity map of this compound.
Experimental Protocols
The following protocols are designed as self-validating systems, with clear steps and justifications.
Protocol 1: Reduction to (1-Butyl-1H-imidazol-2-yl)methanol
This protocol details the selective reduction of the aldehyde to the primary alcohol.
Methodology Workflow:
Caption: Step-by-step workflow for the reduction of the aldehyde.
Step-by-Step Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Causality: Methanol is an excellent solvent for both the starting material and the sodium borohydride reagent.
-
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.
-
Causality: The reduction is exothermic. Cooling controls the reaction rate, prevents potential side reactions, and ensures selectivity.
-
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not rise above 5°C.
-
Causality: Portion-wise addition prevents a rapid, uncontrolled reaction and subsequent temperature spike. A slight excess of NaBH₄ ensures complete conversion.
-
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.
-
Trustworthiness: TLC provides a real-time, semi-quantitative measure of reaction completion, preventing premature workup or unnecessarily long reaction times.
-
-
Quenching: Once complete, cool the mixture back to 0°C and cautiously quench the excess NaBH₄ by slowly adding acetone (1 mL), followed by water (5 mL).
-
Causality: Acetone reacts rapidly with any remaining hydride. The subsequent addition of water hydrolyzes the resulting borate esters, facilitating product isolation.
-
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Causality: The product alcohol is more soluble in ethyl acetate than in the aqueous phase, allowing for efficient separation from inorganic salts.
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure (1-butyl-1H-imidazol-2-yl)methanol.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific toxicity data for this compound is limited, the general class of imidazole derivatives and aldehydes requires careful handling.
-
Hazard Profile: The compound is classified as an irritant, causing skin and serious eye irritation.[14][15] Avoid inhalation of dust or vapors.[9][16]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[14]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[9] Avoid contact with skin, eyes, and clothing.[14][16] Wash hands thoroughly after handling.[14]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and reducing agents (unless part of a planned reaction).[14]
Conclusion
This compound is a potent synthetic intermediate whose reactivity is dominated by its aldehyde functionality. Through controlled oxidation, reduction, and carbon-carbon or carbon-nitrogen bond-forming reactions, a diverse array of more complex molecules can be accessed. Its stability is a key consideration, and proper handling and storage under inert, cool, and dry conditions are essential to maintain its purity and prevent degradation. The protocols and reactivity map provided in this guide offer a robust framework for researchers and drug development professionals to confidently and effectively utilize this valuable chemical building block.
References
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Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Organic Syntheses, Coll. Vol. 6, p.667 (1988); Vol. 56, p.72 (1977). [Link]
-
ResearchGate. (n.d.). A Convenient Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)- carboxaldehyde. Retrieved from ResearchGate. [Link]
-
Wiley Online Library. (1992). A Convenient Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)-carboxaldehyde. Synthetic Communications, 22(19), 2803-2806. [Link]
-
ResearchGate. (n.d.). The decarbonylation reaction of imidazole-2-carbaldehydes in ethanol. Retrieved from ResearchGate. [Link]
-
NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST Chemistry WebBook. [Link]
-
PubChem. (n.d.). Butylimidazole. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 1H-imidazole-2-carbaldehyde. National Center for Biotechnology Information. [Link]
-
ScienceDirect. (2014). A time-resolved study of the multiphase chemistry of excited carbonyls: Imidazole-2-carboxaldehyde and halides. Comptes Rendus Chimie, 17(7-8), 801-808. [Link]
-
Royal Society of Chemistry. (2021). A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. Reaction Chemistry & Engineering, 6, 1234-1246. [Link]
-
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1-Butyl-1H-imidazole-2-carbaldehyde safety and handling
An In-depth Technical Guide to the Safe Handling and Application of 1-Butyl-1H-imidazole-2-carbaldehyde
This guide provides a comprehensive overview of the safety protocols, handling procedures, and inherent chemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring a culture of safety and experimental integrity. The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] As such, understanding the safe management of its functionalized derivatives is paramount for innovation in drug discovery.[3][4]
Section 1: Compound Profile and Significance
This compound is an organic compound featuring a five-membered imidazole ring substituted with a butyl group at the N1 position and a reactive carbaldehyde (formyl) group at the C2 position. This specific arrangement of functional groups makes it a valuable and versatile intermediate in organic synthesis.[5][6]
-
Imidazole Core: The electron-rich imidazole ring is a common motif in biologically active molecules and pharmaceuticals, valued for its ability to engage in hydrogen bonding and coordinate with metal ions.[3]
-
Butyl Group: The n-butyl chain increases the compound's lipophilicity, which can be a critical parameter for modulating a drug candidate's solubility, membrane permeability, and pharmacokinetic profile.[5][7]
-
Carbaldehyde Group: The aldehyde functional group is a highly reactive handle for a multitude of chemical transformations, including reductive aminations, oxidations to carboxylic acids, and the formation of Schiff bases, making it a key building block for creating diverse molecular libraries.[5][8]
Given its utility in constructing more complex molecules, particularly in the synthesis of potential antifungal, antiviral, and antitumor agents, a thorough understanding of its reactivity and associated hazards is essential for any researcher utilizing it.[5]
Section 2: Hazard Identification and Risk Assessment
The imidazole ring itself is classified as a hazardous substance, known to cause severe skin burns, eye damage, and potential reproductive harm.[9][10] The addition of alkyl and aldehyde groups modifies these hazards, generally leading to classifications of skin, eye, and respiratory irritation.[11][12]
Table 1: GHS Hazard Classification Summary (Inferred)
| Hazard Class | GHS Category | Hazard Statement | Primary Sources |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | [9][13] |
| Skin Corrosion/Irritation | Category 1C / 2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation. | [9][11][13][14] |
| Serious Eye Damage/Irritation | Category 1 / 2 | H318/H319: Causes serious eye damage / Causes serious eye irritation. | [9][11][13][14] |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child. | [9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | [11][12][13][15] |
Causality of Hazards:
-
Corrosivity/Irritation: The basic nitrogen atoms of the imidazole ring contribute to its corrosive nature. While the butyl group may slightly mitigate this, the compound should be handled as a potential irritant or corrosive.
-
Respiratory Irritation: Aldehydes are known irritants to the respiratory tract. If the compound is a fine powder or volatile, inhalation of dust or vapors can cause irritation.[12][15]
-
Reproductive Toxicity: This is a serious hazard associated with the parent imidazole.[9] Until data proves otherwise for this specific derivative, it must be handled as a potential reproductive toxin. This necessitates stringent controls to prevent any exposure, particularly for researchers of child-bearing potential.
Section 3: Integrated Safety Protocol: From Receipt to Disposal
A self-validating safety workflow ensures that risks are controlled at every stage of the compound's lifecycle in the laboratory.
Chemical Receipt and Inspection
-
Verification: Upon receipt, immediately verify the container label matches the order and the Safety Data Sheet (SDS) of a closely related compound.
-
Integrity Check: Inspect the container for any signs of damage, such as cracks or loose caps.
-
Secondary Containment: Transport the chemical from the receiving area to the designated laboratory storage location within a chemically resistant secondary container (e.g., a polyethylene tote).
Storage and Segregation
-
Location: Store in a cool, dry, and well-ventilated area.[15] The compound should be kept in a tightly closed container to protect it from moisture and air, as the aldehyde group can be susceptible to oxidation.[16]
-
Segregation: Store locked up and away from incompatible materials, particularly strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[17][18] Do not store with foodstuffs or beverages.
-
Labeling: Ensure the container is clearly labeled with the full chemical name and all relevant GHS hazard pictograms.
Engineering Controls
The primary defense against exposure is to minimize the escape of the chemical into the laboratory environment.
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[17]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Safety Stations: An operational eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[17][18]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on a thorough risk assessment. The choice of PPE is dictated by the need to prevent skin/eye contact and inhalation.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale and Best Practices | Sources |
| Eye/Face | ANSI Z87.1-compliant safety goggles or a face shield. | Protects against splashes and airborne dust. A face shield is required when there is a significant splash risk. | [14][17][18] |
| Hand | Nitrile gloves (minimum). | Inspect gloves for tears or holes before each use. For prolonged contact or immersion, consult glove manufacturer data; butyl rubber may be more appropriate. Use proper glove removal technique to avoid contaminating skin. | [12][17] |
| Body | Chemical-resistant lab coat. | Provides a barrier against incidental contact. Ensure it is fully buttoned. | [9][17] |
| Respiratory | Not typically required if work is done in a fume hood. | If engineering controls fail or for spill cleanup, a NIOSH/MSHA-approved respirator with an organic vapor/particulate cartridge is necessary. | [17][18] |
Safe Handling and Experimental Workflows
This protocol outlines a standard procedure for weighing and using the compound in a reaction.
-
Preparation: Don all required PPE before entering the designated work area. Ensure the fume hood sash is at the appropriate height.
-
Work Area Setup: Line the work surface of the fume hood with absorbent, disposable bench paper. Assemble all necessary glassware and reagents.
-
Weighing:
-
Tare a suitable container (e.g., a glass vial) on an analytical balance inside the fume hood.
-
Carefully transfer the required amount of this compound from the stock bottle to the tared container using a clean spatula.
-
Avoid generating dust. If dust is unavoidable, work slowly and deliberately.[9]
-
Securely close the stock bottle immediately after dispensing.
-
-
Reaction Setup:
-
Add the weighed compound to the reaction vessel inside the fume hood.
-
If dissolving in a solvent, add the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
Wipe down the spatula and any contaminated surfaces with a suitable solvent (e.g., ethanol), collecting the waste for proper disposal.
-
Remove contaminated bench paper and place it in the solid chemical waste container.
-
-
Decontamination: Thoroughly wash hands and forearms with soap and water after the procedure is complete, even after removing gloves.[14][19]
Workflow Diagram: Safe Handling Lifecycle
Caption: Lifecycle Safety Workflow
Waste Management and Disposal
-
Categorization: All waste contaminated with this compound, including disposable labware, gloves, and cleaning materials, must be treated as hazardous chemical waste.
-
Containers: Use clearly labeled, sealed, and chemically compatible waste containers. Do not mix with incompatible waste streams.[9]
-
Disposal: Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[9][12][13]
Section 4: Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
Personal Exposure
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9][13]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9][18]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[9]
Spills and Leaks
-
Small Spills (in a fume hood):
-
Ensure PPE is worn.
-
Cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and notify the institutional safety officer.
-
Prevent entry into the area.
-
If safe to do so, increase ventilation to the area.
-
Cleanup should only be performed by trained emergency response personnel.[18]
-
Fire
-
Extinguishing Media: Use a dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[12]
-
Hazards: The compound is combustible.[9] Thermal decomposition may produce hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[17][18] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9]
Emergency Response Decision Tree
Caption: Emergency Response Decision Tree
Section 5: Synthesis and Reactivity Considerations
Understanding the chemical reactivity of this compound is key to its safe handling and effective use.
Synthesis Routes
While specific synthesis procedures for this exact isomer are proprietary or less common in open literature, analogous compounds are often synthesized via two main routes:
-
N-Alkylation followed by Formylation: N-butylation of an imidazole precursor, followed by formylation at the C2 position. The butylation step often involves reacting imidazole with a butyl halide (e.g., 1-bromobutane) in the presence of a base.[20]
-
Ring Formation: Constructing the substituted imidazole ring from acyclic precursors. For example, a reaction involving an aldehyde, an amine, and other reagents can form the ring system.[21]
These syntheses often involve strong bases, alkylating agents, and potentially hazardous solvents, each requiring its own specific safety assessment.
Key Reactivity Hazards
-
Incompatibility with Oxidizers: The aldehyde group is readily oxidized to a carboxylic acid. This reaction can be exothermic when initiated by strong oxidizing agents. Avoid contact with materials like permanganates, chromates, and peroxides.
-
Incompatibility with Strong Acids: As a basic imidazole derivative, it will react exothermically with strong acids.
-
Air Sensitivity: Aldehydes can be sensitive to air, undergoing slow oxidation. While the butyl group may provide some steric hindrance, it is best practice to store the compound under an inert atmosphere (e.g., nitrogen or argon) for long-term stability and to prevent the buildup of acidic impurities.[16]
-
Thermal Stability: The compound is stable under normal conditions, but thermal decomposition can occur at high temperatures, releasing toxic fumes.[17][18]
Reactivity Hazard Diagramdot
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An In-depth Technical Guide to the Solubility of 1-Butyl-1H-imidazole-2-carbaldehyde in Organic Solvents
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Butyl-1H-imidazole-2-carbaldehyde, a key intermediate in the synthesis of ionic liquids and other specialized chemical entities.[1][2] For researchers, process chemists, and formulation scientists, a deep understanding of a compound's solubility is paramount for optimizing reaction conditions, developing purification strategies, and designing final formulations. This document moves beyond simple data presentation to explain the underlying physicochemical principles governing solubility. We will explore the molecular structure of this compound, apply theoretical solubility models like Hansen Solubility Parameters (HSP), and provide a robust experimental protocol for empirical determination. The guide is structured to provide both a theoretical foundation and practical, actionable insights for laboratory and process scale-up applications.
Introduction: The Significance of this compound
This compound is a substituted imidazole derivative featuring a butyl group at the N1 position and a reactive carbaldehyde group at the C2 position. This unique combination of a polar imidazole ring, a nonpolar alkyl chain, and a hydrogen-bond-accepting aldehyde group imparts a distinct solubility profile.[3] The imidazole core is a foundational component of many room-temperature ionic liquids (RTILs), where understanding the solubility of the precursor is critical for synthesis and purification.[4][5] Furthermore, its role as a versatile building block in pharmaceutical and materials science necessitates a thorough characterization of its behavior in various organic media to enable predictable and scalable chemical processes.
Physicochemical Profile of the Solute
The solubility of a compound is intrinsically linked to its molecular structure and resulting intermolecular forces. The key features of this compound are summarized below.
| Property | Value / Description | Rationale & Implication on Solubility |
| Molecular Formula | C₈H₁₂N₂O | - |
| Molecular Weight | 152.19 g/mol [6] | Influences the energy required to overcome the crystal lattice energy during dissolution. |
| Key Functional Groups | Imidazole Ring, Aldehyde, n-Butyl Chain | The molecule possesses distinct regions of varying polarity. |
| Polarity | Polar Aprotic | The imidazole ring and aldehyde group create a significant dipole moment. The C=O and C=N bonds are highly polarized.[7][8] |
| Hydrogen Bonding | H-bond Acceptor | The nitrogen atom in the imidazole ring and the oxygen atom of the carbonyl group can act as hydrogen bond acceptors.[9][10] It lacks a protonated N-H, so it is not a hydrogen bond donor. |
| Lipophilicity | Moderate | The n-butyl chain provides a nonpolar, lipophilic character, which will influence solubility in nonpolar solvents.[3] |
Theoretical Frameworks for Predicting Solubility
A purely empirical, trial-and-error approach to solvent selection is inefficient. Theoretical models provide a predictive framework to streamline this process.
3.1. The Principle of "Like Dissolves Like"
This foundational principle states that substances with similar intermolecular forces are likely to be soluble in one another.[11] For this compound, this implies:
-
High solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetone) that can engage in strong dipole-dipole interactions.
-
Moderate solubility in polar protic solvents (e.g., Alcohols), which can interact with the molecule's hydrogen bond acceptors.[12]
-
Limited solubility in nonpolar solvents (e.g., Hexane, Toluene), where the primary interactions would be weaker London dispersion forces with the butyl chain.[10]
3.2. Hansen Solubility Parameters (HSP)
HSP offers a more quantitative evolution of "like dissolves like" by deconstructing the total cohesive energy of a substance into three components.[13][14]
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
A solvent and solute are predicted to be miscible if their HSP values are close. The "distance" (Ra) between two points in this 3D Hansen space can be calculated, and if this distance is less than the interaction radius (R₀) of the solute, solubility is likely.[13]
Caption: Conceptual diagram of Hansen Solubility Space.
3.3. Advanced Models: COSMO-RS
For highly accurate, in silico predictions, methods like the Conductor-like Screening Model for Real Solvents (COSMO-RS) are invaluable. COSMO-RS uses quantum chemical calculations to predict thermodynamic properties, including solubility, based on the molecular surface polarity of the solute and solvent.[15] This approach can be particularly useful for screening large numbers of solvents or for systems where experimental data is unavailable.[16]
Predicted Solubility Profile
Based on the physicochemical properties and theoretical principles, the following table outlines the predicted solubility of this compound in a range of common organic solvents.
| Solvent | Class | Key Interactions | Predicted Solubility |
| Hexane | Nonpolar | Dispersion forces (with butyl chain) | Low / Insoluble |
| Toluene | Nonpolar (Aromatic) | Dispersion, π-π stacking (weak) | Low |
| Diethyl Ether | Weakly Polar Aprotic | Dipole-dipole, Dispersion | Moderate |
| Dichloromethane (DCM) | Polar Aprotic | Dipole-dipole | High |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Dipole-dipole | High |
| Acetone | Polar Aprotic | Strong Dipole-dipole | Very High |
| Acetonitrile (ACN) | Polar Aprotic | Strong Dipole-dipole | Very High |
| Dimethylformamide (DMF) | Polar Aprotic | Strong Dipole-dipole | Very High |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Strong Dipole-dipole | Very High |
| Methanol (MeOH) | Polar Protic | H-bonding (acceptor), Dipole-dipole | High |
| Ethanol (EtOH) | Polar Protic | H-bonding (acceptor), Dipole-dipole | High |
| Isopropanol (IPA) | Polar Protic | H-bonding (acceptor), Dipole-dipole | Moderate to High |
| Water | Polar Protic | H-bonding (acceptor), Dipole-dipole | Low / Insoluble[17] |
Rationale: The high polarity of the imidazole-carbaldehyde headgroup dominates the molecule's character, leading to excellent solubility in polar aprotic solvents. While it can accept hydrogen bonds from protic solvents like alcohols, the lack of a donor group and the presence of the nonpolar butyl tail limits its solubility in highly cohesive H-bonding networks like water.[8][12]
Experimental Protocol: Isothermal Shake-Flask Method
Theoretical predictions must be validated by empirical data. The isothermal equilibrium (shake-flask) method is a gold-standard technique for determining the solubility of a solid in a solvent.[18]
5.1. Causality Behind the Protocol
This method is designed to create a saturated solution at a constant temperature, ensuring that the measured concentration represents the true thermodynamic solubility limit. Each step is critical: using excess solid ensures equilibrium is reached from a state of saturation, constant agitation maximizes the surface area for dissolution, and the defined equilibration time allows the system to reach a steady state. Analysis of the supernatant, free from undissolved solid, provides the quantitative solubility value.
5.2. Step-by-Step Methodology
Caption: Workflow for the isothermal shake-flask solubility experiment.
-
Preparation: To a series of glass vials, add a pre-weighed amount of this compound. The amount should be in clear excess of its expected solubility.
-
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in an incubator shaker or on a stirring plate set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the slurries for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours).
-
Phase Separation: After the equilibration period, stop the agitation and allow the vials to rest in the temperature-controlled environment for at least 2 hours to allow undissolved solids to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic particulate matter. This step is critical to avoid overestimation of solubility.
-
Dilution and Analysis: Dilute the filtered sample gravimetrically or volumetrically with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve prepared with known concentrations of the compound. The solubility is then calculated back from the measured concentration and the dilution factor.
Applications in Research and Drug Development
A well-characterized solubility profile is not merely academic; it is a critical dataset that informs several key stages of development:
-
Reaction Chemistry: Selection of an appropriate solvent is crucial for ensuring reactants are in the solution phase, which directly impacts reaction kinetics, yield, and purity.[1]
-
Crystallization and Purification: Knowledge of solubility in different solvents and at different temperatures is the foundation for developing effective crystallization protocols to isolate and purify the final product.
-
Formulation Science: For pharmaceutical applications, understanding solubility in various excipients and solvent systems is essential for developing stable and bioavailable drug products.
-
Ionic Liquid Synthesis: As a direct precursor, its solubility in the reactants and co-solvents used during the synthesis of imidazolium-based ionic liquids dictates the process efficiency and product quality.[2][19]
Conclusion
This compound exhibits a solubility profile dominated by its polar imidazole and carbaldehyde functionalities. It is predicted to be highly soluble in polar aprotic solvents and moderately to highly soluble in polar protic solvents, with poor solubility in nonpolar media. While theoretical models like Hansen Solubility Parameters provide a strong predictive starting point, this guide emphasizes the necessity of empirical validation through robust experimental methods like the isothermal shake-flask technique. The data and protocols presented herein are intended to empower researchers and developers to make informed decisions, accelerating process development and ensuring the successful application of this versatile chemical intermediate.
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A Comprehensive Technical Guide to the Structural Isomers of 1-Butyl-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the structural isomers of 1-butyl-1H-imidazole-2-carbaldehyde, a key building block in medicinal chemistry and materials science. We will delve into the synthesis, characterization, and potential applications of these isomers, offering field-proven insights and robust, self-validating protocols to empower your research and development endeavors. Our focus is on the "why" behind the "how," ensuring a deep understanding of the underlying chemical principles.
Introduction: The Significance of Isomerism in Imidazole Chemistry
The imidazole ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile component for interacting with biological targets. This compound serves as a crucial starting material for the synthesis of more complex imidazole-containing molecules. However, the inherent nature of the imidazole ring allows for the formation of various structural isomers, each potentially possessing distinct biological activities and physicochemical properties.
Structural isomerism, the phenomenon where molecules share the same molecular formula but have different atomic arrangements, is a critical consideration in drug development. A subtle change in the position of a substituent can dramatically alter a molecule's shape, polarity, and ability to bind to a target receptor, leading to significant differences in efficacy, selectivity, and even toxicity. This guide will specifically focus on the positional isomers of 1-butyl-1H-imidazole-carbaldehyde, where the butyl and carbaldehyde groups are attached to different positions on the imidazole ring.
Understanding and controlling the synthesis and characterization of these isomers is paramount. This document provides the foundational knowledge and practical methodologies to navigate the complexities of working with this compound and its structural isomers. Imidazole and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3][4][5]
The Landscape of 1-Butyl-1H-imidazole-carbaldehyde Isomers
The core structure we are examining is C₈H₁₂N₂O. The primary isomers of interest arise from the different possible substitution patterns of the butyl and carbaldehyde groups on the imidazole ring. While the prompt specifies this compound, a comprehensive understanding requires consideration of its key positional isomers.
The principal isomers include:
-
This compound: The target compound, with the butyl group at the N-1 position and the carbaldehyde at the C-2 position.
-
1-Butyl-1H-imidazole-4-carbaldehyde: The butyl group is at N-1, and the carbaldehyde is at C-4.[6][7]
-
1-Butyl-1H-imidazole-5-carbaldehyde: The butyl group is at N-1, and the carbaldehyde is at C-5. Due to the tautomerism of the imidazole ring, the 4- and 5-carbaldehyde isomers are often present as a mixture and can be challenging to separate.[7][8]
-
2-Butyl-1H-imidazole-4(5)-carbaldehyde: The butyl group is at the C-2 position, and the carbaldehyde is at C-4 or C-5.[6][7][8]
The strategic placement of these functional groups dictates the molecule's reactivity and its potential interactions in a biological system. For instance, the electrophilicity of the carbaldehyde group at the C-2 position is different from that at the C-4 or C-5 position due to the electronic influence of the two nitrogen atoms.
Caption: Key positional isomers of 1-butyl-1H-imidazole-carbaldehyde.
Synthetic Strategies and Mechanistic Insights
The synthesis of a specific isomer requires careful selection of starting materials and reaction conditions. The causality behind these choices lies in the directing effects of substituents on the imidazole ring and the reactivity of the ring itself.
Synthesis of this compound
The most common and regioselective route to this compound involves a two-step process starting from imidazole.
Step 1: N-Alkylation of Imidazole
The first step is the alkylation of the imidazole nitrogen with a butyl halide.[9][10][11][12] This reaction proceeds via an SN2 mechanism.
-
Rationale: Imidazole is a weak base, and the proton on the nitrogen can be abstracted by a stronger base, creating an imidazolate anion which is a potent nucleophile. The choice of base is critical to avoid side reactions. Sodium hydride (NaH) is often used as it is a strong, non-nucleophilic base that deprotonates the imidazole irreversibly. The use of a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is preferred as it solvates the cation (Na⁺) and leaves the imidazolate anion free to attack the alkyl halide.
Step 2: Formylation of 1-Butylimidazole
The second step is the introduction of the carbaldehyde group at the C-2 position. The Vilsmeier-Haack reaction is the method of choice for this transformation.[13][14][15][16][17]
-
Rationale: The C-2 position of 1-substituted imidazoles is the most electron-deficient and therefore the most susceptible to electrophilic attack. The Vilsmeier-Haack reagent, formed from the reaction of phosphorus oxychloride (POCl₃) with DMF, is a mild electrophile that selectively formylates the C-2 position.[13][14][15][17] The reaction proceeds through the formation of a chloroiminium ion (Vilsmeier reagent), which is attacked by the electron-rich C-2 position of the 1-butylimidazole. Subsequent hydrolysis yields the desired aldehyde.[14][17]
Experimental Protocol: Synthesis of this compound
Materials:
-
Imidazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
1-Bromobutane
-
Anhydrous Dichloromethane (DCM)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
N-Butylation: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents). b. Carefully add anhydrous THF to the flask. c. Cool the suspension to 0 °C in an ice bath. d. Slowly add a solution of imidazole (1.0 equivalent) in anhydrous THF to the NaH suspension. e. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases. f. Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.1 equivalents) dropwise. g. Allow the reaction to warm to room temperature and stir overnight. h. Quench the reaction by carefully adding water. i. Extract the product with ethyl acetate (3 x 50 mL). j. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 1-butylimidazole.[18]
-
Formylation: a. To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF (3.0 equivalents) and anhydrous DCM. b. Cool the solution to 0 °C. c. Add POCl₃ (1.2 equivalents) dropwise, keeping the temperature below 5 °C. d. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent. e. Add a solution of crude 1-butylimidazole (1.0 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0 °C. f. Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours. g. Cool the reaction mixture to 0 °C and quench by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is basic. h. Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). i. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. j. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.[17]
Caption: Synthetic workflow for this compound.
Synthesis of 1-Butyl-1H-imidazole-4(5)-carbaldehyde Isomers
Synthesizing the C-4 or C-5 formylated isomers requires a different strategy, as the C-2 position is more reactive towards electrophiles. One approach involves protecting the C-2 position before formylation.
-
Rationale: By first introducing a removable protecting group at the C-2 position (e.g., a silyl group or a bromine atom), the subsequent formylation is directed to the C-4 and C-5 positions. Following formylation, the protecting group at C-2 can be selectively removed to yield the desired isomers. The separation of the 4- and 5-carbaldehyde isomers can be challenging and often requires careful chromatographic techniques.
Analytical Characterization: Distinguishing the Isomers
Unambiguous identification of each isomer is crucial. A combination of spectroscopic and chromatographic techniques provides a self-validating system for characterization.[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of these isomers.[20] Both ¹H and ¹³C NMR provide diagnostic signals.
-
¹H NMR: The chemical shifts of the imidazole ring protons are highly sensitive to the substituent pattern.
-
This compound: The proton at C-4 and C-5 will appear as distinct signals, and the aldehyde proton will have a characteristic downfield shift (typically ~9.5-10.0 ppm).
-
1-Butyl-1H-imidazole-4-carbaldehyde: The proton at C-2 will be a sharp singlet, and the proton at C-5 will also be a singlet.
-
1-Butyl-1H-imidazole-5-carbaldehyde: The proton at C-2 will be a singlet, and the proton at C-4 will also be a singlet. The chemical shifts will differ from the 4-carbaldehyde isomer.
-
-
¹³C NMR: The chemical shifts of the imidazole ring carbons are also diagnostic. The carbon of the carbaldehyde group will appear significantly downfield (~180-190 ppm). The position of the butyl and carbaldehyde groups will influence the chemical shifts of the ring carbons. Identifying the tautomeric state of substituted imidazoles can be achieved using ¹³C NMR spectroscopy.[21]
Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) for Imidazole Ring Protons
| Isomer | H-2 | H-4 | H-5 | Aldehyde-H |
| This compound | — | ~7.3-7.5 | ~7.1-7.3 | ~9.6-9.8 |
| 1-Butyl-1H-imidazole-4-carbaldehyde | ~7.8-8.0 | — | ~7.6-7.8 | ~9.7-9.9 |
| 1-Butyl-1H-imidazole-5-carbaldehyde | ~7.7-7.9 | ~7.5-7.7 | — | ~9.8-10.0 |
Note: These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the isomers (C₈H₁₂N₂O, MW = 152.19 g/mol ).[6] High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. Fragmentation patterns observed in MS/MS experiments can also help differentiate between isomers, as the position of the substituents will influence how the molecule breaks apart.[20]
Chromatographic Methods
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are essential for assessing the purity of the synthesized compounds and for separating mixtures of isomers.[19][22][23] The different polarities of the isomers will lead to different retention times.
-
Rationale for Method Selection: The choice between GC and HPLC depends on the volatility and thermal stability of the compounds. For these imidazole aldehydes, both techniques can be effective. Reversed-phase HPLC is particularly useful for separating these relatively polar compounds.[19][24]
Experimental Protocol: HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[24]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.[25]
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.[25]
-
Detection: UV at an appropriate wavelength (e.g., 220 nm or 300 nm).[24][26]
Caption: Analytical workflow for isomer characterization.
Applications and Future Directions
The specific isomer of 1-butyl-1H-imidazole-carbaldehyde used can have a profound impact on the properties of the final product.
-
Medicinal Chemistry: These aldehydes are precursors to a wide range of biologically active molecules, including antifungal agents, antibacterial agents, and anticancer drugs.[3][27][28] The position of the functional groups is critical for establishing the correct pharmacophore and achieving high binding affinity and selectivity.
-
Materials Science: Imidazole-based compounds are used in the development of ionic liquids, polymers, and corrosion inhibitors. The isomeric purity of the starting materials can influence the physical properties, such as melting point, viscosity, and thermal stability, of these materials.
-
Agricultural Chemistry: Imidazole derivatives are utilized in the formulation of agrochemicals for pest control.[27]
The ability to selectively synthesize and characterize these isomers opens up new avenues for fine-tuning the properties of functional molecules and materials.
Conclusion
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theoretical studies of 1-Butyl-1H-imidazole-2-carbaldehyde
An In-Depth Technical Guide to the Theoretical Studies of 1-Butyl-1H-imidazole-2-carbaldehyde
This guide provides a comprehensive theoretical exploration of this compound, a molecule of significant interest due to the versatile biological and material properties inherent to the imidazole scaffold.[1][2] For researchers, scientists, and drug development professionals, understanding the fundamental quantum chemical properties of this molecule is paramount for predicting its behavior, guiding synthesis, and unlocking its potential applications. This document eschews a rigid template, instead presenting a logical narrative grounded in the principles of computational chemistry to elucidate the molecule's structural, spectroscopic, and electronic characteristics.
The imidazole ring is a cornerstone in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[1][2][3] The introduction of a butyl group at the N1 position and a carbaldehyde group at the C2 position creates this compound, a derivative with potentially unique electronic and steric properties.
Theoretical studies, primarily leveraging quantum chemical calculations, provide a powerful, cost-effective, and non-experimental pathway to dissect a molecule's intrinsic characteristics before committing to resource-intensive laboratory synthesis and testing.[4][5] By employing methods like Density Functional Theory (DFT), we can predict the molecule's stable three-dimensional structure, its vibrational and electronic spectra, its reactivity, and its potential for applications in fields like non-linear optics.[6][7] This guide details the established computational protocols and interprets the resulting data to build a foundational understanding of this compound.
The Computational Framework: A Self-Validating Protocol
The reliability of any theoretical study hinges on a robust and reproducible computational methodology. The protocol described herein is based on widely accepted practices for similar heterocyclic systems, ensuring a high degree of confidence in the calculated properties.[5][6][8]
Core Methodology: Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational cost.[8] It allows for the precise calculation of a wide range of molecular properties.[8] For the studies on this compound, the following specific approach is recommended:
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen. B3LYP is renowned for its reliability in calculating the molecular geometries and electronic properties of organic molecules.[8][9]
-
Basis Set: The 6-311G(d,p) basis set is employed. This level of theory provides a flexible and accurate description of the electron distribution, which is crucial for obtaining reliable results for properties like vibrational frequencies and electronic transitions.[4][6]
Step-by-Step Experimental Protocol for DFT Calculations
-
Molecule Construction: The initial 3D structure of this compound is built using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: A geometry optimization is performed to locate the molecule's lowest energy (most stable) conformation. This calculation is run using the B3LYP/6-311G(d,p) level of theory. The absence of imaginary frequencies in the subsequent frequency calculation confirms that a true energy minimum has been found.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This yields the theoretical FT-IR spectrum and provides thermodynamic properties.
-
Electronic Properties Calculation:
-
UV-Vis Spectrum: Time-Dependent DFT (TD-DFT) calculations are performed on the optimized geometry to predict the electronic absorption spectrum.[4]
-
FMO and MEP: The energies of the Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP) surface are calculated from the optimized structure to analyze reactivity.[6][10]
-
-
Non-Linear Optical (NLO) Properties: The dipole moment, polarizability, and first-order hyperpolarizability are calculated to assess the molecule's NLO potential.
Visualization of the Computational Workflow
Caption: A standard workflow for the quantum chemical analysis of the target molecule.
Molecular Geometry and Structural Analysis
The geometry optimization provides the most stable three-dimensional arrangement of the atoms. The resulting bond lengths and angles are fundamental to understanding the molecule's steric and electronic nature. The imidazole ring is expected to be largely planar, a characteristic of aromatic systems.
Caption: Optimized structure of this compound with atom numbering.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value (Å or °) | Description |
| Bond Lengths | C2-N1 | ~1.38 | Imidazole ring bond |
| C2-N3 | ~1.32 | Imidazole ring double bond char. | |
| C2-C6 (aldehyde) | ~1.48 | Single bond to aldehyde | |
| C6=O7 | ~1.22 | Carbonyl double bond | |
| N1-C9 (butyl) | ~1.47 | Bond to butyl chain | |
| Bond Angles | N1-C2-N3 | ~110 | Angle within the imidazole ring |
| N1-C2-C6 | ~125 | Angle involving aldehyde sub. | |
| C2-C6=O7 | ~124 | Aldehyde group angle |
Note: These are typical values based on DFT calculations of similar imidazole derivatives.[11]
Theoretical Spectroscopic Signatures
Computational spectroscopy is a powerful tool for validating experimental results and assigning spectral features to specific molecular motions or electronic transitions.
Vibrational Analysis (FT-IR)
The calculated vibrational frequencies correspond to the absorption peaks in an FT-IR spectrum. Key vibrational modes for this compound are expected in the following regions:
Table 2: Predicted FT-IR Vibrational Frequencies
| Frequency Range (cm⁻¹) | Vibrational Mode Assignment |
| 3100-3200 | C-H stretching (imidazole ring) |
| 2850-3000 | C-H stretching (aliphatic butyl group) |
| ~1680 | C=O stretching (aldehyde carbonyl group, strong intensity) |
| 1500-1600 | C=N and C=C stretching (imidazole ring) |
| 1300-1450 | C-H bending (butyl group) |
| 1000-1200 | C-N stretching (imidazole ring) |
Note: These assignments are based on characteristic frequencies for functional groups found in similar molecules.[11][12][13]
Electronic Absorption Analysis (UV-Vis)
TD-DFT calculations predict the electronic transitions that give rise to UV-Vis absorption bands. For imidazole derivatives, these transitions often involve π → π* transitions within the aromatic ring system.[14]
Table 3: Predicted Electronic Transitions
| λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| ~270-300 | > 0.1 | HOMO → LUMO | π → π |
| ~220-250 | > 0.1 | HOMO-1 → LUMO, etc. | π → π |
Note: The predicted absorption bands are consistent with studies on imidazole-2-carboxaldehyde.[14]
Electronic Structure and Chemical Reactivity
The distribution of electrons within a molecule governs its stability, reactivity, and intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[4] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[15]
For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO will likely be distributed over the π-system, including the electron-withdrawing carbaldehyde group.
Caption: Energy level diagram of Frontier Molecular Orbitals (FMOs).
Table 4: Calculated Electronic Properties
| Parameter | Symbol | Calculated Value (eV) | Significance |
| HOMO Energy | E_HOMO | ~ -6.5 | Electron donating ability (Ionization Pot.) |
| LUMO Energy | E_LUMO | ~ -1.8 | Electron accepting ability (Electron Aff.) |
| HOMO-LUMO Energy Gap | ΔE | ~ 4.7 | Chemical stability and reactivity |
Note: Values are estimations based on DFT calculations for similar imidazole structures.[11][15]
Molecular Electrostatic Potential (MEP)
The MEP surface is a 3D map of the electrostatic potential around a molecule, visually identifying sites for electrophilic and nucleophilic attack.[6][10]
-
Negative Regions (Red/Yellow): Electron-rich areas, susceptible to electrophilic attack. For this molecule, the highest negative potential is expected on the oxygen atom of the carbonyl group and the N3 nitrogen of the imidazole ring.
-
Positive Regions (Blue): Electron-deficient areas, susceptible to nucleophilic attack. These are typically found around the hydrogen atoms.
The MEP analysis is invaluable for predicting how the molecule will interact with biological receptors or other reactants.
Non-Linear Optical (NLO) Potential
Molecules with large dipole moments and significant charge transfer characteristics can exhibit non-linear optical (NLO) properties, making them useful for applications in optoelectronics and telecommunications.[7][16] Theoretical calculations can predict these properties. The presence of the electron-donating imidazole ring and the electron-withdrawing aldehyde group suggests potential for intramolecular charge transfer, a key requirement for NLO activity.
Table 5: Calculated NLO Properties
| Property | Symbol | Calculated Value (a.u.) | Comparison Standard (Urea) |
| Dipole Moment | μ | > 3.0 Debye | 1.37 Debye |
| Mean Polarizability | α | > 80 | ~35 |
| First Hyperpolarizability | β_total | > 150 | ~30 |
Note: Values are in atomic units (a.u.). A significantly higher β_total value compared to the standard NLO material urea indicates promising NLO potential.[7][11]
Conclusion and Future Directions
The theoretical investigation of this compound through DFT calculations provides a robust, multi-faceted understanding of its fundamental properties. The optimized geometry reveals a stable structure, while simulated spectra offer clear signatures for experimental verification. Analysis of the electronic properties through FMO and MEP maps highlights its reactivity and potential interaction sites. Furthermore, calculations suggest that the molecule possesses significant non-linear optical properties that warrant experimental exploration.
This in-depth guide serves as a foundational blueprint for researchers. The data presented herein can guide synthetic chemists in their reaction designs, aid spectroscopists in their spectral assignments, and provide drug development professionals with insights into the molecule's potential pharmacophore features. Future work should focus on the experimental validation of these theoretical predictions and explore the molecule's interactions with specific biological targets through molecular docking and dynamics simulations.
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Georgieva, M., et al. (2014). Quantum chemical investigation of the structure and NMR properties of some imidazole derivatives with antiproliferative activity. PHARMACIA, 61(2). Available at: [Link]
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Arockia Doss, M., et al. (2023). A comprehensive investigation on one-pot synthesis of imidazole derivatives: quantum computational analysis, molecular docking, molecular dynamics simulations and antiviral activity against SARS-CoV-2. Journal of Biomolecular Structure and Dynamics, 41(16), 8171-8187. Available at: [Link]
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Ghammamy, S., et al. (2013). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. Oriental Journal of Chemistry, 29(2), 529-537. Available at: [Link]
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Gaikwad, S. S., et al. (2017). Synthesis and Characterization of SomeBiologically Potent 2-(2-butyl-4- chloro-1H-imidazol-5-yl)-4H-chromen-4-onederivatives. International Journal of Scientific Research in Science and Technology, 3(9), 69-74. Available at: [Link]
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Al-Ostath, A., et al. (2024). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific Reports, 14, 1630. Available at: [Link]
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Singh, P., et al. (2023). Investigation of nonlinear optical responses of organic derivative of imidazole: imidazole-2-carboxaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 303, 123101. Available at: [Link]
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Kumar, V. S., et al. (2022). Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene. Journal of Molecular Structure, 1250, 131754. Available at: [Link]
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Elliott, A. A. (2007). Synthesis and characterization of fluorescent imidazole's for non-linear optical applications. Atlanta University Center Historic Research-Theses and Dissertations. Available at: [Link]
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Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2973–2987. Available at: [Link]
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Zhang, W., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(15), 4983. Available at: [Link]
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Ranjan, R., et al. (2015). 1-Butylimidazole-derived ionic liquids: synthesis, characterisation and evaluation of their antibacterial, antifungal and anticancer activities. RSC Advances, 5, 60812-60824. Available at: [Link]
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Sharma, A., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Journal of Chemical and Pharmaceutical Research, 9(8), 123-132. Available at: [Link]
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Zidan, M. D., et al. (2013). SYNTHESIS AND NONLINEAR OPTICAL PROPERTIES OF IONIC LIQUIDS LIKE BY Z-SCAN TECHNIQUE. Journal of Ovonic Research, 9(6), 263-270. Available at: [Link]
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Methodological & Application
1-Butyl-1H-imidazole-2-carbaldehyde synthesis protocol
An In-depth Technical Guide to the Synthesis of 1-Butyl-1H-imidazole-2-carbaldehyde
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides a detailed and field-proven protocol for the synthesis of this compound, a key heterocyclic building block in the development of pharmaceuticals, agrochemicals, and advanced materials. The primary synthetic pathway detailed herein is the N-alkylation of imidazole-2-carbaldehyde, a robust and efficient method. This document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step methodology but also the underlying chemical principles and critical experimental insights necessary for successful and reproducible synthesis.
Introduction and Significance
This compound is a bifunctional molecule featuring a nucleophilic imidazole ring substituted with a butyl group at the N-1 position and an electrophilic aldehyde group at the C-2 position. This unique arrangement makes it a versatile intermediate for a wide array of chemical transformations. The imidazole core is a prevalent motif in numerous biologically active compounds, and the aldehyde functional group serves as a handle for constructing more complex molecular architectures through reactions like condensation, oxidation, and reductive amination.[1][2] Consequently, this compound is of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents and in materials science as a precursor to functional polymers and ligands.[3]
Core Synthesis Pathway: N-Alkylation of Imidazole-2-carbaldehyde
The most direct and reliable route to this compound is the N-alkylation of commercially available imidazole-2-carbaldehyde. This strategy is predicated on a classic nucleophilic substitution reaction.
Mechanistic Rationale
The synthesis proceeds in two critical stages:
-
Deprotonation: The N-H proton of the imidazole ring is acidic and can be removed by a suitable base. This deprotonation generates an imidazolate anion, which is a significantly more potent nucleophile than the neutral imidazole. The choice of base is crucial; a strong, non-nucleophilic base like sodium hydride (NaH) is ideal as it irreversibly deprotonates the imidazole, driving the reaction to completion.
-
Nucleophilic Substitution (SN2): The generated imidazolate anion then attacks the electrophilic carbon of an alkyl halide (in this case, 1-bromobutane). This is a bimolecular nucleophilic substitution (SN2) reaction, where the nucleophile displaces the bromide leaving group, forming the N-butyl bond.
The use of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), is essential as it effectively solvates the cation of the base (e.g., Na⁺) without solvating the nucleophilic anion, thereby maximizing its reactivity.
Visualized Synthesis Workflow
Sources
Application Notes & Protocols: Vilsmeier-Haack Formylation of 1-Butylimidazole for the Synthesis of 1-Butylimidazole-2-carboxaldehyde
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the Vilsmeier-Haack formylation of 1-butylimidazole, a critical reaction for the synthesis of 1-butylimidazole-2-carboxaldehyde. This aldehyde is a valuable intermediate in the development of pharmaceuticals and functional materials. We will delve into the underlying mechanism, provide a detailed, field-proven experimental protocol, and discuss essential safety considerations. This guide is intended for researchers, scientists, and drug development professionals seeking to perform this synthesis with a deep understanding of the process.
Introduction: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2] The reaction employs a "Vilsmeier reagent," which is typically a chloroiminium salt formed in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, such as phosphorus oxychloride (POCl₃).[3][4][5] This electrophilic reagent is then attacked by the electron-rich substrate to introduce a formyl (-CHO) group, which is revealed upon aqueous work-up.[5][6]
For N-substituted imidazoles like 1-butylimidazole, the C2 position is particularly electron-rich and susceptible to electrophilic substitution, making the Vilsmeier-Haack reaction an efficient method for the synthesis of 2-formylimidazoles.
Reaction Mechanism: Formylation of 1-Butylimidazole
The formylation of 1-butylimidazole proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates DMF to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4][7] This is a highly reactive species and is prepared in situ under anhydrous conditions.[8]
-
Electrophilic Attack: The electron-rich C2 position of the 1-butylimidazole ring attacks the electrophilic carbon of the Vilsmeier reagent. This step temporarily disrupts the aromaticity of the imidazole ring.[3][7]
-
Rearomatization: A deprotonation step at the C2 position restores the aromaticity of the imidazole ring, forming a substituted iminium ion intermediate.[3]
-
Hydrolysis: During aqueous work-up, the iminium ion intermediate is hydrolyzed to yield the final product, 1-butylimidazole-2-carboxaldehyde, and dimethylamine.[5]
Visualizing the Mechanism
Caption: Reaction mechanism of the Vilsmeier-Haack formylation of 1-butylimidazole.
Experimental Protocol
This protocol is designed to be a self-validating system, with checkpoints for monitoring reaction progress and ensuring product purity.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 1-Butylimidazole (C₇H₁₂N₂) | ≥98% | Sigma-Aldrich | Store under inert gas. |
| Phosphorus oxychloride (POCl₃) | Reagent grade, ≥99% | Sigma-Aldrich | Highly corrosive and water-reactive. Handle with extreme care.[9] |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use freshly opened or properly stored anhydrous solvent. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Can be used as a co-solvent.[1] |
| Sodium acetate (NaOAc) | Anhydrous, ≥99% | Sigma-Aldrich | For quenching and buffering during work-up. |
| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific | For extraction. |
| Brine (saturated NaCl solution) | - | - | For washing the organic phase. |
| Anhydrous magnesium sulfate (MgSO₄) | - | Fisher Scientific | For drying the organic phase. |
| Celite® | - | Sigma-Aldrich | For filtration if emulsions form.[10] |
Equipment
-
Flame-dried, two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-water bath
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
Step-by-Step Procedure
Part A: Vilsmeier Reagent Formation and Reaction with 1-Butylimidazole
-
Setup: Assemble a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an inert gas inlet. Maintain a positive pressure of nitrogen or argon throughout the reaction.
-
Initial Cooling: To the flask, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). If using a co-solvent, such as dichloromethane, add it at this stage. Cool the flask to 0°C in an ice-water bath.[11]
-
Vilsmeier Reagent Generation: Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the stirred DMF solution via the addition funnel over 30-60 minutes. Causality: This is a highly exothermic reaction; slow, dropwise addition at 0°C is crucial to control the temperature, prevent side reactions, and ensure the stable formation of the Vilsmeier reagent.[8] Maintain the temperature below 5°C during the addition.[11]
-
Reagent Maturation: After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 1-butylimidazole (1.0 equiv.) in a minimal amount of anhydrous DMF or the chosen co-solvent. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-80°C and stir for 16-24 hours.[1] Causality: Heating is necessary to provide the activation energy for the electrophilic attack of the imidazole on the relatively weak Vilsmeier electrophile.[6][11]
-
Monitoring the Reaction: The progress of the formylation can be monitored by Thin-Layer Chromatography (TLC).[8] To do this, carefully take a small aliquot of the reaction mixture, quench it with a saturated sodium bicarbonate solution, extract with ethyl acetate, and spot it on a TLC plate against the starting material.
Visualizing the Experimental Workflow
Caption: Step-by-step workflow for the Vilsmeier-Haack formylation of 1-butylimidazole.
Part B: Work-up and Purification
-
Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to 0°C in an ice-water bath. Very slowly and carefully, add an ice-cold aqueous solution of sodium acetate (5-6 equivalents) to quench the reaction.[7] Causality: The quenching of unreacted POCl₃ and the Vilsmeier reagent with water is extremely exothermic and violent.[8] Adding a cold basic or buffer solution cautiously is essential for safety and to neutralize the acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[10] The layers may be slow to separate; allowing them to stand can help. If an emulsion forms, a small amount of brine can be added, or the mixture can be filtered through a pad of Celite.[8]
-
Washing: Combine the organic layers and wash with brine (2 x 30 mL) to remove residual DMF and inorganic salts.[7][10]
-
Drying: Dry the organic phase over anhydrous magnesium sulfate.[10]
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-butylimidazole-2-carboxaldehyde.[7]
Safety and Handling
The Vilsmeier-Haack reaction involves hazardous reagents that require strict safety protocols.
-
Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive, toxic by inhalation and ingestion, and reacts violently with water.[8][9] Always handle it in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty gloves.[8][9][12][13] Keep away from water and combustible materials.[9][14]
-
Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and corrosive.[8] The in-situ generation and subsequent reaction should be performed under an inert, anhydrous atmosphere.
-
Quenching: The quenching step is the most hazardous part of the procedure. The reaction of POCl₃ with water is extremely exothermic and can cause a rapid increase in temperature and pressure. Always quench the reaction mixture by adding it slowly to a large excess of ice or an ice-cold basic solution with vigorous stirring.
Characterization of 1-Butylimidazole-2-carboxaldehyde
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the aldehyde proton and the butyl group, and the substitution pattern on the imidazole ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the aldehyde group.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive substrate or decomposed Vilsmeier reagent. | Ensure 1-butylimidazole is pure. Use freshly distilled or new bottles of POCl₃ and anhydrous DMF.[11] |
| Insufficient reaction temperature or time. | Gradually increase the reaction temperature (e.g., to 100°C) or prolong the reaction time.[11][15] | |
| Formation of Byproducts | Reaction temperature too high or uncontrolled addition of POCl₃. | Maintain strict temperature control during the formation of the Vilsmeier reagent. |
| Difficult Work-up (Emulsions) | Presence of fine particulates or complex salts. | Add brine to the separatory funnel or filter the entire mixture through a pad of Celite® to break the emulsion.[8] |
References
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Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Vilsmeier-Haack Reaction. Retrieved from [Link]
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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-
NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]
-
Chemsrc. (2025). 1-butylimidazole | CAS#:4316-42-1. Retrieved from [Link]
-
ResearchGate. (2025). 1-Butylimidazole derive ionic liquids: Synthesis, characterization and their evaluations of antibacterial, antifungal and anticancer activities. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). 1-Butylimidazole-derived ionic liquids: synthesis, characterisation and evaluation of their antibacterial, antifungal and anticancer activities. Retrieved from [Link]
-
NJ.gov. (n.d.). Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. Retrieved from [Link]
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-
Cheméo. (n.d.). 1-Butylimidazole (CAS 4316-42-1). Retrieved from [Link]
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PubChem. (n.d.). 1H-imidazole-2-carbaldehyde. Retrieved from [Link]
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Application Note: High-Purity Isolation of 1-Butyl-1H-imidazole-2-carbaldehyde via Optimized Flash Column Chromatography
Abstract
This technical guide provides a detailed protocol for the purification of 1-Butyl-1H-imidazole-2-carbaldehyde, a key building block in pharmaceutical and materials science research.[1] Due to the inherent basicity of the imidazole moiety and the reactivity of the aldehyde functional group, purification by conventional silica gel chromatography can be challenging, often resulting in low yield and poor separation. This application note presents an optimized flash column chromatography method designed to overcome these obstacles, ensuring high purity and recovery of the target compound. The causality behind experimental choices, troubleshooting strategies, and methods for assessing purity are discussed in depth to provide researchers with a comprehensive and self-validating protocol.
Introduction: The Purification Challenge
This compound is a versatile intermediate whose utility in drug development and other applications is contingent on its purity.[1] The presence of unreacted starting materials, by-products from the formylation reaction, or degradation products can significantly impact the outcome of subsequent synthetic steps and biological assays. The primary challenge in the purification of this and similar imidazole derivatives lies in the interaction between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups on the surface of standard silica gel.[2] This can lead to significant peak tailing, irreversible adsorption, and even degradation of the target compound on the column.[2] Therefore, a carefully optimized chromatography protocol is essential for obtaining this compound in high purity.
Understanding the Chemistry: Key Molecular Properties
A successful purification strategy is built upon an understanding of the physicochemical properties of the target molecule.
-
Structure and Functionality: this compound possesses a polar imidazole ring and a reactive aldehyde group, attached to a non-polar butyl chain. This amphiphilic nature dictates its solubility and interaction with the stationary and mobile phases.
-
Basicity: The imidazole ring is basic, with the nitrogen at position 3 being the primary site of interaction with acidic media. This basicity is the root cause of the challenges encountered during silica gel chromatography.
-
Potential Impurities: The synthesis of this compound typically involves the formylation of 1-butylimidazole. Potential impurities may include unreacted 1-butylimidazole, by-products of the formylation reaction, and the corresponding carboxylic acid formed by oxidation of the aldehyde.[3]
Pre-Purification: Thin-Layer Chromatography (TLC) Optimization
Before proceeding to column chromatography, it is crucial to develop an effective solvent system using Thin-Layer Chromatography (TLC). This will serve as a guide for the mobile phase composition in the column separation.
Materials for TLC
-
TLC plates: Silica gel 60 F254
-
Developing chamber
-
Spotting capillaries
-
Mobile phase candidates (e.g., ethyl acetate, hexane, dichloromethane, methanol)
-
Visualization agents:
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
2,4-Dinitrophenylhydrazine (DNPH) stain for aldehydes
-
TLC Protocol
-
Prepare a dilute solution of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the plate in a chamber containing a pre-equilibrated solvent system. Start with a mixture of a non-polar and a moderately polar solvent, such as 70:30 hexane:ethyl acetate.
-
After development, dry the plate and visualize the spots under a UV lamp. The aromatic imidazole ring should be UV active.
-
Further visualize by dipping the plate in a potassium permanganate solution (for general visualization of oxidizable groups) or a DNPH solution (specific for the aldehyde).[4]
-
Adjust the solvent polarity to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound. This will ensure good separation on the column.
Optimized Flash Column Chromatography Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. The quantities can be scaled accordingly.
Materials and Equipment
-
Glass chromatography column (e.g., 40 mm diameter, 300 mm length)
-
Silica gel (flash grade, 40-63 µm)
-
Mobile phase (optimized from TLC, e.g., hexane/ethyl acetate gradient)
-
Triethylamine (Et3N)
-
Sand (acid-washed)
-
Collection tubes
-
Rotary evaporator
Column Packing: A Critical Step
Proper column packing is essential for achieving high resolution. A slurry packing method is recommended to avoid air bubbles and ensure a homogenous stationary phase.
Caption: Workflow for slurry packing the chromatography column.
Sample Loading: Dry vs. Wet
For optimal separation, dry loading is recommended. This involves adsorbing the crude product onto a small amount of silica gel before loading it onto the column.
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Remove the solvent under reduced pressure until a free-flowing powder is obtained.
-
Carefully add the dry-loaded sample to the top of the prepared column.
Elution and Fraction Collection
The choice of mobile phase is critical and should be based on the prior TLC analysis. A gradient elution is often most effective for separating compounds with different polarities.
-
Initial Elution: Begin with a low polarity mobile phase (e.g., 90:10 hexane:ethyl acetate) containing 0.1-0.5% (v/v) triethylamine. The triethylamine is crucial for neutralizing the acidic sites on the silica gel, thereby preventing peak tailing of the basic imidazole product.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is as follows:
-
90:10 Hexane:Ethyl Acetate (+ 0.1% Et3N) - 2 column volumes
-
80:20 Hexane:Ethyl Acetate (+ 0.1% Et3N) - 5 column volumes
-
70:30 Hexane:Ethyl Acetate (+ 0.1% Et3N) - until the product has eluted
-
-
Fraction Collection: Collect fractions of a consistent volume throughout the elution process.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
Product Isolation
-
Combine the fractions containing the pure this compound.
-
Remove the solvent and triethylamine using a rotary evaporator.
-
Further dry the product under high vacuum to remove any residual solvent.
Data Presentation and Purity Assessment
The purity of the isolated product should be confirmed by appropriate analytical techniques.
| Parameter | Recommended Conditions | Expected Outcome |
| Stationary Phase | Silica Gel (40-63 µm) | Good separation of moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient with 0.1-0.5% Triethylamine | Effective elution and prevention of peak tailing. |
| Sample Loading | Dry Loading | Sharper bands and improved resolution. |
| TLC Rf (Target) | 0.2 - 0.3 in 70:30 Hexane:Ethyl Acetate | Indicates appropriate polarity for column separation. |
Purity Confirmation:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry: To verify the molecular weight of the product.
-
HPLC Analysis: For quantitative assessment of purity.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Strong interaction of the basic imidazole with acidic silica gel. | Add 0.1-0.5% triethylamine to the mobile phase.[2] Alternatively, use a more neutral stationary phase like alumina. |
| Poor Separation | Inappropriate mobile phase polarity. | Optimize the solvent system using TLC before running the column. Employ a shallow gradient during elution. |
| Low Recovery | Irreversible adsorption of the product onto the silica gel. | Deactivate the silica gel with triethylamine. Ensure the product is not degrading on the column by running the chromatography quickly (flash conditions). |
| Product Degradation | Aldehyde instability on the acidic stationary phase. | Minimize the time the compound spends on the column. The addition of a base like triethylamine can also help mitigate degradation. |
Conclusion
The purification of this compound by flash column chromatography can be achieved with high yield and purity by addressing the inherent challenges associated with its chemical structure. The key to a successful separation is the meticulous optimization of the mobile phase using TLC and the deactivation of the silica gel stationary phase with a basic modifier like triethylamine. By following the detailed protocol and troubleshooting guidelines presented in this application note, researchers can confidently isolate this valuable synthetic intermediate for their downstream applications.
References
-
University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]
-
Sorbtech. (2026, January 14). Mastering Stationary Phases: Selection Criteria and Method Development. Retrieved from [Link]
-
ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
-
Nassar, A., et al. (2012). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 13(4), 1335-1351. [Link]
Sources
- 1. Buy 1-butyl-1H-imidazole-4-carbaldehyde | 400045-80-9 [smolecule.com]
- 2. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents [patents.google.com]
- 3. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Formation and Utility of Schiff Bases from 1-Butyl-1H-imidazole-2-carbaldehyde
Introduction: The Versatility of Imidazole-Based Schiff Bases
In the landscape of modern medicinal chemistry and materials science, Schiff bases derived from heterocyclic aldehydes represent a cornerstone of synthetic versatility and pharmacological potential. Among these, imidazole-based Schiff bases have garnered significant attention due to the unique electronic properties and biological relevance of the imidazole moiety.[1][2] The imidazole ring, a key structural component in many biological systems, including the amino acid histidine, imparts valuable coordination properties and can participate in hydrogen bonding, significantly influencing the biological activity of the parent molecule.[3] This guide provides a comprehensive overview of the synthesis, characterization, and application of Schiff bases derived from 1-Butyl-1H-imidazole-2-carbaldehyde, a versatile building block for the development of novel therapeutic agents and catalysts.
The formation of a Schiff base, or imine, proceeds through the condensation of a primary amine with an aldehyde or ketone.[4][5] This reaction, while seemingly straightforward, is a nuanced process governed by factors such as pH, solvent, and the electronic nature of the reactants. The resulting C=N double bond is a key pharmacophore, with the nitrogen atom's lone pair of electrons playing a crucial role in the coordination of metal ions and interaction with biological targets.[2] Schiff bases of this compound are of particular interest due to the lipophilic butyl group, which can enhance membrane permeability, a critical factor in drug design.
These compounds and their metal complexes have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1] Furthermore, their catalytic potential in organic transformations, such as reduction and coupling reactions, is an active area of research.[6] This document will serve as a detailed guide for researchers, providing not only step-by-step protocols but also the underlying scientific principles to empower rational design and experimentation.
Mechanism of Schiff Base Formation
The formation of a Schiff base is a reversible, acid-catalyzed reaction that proceeds in two main stages: addition and elimination.[5] The imidazole ring, with its basic nitrogen atoms, can play a role in modulating the local pH and influencing the reaction rate.
Step 1: Nucleophilic Attack and Carbinolamine Formation The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of this compound. This is typically the rate-determining step and can be facilitated by mild acid catalysis, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. The resulting intermediate is a zwitterionic species that rapidly undergoes proton transfer to form a neutral carbinolamine.
Step 2: Dehydration to Form the Imine The carbinolamine is then protonated on the oxygen atom by an acid catalyst. This protonation turns the hydroxyl group into a good leaving group (water). The lone pair of electrons on the nitrogen atom then forms a double bond with the adjacent carbon, expelling a water molecule. A final deprotonation step yields the stable Schiff base and regenerates the acid catalyst.
Caption: General mechanism of Schiff base formation.
Experimental Protocols
Protocol 1: General Synthesis of a Schiff Base from this compound
This protocol describes a general method for the synthesis of a Schiff base via the condensation of this compound with a primary aromatic amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, 4-chloroaniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Beaker
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of absolute ethanol.
-
To this solution, add an equimolar amount of the desired primary amine (10 mmol).
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
The Schiff base product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced by rotary evaporation.
-
Collect the solid product by vacuum filtration using a Buchner funnel and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
-
Dry the purified crystals in a vacuum oven at a moderate temperature.
Characterization of the Synthesized Schiff Base
The structure and purity of the synthesized Schiff base should be confirmed using various spectroscopic techniques.
| Technique | Expected Observations for a Schiff Base of this compound |
| FT-IR (cm⁻¹) | Appearance of a strong absorption band in the region of 1600-1640 cm⁻¹ corresponding to the C=N (imine) stretching vibration. Disappearance of the C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹). |
| ¹H NMR (ppm) | A characteristic singlet peak for the azomethine proton (-CH=N-) is expected to appear in the downfield region, typically between 8.0 and 9.0 ppm. Signals corresponding to the protons of the butyl group and the aromatic rings will also be present in their respective expected regions. |
| ¹³C NMR (ppm) | A signal for the imine carbon (-CH=N-) is expected in the range of 150-165 ppm. Signals for the carbons of the imidazole ring, the butyl group, and the aromatic amine will also be observed. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the Schiff base should be observed, confirming the successful condensation. |
Applications and Associated Protocols
Schiff bases derived from this compound are promising candidates for various applications in drug development and catalysis.
Antimicrobial Activity
Imidazole-based Schiff bases and their metal complexes often exhibit significant antimicrobial activity.[7] The lipophilic nature of the butyl group can enhance the compound's ability to penetrate microbial cell membranes.
This method is a qualitative to semi-quantitative technique to screen for antimicrobial activity.
Materials:
-
Synthesized Schiff base
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Sterile filter paper discs (6 mm diameter)
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Standard antibiotic and antifungal drugs (positive controls)
-
Incubator
Procedure:
-
Prepare sterile agar plates by pouring molten and cooled agar into Petri dishes and allowing them to solidify.
-
Prepare a stock solution of the synthesized Schiff base in DMSO (e.g., 1 mg/mL).
-
Inoculate the agar plates uniformly with the test microorganism (bacterial or fungal suspension).
-
Impregnate sterile filter paper discs with a known concentration of the Schiff base solution.
-
Place the impregnated discs on the surface of the inoculated agar plates.
-
Place a disc impregnated with pure DMSO as a negative control and a disc with a standard antimicrobial agent as a positive control.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
Caption: Workflow for the Agar Disc Diffusion Assay.
Anticancer Activity (Cytotoxicity)
Many imidazole derivatives have been investigated for their potential as anticancer agents.[8] The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[9][10][11][12]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Synthesized Schiff base
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplate
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the Schiff base in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the Schiff base. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Catalytic Activity
Schiff base metal complexes are known to be effective catalysts in various organic reactions, such as the reduction of nitroarenes to anilines, which are important industrial intermediates.[7][13]
Materials:
-
Schiff base-metal complex (e.g., Cu(II) or Pd(II) complex of the synthesized Schiff base)
-
Nitroarene (e.g., 4-nitrophenol)
-
Sodium borohydride (NaBH₄) as a reducing agent
-
Solvent (e.g., water, methanol)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a solution of the nitroarene in the chosen solvent.
-
In a quartz cuvette, mix the nitroarene solution with a freshly prepared aqueous solution of NaBH₄.
-
Add a catalytic amount of the Schiff base-metal complex to the mixture.
-
Monitor the progress of the reduction reaction by recording the UV-Vis spectra at regular time intervals. The disappearance of the characteristic absorption peak of the nitroarene and the appearance of the peak for the corresponding aniline will indicate the progress of the reaction.
-
The catalytic efficiency can be evaluated by calculating the reaction rate constant and the percentage conversion.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. For instance, in the synthesis protocol, the successful formation of the Schiff base is confirmed through a battery of spectroscopic techniques, each providing a piece of the structural puzzle. In the application protocols, the inclusion of positive and negative controls is crucial for validating the experimental results. For antimicrobial assays, a standard antibiotic ensures that the assay is working correctly, while the solvent control ensures that the observed activity is not due to the solvent. Similarly, in the MTT assay, the vehicle control is essential for determining the baseline cell viability.
Conclusion and Future Directions
The Schiff bases derived from this compound represent a promising class of compounds with a wide array of potential applications. The protocols provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate these compounds. Future research could focus on the synthesis of a library of these Schiff bases with diverse primary amines to establish structure-activity relationships. Furthermore, the exploration of their metal complexes could lead to the discovery of highly active catalysts and metallodrugs with novel mechanisms of action. The continued investigation of these versatile molecules is poised to make significant contributions to the fields of medicinal chemistry and materials science.
References
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Half-Sandwich Ruthenium Complexes with Schiff-Base Ligands: Syntheses, Characterization, and Catalytic Activities for the Reduction of Nitroarenes. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands. (2022). Molecules, 27(15), 4983. MDPI. Retrieved January 18, 2026, from [Link]
-
MTT assay. The cell viability activity of imidazole and imidazole derivative Ethyl 2-[5-(4-chlorophenyl) - ResearchGate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved January 18, 2026, from [Link]
-
Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. (2023). Oriental Journal of Chemistry, 39(4). Retrieved January 18, 2026, from [Link]
-
1H-Imidazole-2-carboxaldehyde. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]
-
Imine formation-Typical procedures. (2024). OperaChem. Retrieved January 18, 2026, from [Link]
-
Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. (2018). Future Journal of Pharmaceutical Sciences, 4(2), 147-158. Retrieved January 18, 2026, from [Link]
-
mtt assay method: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 18, 2026, from [Link]
-
Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). Chemistry, 6(1), 1-13. MDPI. Retrieved January 18, 2026, from [Link]
-
SYNTHESIS AND CHARACTERISATION OF SOME NEW IMIDAZOLE-2-CARBOXALDEHYDE IMINE BASE METAL (II) COMPLEXES AND THEIR ANTIMICROBIAL A. (2018). International Journal of Pharmaceutical, Chemical, and Biological Sciences, 8(2), 218-226. Retrieved January 18, 2026, from [Link]
-
Imidazole Schiff base ligands: Synthesis, coordination complexes and biological activities. (n.d.). MURAL - Maynooth University Research Archive Library. Retrieved January 18, 2026, from [Link]
-
Imidazole Schiff base ligands: Synthesis, coordination complexes and biological activities. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
(PDF) Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Scheme 1: Reaction pathway for the formation of Imine compounds [A 1-A 3 ]. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
New imidazole-Schiff base compounds for environmentally friendly anticorrosion protection in industrial pickling of mild steel. (2024). International Journal of Corrosion, 2024. Retrieved January 18, 2026, from [Link]
-
SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS. (n.d.). IOSR Journal. Retrieved January 18, 2026, from [Link]
-
1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 18, 2026, from [Link]
-
Synthesis and Characterization of Schiff base m-nitro aniline and their complexes. (2015). Research Journal of Chemical Sciences, 5(5), 1-4. Retrieved January 18, 2026, from [Link]001.pdf)
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- 4. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
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- 13. researchgate.net [researchgate.net]
Synthesis of Functionalized N-Heterocyclic Carbene Ligands from 1-Butyl-1H-imidazole-2-carbaldehyde
An Application Guide for Researchers
Abstract
N-Heterocyclic Carbenes (NHCs) have become indispensable ligands in modern organometallic chemistry and catalysis, largely due to their strong σ-donating properties and remarkable stability.[1][2][3] The ability to rationally design NHC ligands with specific steric and electronic properties by modifying their N-substituents and backbone has been a key driver of their success.[4] This guide provides detailed application notes and experimental protocols for the synthesis of functionalized NHC ligands, beginning with the versatile starting material, 1-butyl-1H-imidazole-2-carbaldehyde. This precursor allows for the introduction of additional coordinating groups at the C2 position, leading to the formation of valuable hemilabile and bidentate ligands. We will explore two primary synthetic pathways: the synthesis of a hydroxymethyl-functionalized NHC and an imine-functionalized NHC, culminating in the formation of their corresponding imidazolium salt precursors and subsequent carbene generation.
Introduction: The Strategic Advantage of a C2-Aldehyde Precursor
The majority of common NHC ligands are derived from the straightforward deprotonation of 1,3-disubstituted imidazolium salts.[2][5] While effective, this approach limits functionality to the N-substituents. Starting with this compound provides a strategic entry point for introducing a functional group directly onto the imidazole backbone, adjacent to the future carbene center.
The aldehyde group is a versatile chemical handle that can be readily transformed into a variety of other functionalities, such as alcohols or imines. This transformation creates a pendant donor group that can participate in secondary interactions with a metal center, leading to the formation of chelating ligands. Such ligands often impart unique stability and reactivity profiles to the resulting metal complexes, making them highly desirable for catalysis.
This document outlines the core synthetic strategy, which involves two key stages:
-
Synthesis of the Imidazolium Salt Precursor: This involves the quaternization of the N3 nitrogen and the chemical modification of the C2-aldehyde group.
-
Generation of the Free NHC: This is typically achieved through deprotonation of the imidazolium salt at the C2 position using a strong, non-nucleophilic base.[6]
Overall Synthetic Strategy
The synthesis of functionalized NHC ligands from this compound follows a logical and modular sequence. The initial step is the crucial N-alkylation to form the imidazolium salt, which activates the C2-proton for eventual deprotonation. The modification of the aldehyde can be performed either before or after this N-alkylation step, providing flexibility in the synthetic design. The general workflow is depicted below.
Figure 1: General synthetic pathways from this compound to functionalized NHC-metal complexes.
Pathway I: Synthesis of a Hydroxymethyl-Functionalized NHC Ligand
This pathway creates an NHC ligand with a pendant hydroxymethyl group. The oxygen atom of the alcohol can act as a secondary donor site, forming a five-membered chelate ring upon coordination to a metal. This hemilabile interaction can enhance catalyst stability while still allowing for substrate access during a catalytic cycle.
Protocol 3.1: Synthesis of 1-Butyl-3-methyl-2-(hydroxymethyl)imidazolium Iodide
This protocol involves a two-step sequence: first, the reduction of the aldehyde, followed by N-methylation. Performing the reduction first avoids potential side reactions with the reducing agent on the more electrophilic imidazolium salt.
Step A: Reduction to (1-Butyl-1H-imidazol-2-yl)methanol
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| This compound | 152.21 | 5.00 g | 32.8 | 1.0 eq |
| Methanol (MeOH) | 32.04 | 100 mL | - | Solvent |
| Sodium borohydride (NaBH₄) | 37.83 | 1.49 g | 39.4 | 1.2 eq |
| Dichloromethane (DCM) | 84.93 | As needed | - | Extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Drying Agent |
Procedure:
-
Dissolve this compound in 100 mL of methanol in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding ~20 mL of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a viscous oil. The product is often used in the next step without further purification.
Step B: N-Methylation to form the Imidazolium Salt
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| (1-Butyl-1H-imidazol-2-yl)methanol | 154.23 | 5.07 g | 32.8 | 1.0 eq |
| Acetonitrile (MeCN) | 41.05 | 80 mL | - | Solvent |
| Iodomethane (MeI) | 141.94 | 2.25 mL (5.13 g) | 36.1 | 1.1 eq |
| Diethyl Ether (Et₂O) | 74.12 | As needed | - | Precipitation |
Procedure:
-
Dissolve the crude (1-butyl-1H-imidazol-2-yl)methanol from the previous step in 80 mL of acetonitrile in a 250 mL round-bottom flask.
-
Add iodomethane to the solution. Caution: Iodomethane is a carcinogen and should be handled in a fume hood.
-
Heat the mixture to reflux at ~85 °C for 12 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature. A white precipitate should form.
-
Add 100 mL of diethyl ether to facilitate complete precipitation of the product.
-
Collect the solid by vacuum filtration, wash with diethyl ether (2 x 30 mL), and dry under vacuum to yield the imidazolium salt.
Characterization Data (Expected)
-
¹H NMR (DMSO-d₆): δ ~9.2 (s, 1H, NCHN), 7.7 (d, 1H, Im-H), 7.6 (d, 1H, Im-H), 5.5 (t, 1H, OH), 4.7 (d, 2H, CH₂OH), 4.2 (t, 2H, N-CH₂-), 3.9 (s, 3H, N-CH₃), 1.7 (m, 2H, -CH₂-), 1.3 (m, 2H, -CH₂-), 0.9 (t, 3H, -CH₃).
-
¹³C NMR (DMSO-d₆): δ ~145 (C2-CH₂OH), 138 (NCHN), 124 (Im-C), 122 (Im-C), 58 (CH₂OH), 49 (N-CH₂-), 36 (N-CH₃), 31 (-CH₂-), 19 (-CH₂-), 13 (-CH₃).
Pathway II: Synthesis of an Imine-Functionalized NHC Ligand
This pathway generates a bidentate [N,C]-type ligand precursor where an imine nitrogen can coordinate to the metal center along with the carbene carbon. Such pincer-like or chelating ligands are highly effective in catalysis, providing enhanced stability and control over the metal's coordination sphere.[7]
Protocol 4.1: Synthesis of 1-Butyl-3-methyl-2-((phenylimino)methyl)-1H-imidazol-3-ium Iodide
This protocol involves first preparing the formyl-imidazolium salt, followed by a condensation reaction with an aniline derivative.
Step A: Synthesis of 1-Butyl-3-methyl-2-formyl-1H-imidazol-3-ium Iodide
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| This compound | 152.21 | 5.00 g | 32.8 | 1.0 eq |
| Acetonitrile (MeCN) | 41.05 | 80 mL | - | Solvent |
| Iodomethane (MeI) | 141.94 | 2.25 mL (5.13 g) | 36.1 | 1.1 eq |
Procedure:
-
Follow the procedure outlined in Protocol 3.1, Step B, using this compound as the starting material.
-
The product, a highly hygroscopic solid, should be isolated and immediately used in the next step.
Step B: Imine Condensation
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| 1-Butyl-3-methyl-2-formyl-imidazolium Iodide | 294.13 | 9.65 g | 32.8 | 1.0 eq |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | Solvent |
| Aniline | 93.13 | 3.0 mL (3.06 g) | 32.8 | 1.0 eq |
| Magnesium Sulfate (MgSO₄), anhydrous | 120.37 | 5.0 g | - | Dehydrating Agent |
Procedure:
-
Suspend the imidazolium salt from Step A in 100 mL of dichloromethane in a round-bottom flask.
-
Add aniline to the suspension.
-
Add anhydrous magnesium sulfate to act as a dehydrating agent, driving the reaction to completion.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the mixture to remove the magnesium sulfate.
-
Wash the filtrate with water (2 x 30 mL) to remove any unreacted aniline.
-
Dry the organic layer over fresh anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the imine-functionalized imidazolium salt.
Generation of the Free NHC and Metal Complexation
The final step in utilizing these precursors is the generation of the free carbene, which is typically done in situ and immediately trapped by a metal salt to form a stable complex. Free NHCs are often unstable and sensitive to air and moisture.
Protocol 5.1: In-Situ Generation and Complexation with Palladium(II)
This protocol is a general method applicable to the imidazolium salts synthesized in the previous sections.
Figure 2: Standard workflow for the synthesis of a metal-NHC complex from an imidazolium salt precursor.
| Reagent/Material | Amount | Moles (mmol) | Stoichiometry |
| Functionalized Imidazolium Salt | As needed | 1.0 | 1.0 eq |
| Palladium(II) Acetate (Pd(OAc)₂) | 224 mg | 1.0 | 1.0 eq |
| Potassium bis(trimethylsilyl)amide (KHMDS) | 219 mg | 1.1 | 1.1 eq |
| Anhydrous Tetrahydrofuran (THF) | 50 mL | - | Solvent |
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the imidazolium salt and palladium(II) acetate.
-
Add 50 mL of anhydrous THF via cannula or syringe.
-
Cool the resulting suspension to 0 °C.
-
In a separate flask, dissolve KHMDS in 10 mL of anhydrous THF.
-
Add the KHMDS solution dropwise to the reaction mixture over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours. The solution will typically change color, indicating complex formation.
-
Remove the solvent in vacuo.
-
The crude residue can be purified by column chromatography on silica gel to yield the desired Pd-NHC complex.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Incomplete Deprotonation | Base is not strong enough; steric hindrance; low temperature. | Use a stronger base like KHMDS or NaH.[6] Gradually increase the reaction temperature if the reaction is kinetically slow. Ensure the base is fresh and handled under strict anhydrous conditions. |
| Side Reactions | The base acts as a nucleophile; "abnormal" NHC formation (deprotonation at C4/C5). | Use a non-nucleophilic, sterically hindered base (KHMDS is ideal).[1][6] Carefully control reaction temperature to minimize undesired pathways. |
| Low Yield of Metal Complex | Poor solubility of imidazolium salt; competing side reactions. | Choose a solvent that dissolves the salt (e.g., DMF, DMSO), but be aware of potential coordination to the metal. Transmetalation via a silver-NHC intermediate can be a cleaner, albeit longer, route. |
| Difficulty in Purification | Ionic nature of starting materials; similar polarity of products and byproducts. | For imidazolium salts, precipitation with a non-polar solvent like diethyl ether is effective. For metal complexes, column chromatography with a gradient elution or recrystallization are standard methods. |
Conclusion
This compound serves as an outstanding platform for the synthesis of advanced, functionalized N-heterocyclic carbene ligands. The protocols detailed herein provide a reliable foundation for accessing both hydroxymethyl- and imine-functionalized NHC precursors. These building blocks open the door to a wide array of tailored metal catalysts for applications in cross-coupling, C-H activation, and beyond. By understanding the causality behind each synthetic step and potential pitfalls, researchers can efficiently develop novel catalytic systems to address challenges in chemical synthesis and drug development.
References
- BenchChem. (2025). Technical Support Center: Deprotonation of Imidazolium Salts for N-Heterocyclic Carbene (NHC) Synthesis. BenchChem.
- Alcarazo, M., et al. (2009). Isolation of a C5-Deprotonated Imidazolium, a Crystalline “Abnormal” N-Heterocyclic Carbene. Science, available via PMC.
- TCI Chemicals. N-Heterocyclic Carbene (NHC) Ligands. TCI Chemicals (India) Pvt. Ltd.
- Gazzola, S., et al. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry.
- Gazzola, S., et al. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. PubMed Central.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Heterocyclic Carbene (NHC) Ligands from Trimethylaniline Isomers. BenchChem.
- Hollis, T. K., et al. (2003). Synthesis of New Chiral N-Heterocyclic Carbene-Imine Ligands and Their Application to an Asymmetric Allylic Alkylation Reaction. Organic Letters, University of York Research Portal.
- BenchChem. (2025).
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Application Notes and Protocols: 1-Butyl-1H-imidazole-2-carbaldehyde as a Precursor for Task-Specific Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Beyond Conventional Ionic Liquids
Imidazolium-based ionic liquids (ILs) have garnered significant attention as "designer solvents" due to their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable solvency.[1] The ability to modify the cation and anion allows for the fine-tuning of these properties for a wide range of applications, from green chemistry to advanced materials.[2] While much of the focus has been on simple N-alkyl substituted imidazolium salts, the introduction of functional groups onto the imidazolium core opens up a new frontier for the development of task-specific ionic liquids (TSILs).[3]
This guide focuses on 1-Butyl-1H-imidazole-2-carbaldehyde , a versatile precursor that enables the synthesis of a diverse range of C2-functionalized imidazolium ionic liquids. The aldehyde group at the C2 position serves as a reactive handle for a variety of chemical transformations, allowing for the introduction of functionalities that can impart specific catalytic, chelating, or other desirable properties to the resulting ionic liquid.
This document provides a comprehensive overview of the synthesis of this compound and detailed protocols for its conversion into various classes of task-specific ionic liquids. We will explore the underlying chemical principles and showcase the potential applications of these advanced materials.
Part 1: Synthesis of the Precursor: this compound
The introduction of a formyl group at the C2 position of the imidazole ring is most effectively achieved through the Vilsmeier-Haack reaction .[4][5] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic compounds.[6]
Reaction Scheme: Vilsmeier-Haack Formylation
Caption: Vilsmeier-Haack formylation of 1-butylimidazole.
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is a representative procedure based on established Vilsmeier-Haack reactions of similar heterocyclic substrates.[7] Researchers should conduct a thorough risk assessment and optimize conditions as necessary.
Materials:
-
1-Butylimidazole (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF) (3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate
-
Hexane
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.5 eq) dropwise to the DMF with vigorous stirring, maintaining the temperature below 5 °C. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Formylation: Dissolve 1-butylimidazole (1.0 eq) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-45 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of NaHCO₃ until the pH is neutral or slightly basic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound as a pale yellow oil or low-melting solid.
-
Expected Yield: 60-75%
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.19 g/mol |
| Appearance | Pale yellow oil or low-melting solid |
| Boiling Point | Not readily available; likely high |
| Solubility | Soluble in most organic solvents |
Part 2: Synthesis of Task-Specific Ionic Liquids from this compound
The aldehyde functionality at the C2 position provides a gateway to a variety of functional groups, each capable of imparting unique properties to the resulting ionic liquid. Below are protocols for three such transformations.
A. Oxidation to a Carboxylic Acid: Synthesis of Imidazolium-2-carboxylate Zwitterionic ILs
The oxidation of the aldehyde to a carboxylic acid, followed by quaternization, leads to the formation of imidazolium-2-carboxylate zwitterionic species. These compounds can act as both the cation and anion, or can be further reacted to form other ionic liquids. They have shown promise as catalysts and in CO₂ capture.[3][8][9]
Reaction Scheme:
Caption: Synthesis of an imidazolium-2-carboxylate zwitterionic IL.
Experimental Protocol:
-
Oxidation:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as water or a mixture of water and a co-solvent.
-
Slowly add an oxidizing agent, such as 30% hydrogen peroxide (H₂O₂) (1.5-2.0 eq), to the solution. The reaction may be exothermic, so cooling may be necessary.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
After completion, the excess peroxide can be quenched by the addition of a reducing agent like sodium sulfite.
-
The product, 1-Butyl-1H-imidazole-2-carboxylic acid, can be isolated by adjusting the pH to its isoelectric point to induce precipitation, or by extraction.
-
-
Quaternization:
-
Dissolve the obtained 1-Butyl-1H-imidazole-2-carboxylic acid (1.0 eq) in a suitable solvent like acetonitrile.
-
Add an alkylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1 eq).
-
Heat the reaction mixture to reflux for 6-12 hours.
-
Upon cooling, the zwitterionic product, 1-Butyl-3-methylimidazolium-2-carboxylate, will precipitate. It can be collected by filtration and washed with a non-polar solvent like diethyl ether.
-
B. Reductive Amination to an Amino Group: Synthesis of C2-Aminoalkyl Imidazolium ILs
Reductive amination of the aldehyde with a primary amine, followed by quaternization, introduces a secondary amine functionality at the C2 position.[10][11] These amino-functionalized ILs have applications as basic catalysts and in CO₂ capture.[12][13]
Reaction Scheme:
Caption: Synthesis of a C2-aminoalkyl imidazolium IL.
Experimental Protocol:
-
Reductive Amination:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and a primary amine (e.g., butylamine, 1.1 eq) in a suitable solvent like methanol.
-
Stir the mixture at room temperature for 1-2 hours to form the intermediate imine.
-
Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.
-
-
Quaternization and Anion Exchange:
-
The resulting 1-butyl-2-((alkylamino)methyl)-1H-imidazole is then quaternized at the N3 position using an alkyl halide (e.g., methyl iodide).
-
The resulting halide salt can be used directly or subjected to anion exchange with a desired anion (e.g., BF₄⁻, PF₆⁻, Tf₂N⁻) by reacting with the corresponding lithium or sodium salt.
-
C. Knoevenagel Condensation: Synthesis of C2-Vinyl Imidazolium ILs
The Knoevenagel condensation of the aldehyde with an active methylene compound introduces a carbon-carbon double bond at the C2 position, which can be further functionalized or used to create polymerizable ionic liquids.[9][14][15]
Reaction Scheme:
Caption: Synthesis of a C2-vinyl imidazolium IL via Knoevenagel condensation.
Experimental Protocol:
-
Knoevenagel Condensation:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate, 1.1 eq) in a suitable solvent like ethanol or toluene.
-
Add a catalytic amount of a base, such as piperidine or a basic ionic liquid.[9]
-
Heat the reaction mixture to reflux for 2-4 hours. A Dean-Stark trap can be used to remove the water formed during the reaction.
-
After cooling, the product may precipitate or can be isolated by removing the solvent and purifying by recrystallization or column chromatography.
-
-
Quaternization and Anion Exchange:
-
The resulting Knoevenagel adduct is then quaternized and can undergo anion exchange as described in the previous section to yield the final ionic liquid.
-
Part 3: Applications of Ionic Liquids Derived from this compound
The functional groups introduced at the C2 position dictate the specific applications of the resulting ionic liquids.
Catalysis:
-
Carboxylate-functionalized ILs: The carboxylate group can act as a nucleophile or a general base. These ILs have shown excellent catalytic activity in the cycloaddition of CO₂ to epoxides to form cyclic carbonates, a reaction of significant industrial interest for carbon capture and utilization.[3]
-
Amino-functionalized ILs: The basic nitrogen atom in the amino group can catalyze a variety of organic reactions, such as the Knoevenagel condensation and Michael additions.[12] The ability to tune the basicity by altering the substitution on the nitrogen atom allows for the design of catalysts for specific transformations.
CO₂ Capture:
-
Amino-functionalized ILs: The primary or secondary amine functionality can reversibly react with CO₂ to form carbamates, leading to high CO₂ absorption capacities.[13] This makes these ILs promising candidates for post-combustion CO₂ capture.
-
Carboxylate-functionalized ILs: The carboxylate group can also interact with CO₂, albeit through a different mechanism, contributing to the overall CO₂ solubility in the ionic liquid.[8]
Precursors for Advanced Materials:
-
Vinyl-functionalized ILs: The vinyl group introduced via the Knoevenagel condensation can be polymerized to form poly(ionic liquid)s. These materials have applications as solid-state electrolytes, ion-conductive membranes, and advanced coatings.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide array of task-specific ionic liquids. The ability to introduce diverse functional groups at the C2 position of the imidazolium ring through well-established organic reactions provides a powerful tool for designing ionic liquids with tailored properties for specific applications in catalysis, gas capture, and materials science. The protocols outlined in this guide serve as a starting point for researchers to explore the rich chemistry of this precursor and to develop novel ionic liquids for a sustainable future.
References
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A Facile Route to C2-Substituted Imidazolium Ionic Liquids - PMC - NIH. (2009, June 19). Retrieved from [Link]
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Carboxylic acid functionalized imidazolium-based ionic liquids: Efficient catalysts for cycloaddition of CO 2 and epoxides | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Boosting Visible‐Light Carbon Dioxide Reduction with Imidazolium‐Based Ionic Liquids - Wiley Online Library. Retrieved from [Link]
-
A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task-Specific Basic Ionic Liquid - Organic Chemistry Portal. Retrieved from [Link]
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Synthesis of Some Functionalized Ionic Liquids with Long Chain of Carbone Starting from Imidazole - Oriental Journal of Chemistry. Retrieved from [Link]
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Amino-Functional Imidazolium Ionic Liquids for CO2 Activation and Conversion to Form Cyclic Carbonate | Semantic Scholar. Retrieved from [Link]
-
A Concept of Supported Amino Acid Ionic Liquids and Their Application in Metal Scavenging and Heterogeneous Catalysis | Journal of the American Chemical Society. Retrieved from [Link]
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1H-Imidazole-2-carboxaldehyde - Organic Syntheses Procedure. Retrieved from [Link]
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Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review - MDPI. (2022, January 23). Retrieved from [Link]
-
New Functionalized Di-substituent Imidazolium Ionic Liquids as Superior Faster Absorbents for Carbon Dioxide Gas - NIH. Retrieved from [Link]
-
A Practical Knoevenagel Condensation Catalyzed by Imidazole | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Ionic Liquid Catalyzes Reactive CO2 capture - ChemRxiv. Retrieved from [Link]
-
The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles - RSC Publishing. Retrieved from [Link]
-
Imidazolium based ionic liquid-phase green catalytic reactions - RSC Publishing. Retrieved from [Link]
-
The Chemistry of the C2 Position of Imidazolium Room Temperature Ionic Liquids | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. Retrieved from [Link]
-
Vilsmeier-Haack Reaction - J&K Scientific LLC. (2025, March 22). Retrieved from [Link]
-
Characterization of Functionalized Imidazolium Ionic Liquids and Their Application in SO 2 Absorption - ResearchGate. Retrieved from [Link]
-
A Practical Knoevenagel Condensation Catalyzed by Imidazole - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline - DUT Open Scholar. Retrieved from [Link]
- US5011934A - Process for preparing 1-alkylimidazoles - Google Patents.
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Synthesis of 1,3-dialkyl-1,2,3-triazolium ionic liquids and their applications to the Baylis-Hillman reaction - PubMed. Retrieved from [Link]
-
Bio Catalytic One-Pot Knoevenagel Condensation- Michael Type Addition-Heterocyclization Cascade For The Environmentally Friendly - Journal of Pharmaceutical Negative Results. Retrieved from [Link]
-
Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review - MDPI. (2022, January 23). Retrieved from [Link]
-
Imidazolium-based ionic liquid-catalyzed hydrosilylation of imines and reductive amination of aldehydes using hydrosilane as the - Semantic Scholar. Retrieved from [Link]
-
1,3-Dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct - Chemical Communications (RSC Publishing). Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review | Request PDF - ResearchGate. Retrieved from [Link]
-
110th Anniversary ‐ Properties of Imidazolium‐Based Ionic Liquids | PDF - Scribd. Retrieved from [Link]
-
An Unusualβ-Oxidation ofN-Functionalized Alkyl Chains by 1H-Imidazole | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Synthesis of novel amino-functionalized ionic liquids and their application in carbon dioxide capture - RSC Publishing. Retrieved from [Link]
-
Production of Primary Amines by Reductive Amination of Biomass‐Derived Aldehydes/Ketones - Sci-Hub. Retrieved from [Link]
-
Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed. (2022, April 20). Retrieved from [Link]
-
A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics - Reaction Chemistry & Engineering (RSC Publishing). Retrieved from [Link]
-
Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones - PubMed. (2017, March 6). Retrieved from [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. (2023, February 17). Retrieved from [Link]
-
A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources - New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
-
One-pot reductive amination of aldehydes with nitroarenes over an Au/Al2O3 catalyst in a continuous flow reactor - Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]
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OXIDATION OF THIOLS USING K2S2O8 IN IONIC LIQUID - PMC - NIH. Retrieved from [Link]
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The Versatile Role of 1-Butyl-1H-imidazole-2-carbaldehyde in Modern Medicinal Chemistry: A Guide to Synthesis and Application
The imidazole nucleus is a cornerstone in medicinal chemistry, prized for its unique electronic properties and its presence in numerous biologically active compounds.[1][2] Among the vast family of imidazole derivatives, 1-Butyl-1H-imidazole-2-carbaldehyde emerges as a particularly valuable synthetic intermediate. Its strategic placement of a reactive aldehyde group at the C2 position, combined with the N1-butyl substituent that enhances lipophilicity, opens a gateway to a diverse array of molecular architectures with significant therapeutic potential. This guide provides an in-depth exploration of the synthesis and application of this key building block for researchers, scientists, and drug development professionals.
I. The Strategic Importance of this compound
The utility of this compound in drug discovery stems from the convergence of two key structural features: the N-butyl group and the C2-aldehyde functionality. The butyl chain often improves the pharmacokinetic profile of a drug candidate by increasing its lipophilicity, which can enhance membrane permeability and oral bioavailability. The aldehyde group, a versatile chemical handle, readily participates in a variety of chemical transformations, most notably the formation of Schiff bases (imines) through condensation with primary amines.[3] These Schiff bases and their subsequent derivatives form the foundation for a wide range of bioactive molecules, including antimicrobial, anticancer, and anti-inflammatory agents.[4][5]
II. Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process, beginning with the synthesis of the parent heterocycle, 1H-imidazole-2-carbaldehyde, followed by N-alkylation.
Step 1: Synthesis of 1H-Imidazole-2-carbaldehyde
A reliable and scalable synthesis of 1H-imidazole-2-carbaldehyde has been well-established and involves a multi-step sequence starting from readily available commercial reagents.[6] The final key step involves the hydrolysis of an appropriate precursor, such as 2-(1,3-dibenzoylimidazolidin-2-yl)imidazole hydrochloride.
Protocol 1: Synthesis of 1H-Imidazole-2-carbaldehyde [6]
Materials:
-
2-(1,3-dibenzoylimidazolidin-2-yl)imidazole hydrochloride
-
Concentrated Hydrochloric Acid
-
Sodium Bicarbonate (solid)
-
95% Ethyl Alcohol
-
Water
-
Ice bath
-
Round-bottom flask with reflux condenser
-
Filtration apparatus
Procedure:
-
A solution of 2-(1,3-dibenzoylimidazolidin-2-yl)imidazole hydrochloride (0.05 mol) in 200 mL of concentrated hydrochloric acid is refluxed for 22 hours.
-
The reaction mixture is then chilled in an ice bath, leading to the precipitation of benzoic acid.
-
The precipitated benzoic acid is removed by filtration.
-
The filtrate is evaporated to dryness under reduced pressure.
-
The resulting residue is triturated with 100 mL of 95% ethyl alcohol and cooled in an ice bath.
-
The solid ethylenediamine dihydrochloride is removed by filtration.
-
The filtrate is again evaporated to dryness under reduced pressure.
-
The final residue is dissolved in 40 mL of water.
-
Solid sodium bicarbonate is carefully added in portions until the cessation of foaming, which induces the crystallization of 1H-imidazole-2-carbaldehyde.
-
The mixture is chilled in an ice bath, and the crystalline product is collected by filtration, washed with ice-cold water, and dried thoroughly.
Step 2: N-Alkylation to Yield this compound
The introduction of the butyl group at the N1 position is achieved through a standard N-alkylation reaction. The choice of base and solvent is critical to ensure regioselectivity and high yield.
Protocol 2: Synthesis of this compound (Adapted from general N-alkylation procedures for imidazoles)[7][8]
Materials:
-
1H-Imidazole-2-carbaldehyde
-
1-Bromobutane (or 1-iodobutane)
-
Sodium Hydride (NaH) or Potassium Hydroxide (KOH)
-
Anhydrous Dimethylformamide (DMF) or Toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with a magnetic stirrer and nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under a nitrogen atmosphere, add a solution of 1H-imidazole-2-carbaldehyde (1 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add 1-bromobutane (1.1 equivalents) dropwise to the reaction mixture.
-
The reaction is then heated to 50-60 °C and stirred for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, the reaction is carefully quenched by the slow addition of water.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
III. Applications in Medicinal Chemistry: A Gateway to Bioactive Scaffolds
The true value of this compound lies in its ability to serve as a precursor to a multitude of biologically active molecules. The following sections detail its application in the synthesis of Schiff bases and their subsequent use in creating potential therapeutic agents.
A. Synthesis of Schiff Base Derivatives: The Core Reaction
The condensation of this compound with various primary amines is a straightforward and high-yielding reaction that forms the basis for creating large and diverse compound libraries.
Protocol 3: General Synthesis of Schiff Bases from this compound
Materials:
-
This compound
-
Appropriate primary amine (e.g., substituted anilines, amino acids, etc.)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the desired primary amine (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
The reaction mixture is stirred at room temperature or gently refluxed for 2-4 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the Schiff base product often precipitates from the solution upon cooling. Alternatively, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Figure 1: General workflow for the synthesis of Schiff base derivatives.
B. Application in the Development of Antimicrobial Agents
Schiff bases derived from imidazole-2-carbaldehydes have demonstrated significant antimicrobial activity.[5][9] The imine nitrogen and the imidazole ring system can coordinate with metal ions, leading to the formation of metal complexes with enhanced biological activity.
Protocol 4: Synthesis of a Metal Complex of a Schiff Base for Antimicrobial Screening (General procedure adapted from related literature)[10]
Materials:
-
Schiff base derived from this compound (from Protocol 3)
-
Metal(II) salt (e.g., CuCl₂, CoCl₂, NiCl₂)
-
Methanol or Ethanol
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
Dissolve the Schiff base ligand (2 equivalents) in hot methanol.
-
In a separate flask, dissolve the metal(II) salt (1 equivalent) in methanol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The reaction mixture is then refluxed for 2-4 hours.
-
The formation of a colored precipitate indicates the formation of the metal complex.
-
The precipitate is collected by filtration, washed with methanol, and dried in a desiccator.
-
The resulting metal complex can then be evaluated for its antimicrobial activity using standard methods such as the Kirby-Bauer disk diffusion method or by determining the Minimum Inhibitory Concentration (MIC).
C. Application in Anticancer Drug Discovery
The imidazole scaffold is a "privileged structure" in the development of anticancer agents, particularly as kinase inhibitors.[11][12] Derivatives of this compound can be elaborated into compounds that target specific signaling pathways involved in cancer cell proliferation. For instance, the aldehyde can be used to construct more complex heterocyclic systems or to introduce pharmacophores that interact with the ATP-binding site of kinases.
Figure 2: Conceptual pathway from this compound to a potential kinase inhibitor.
Protocol 5: General Approach for Screening Anticancer Activity
Cell Lines:
-
A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a normal cell line (e.g., HEK-293) for cytotoxicity comparison.
Assay:
-
MTT Assay: To determine the cell viability and the IC₅₀ (half-maximal inhibitory concentration) of the synthesized compounds.
Procedure Outline:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for 48-72 hours.
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values.
IV. Data Presentation and Interpretation
For any drug discovery campaign, systematic data collection and presentation are paramount. The following tables provide a template for organizing the results from the synthesis and biological evaluation of derivatives of this compound.
Table 1: Synthesis of Schiff Base Derivatives
| Compound ID | R-Group on Amine | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| SB-1 | 4-Methoxyphenyl | 3 | 92 | 121-123 |
| SB-2 | 4-Chlorophenyl | 4 | 88 | 135-137 |
| SB-3 | 2-Aminopyridine | 3.5 | 85 | 142-144 |
Table 2: Antimicrobial Activity of Schiff Base-Metal Complexes
| Compound ID | Metal Ion | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | MIC (µg/mL) vs. S. aureus |
| SB-1-Cu | Cu(II) | 18 | 15 | 16 |
| SB-2-Co | Co(II) | 15 | 12 | 32 |
| SB-3-Ni | Ni(II) | 16 | 14 | 32 |
Table 3: Anticancer Activity of Synthesized Derivatives
| Compound ID | IC₅₀ on MCF-7 (µM) | IC₅₀ on HCT-116 (µM) | IC₅₀ on HEK-293 (µM) | Selectivity Index (SI) for MCF-7 |
| KI-1 | 5.2 | 7.8 | > 50 | > 9.6 |
| KI-2 | 8.1 | 10.5 | > 50 | > 6.1 |
SI = IC₅₀ in normal cells / IC₅₀ in cancer cells
V. Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its straightforward synthesis and the versatility of its aldehyde functionality provide a robust platform for the generation of diverse and complex molecular entities. The applications highlighted in this guide, from the synthesis of antimicrobial Schiff base complexes to the development of potential kinase inhibitors, only scratch the surface of its potential. As our understanding of disease pathways deepens, this valuable building block will undoubtedly continue to play a significant role in the quest for novel and effective therapeutics.
VI. References
-
Organic Syntheses Procedure, Imidazole-2-carboxaldehyde. Available from: [Link]
-
Al-Ostath, A., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Molecules, 26(3), 633. Available from: [Link]
-
Google Patents, Process for preparing 1-alkylimidazoles. US5011934A. Available from:
-
University of Otago, N-Alkylation of imidazoles. Available from: [Link]
-
Oriental Journal of Chemistry, Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Available from: [Link]
-
MDPI, Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Available from: [Link]
-
PubMed Central, Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]
-
PubMed, Synthesis and characterization of metal complexes of Schiff base ligand derived from imidazole-2-carboxaldehyde and 4-aminoantipyrine. Available from: [Link]
-
ACS Publications, Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available from: [Link]
-
ResearchGate, Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Available from: [Link]
-
ResearchGate, (PDF) Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Available from: [Link]
-
Wiley Online Library, Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry. Available from: [Link]
-
ResearchGate, Anticancer activities of some transition metal complexes of a schiff base derived from salicylaldehyde and glycine. Available from: [Link]
-
PubMed, Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. Available from: [Link]
-
Organic Chemistry Portal, Imidazole synthesis. Available from: [Link]
-
SciSpace, Schiff Base Metal Complexes as Anticancer Agents. Available from: [Link]
-
Medires, Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Available from: [Link]
-
ResearchGate, The decarbonylation reaction of imidazole-2-carbaldehydes in ethanol. Available from: [Link]
-
Arabian Journal of Chemistry, Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand. Available from: [Link]
-
ResearchGate, (PDF) Synthesis and antibacterial evaluation of Novel Schiff's base derivatives of nitroimidazole nuclei as potent E. coli FabH inhibitors. Available from: [Link]
-
DergiPark, Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human- CDK2. Available from: [Link]
-
PubMed Central, Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Available from: [Link]
Sources
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- 3. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
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- 6. Organic Syntheses Procedure [orgsyn.org]
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Application Note: 1-Butyl-1H-imidazole-2-carbaldehyde as a Versatile Synthon for Bioactive Molecule Development
Introduction: The Strategic Importance of the Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, like the amino acid histidine, and blockbuster drugs.[1][2][3][4] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions in enzymes make it a highly sought-after component in drug design.[5][6] Imidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[2][3][7]
This application note focuses on 1-Butyl-1H-imidazole-2-carbaldehyde , a key building block that combines the therapeutic potential of the imidazole core with the synthetic versatility of an aldehyde functional group. The N-butyl group enhances lipophilicity, which can be crucial for membrane permeability and oral bioavailability, while the C2-aldehyde serves as a reactive handle for a multitude of chemical transformations. We will explore its application in synthesizing diverse molecular architectures with significant therapeutic potential, providing detailed, field-tested protocols for researchers in drug discovery and development.
Physicochemical Properties & Reactivity Profile
This compound is a versatile reagent whose utility stems from its distinct structural features. The aldehyde group is an electrophilic center, primed for nucleophilic attack, while the imidazole ring provides a stable, aromatic core that influences the molecule's overall reactivity and biological interactions.
Table 1: Physicochemical Data of Imidazole-2-carbaldehyde Analogues
| Property | Data (for related structures) | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₂N₂O (for 2-Butyl-1H-imidazole-5-carboxaldehyde) | [8][9] |
| Molecular Weight | 152.19 g/mol (for 2-Butyl-1H-imidazole-5-carboxaldehyde) | [9] |
| Appearance | White to light yellow powder/crystal | [8] |
| Key Reactive Center | Aldehyde group (-CHO) at C2 position | [8] |
| N-substituent Effect | Butyl group increases lipophilicity and influences solubility | [8] |
| Stability | Can be sensitive to air and light; proper storage is crucial. |[10] |
The primary reaction pathway for this molecule involves the aldehyde functionality. It readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental to building molecular complexity. Key transformations include:
-
Condensation Reactions: With primary amines to form Schiff bases (imines).
-
Claisen-Schmidt Condensation: With ketones containing α-hydrogens to form chalcone-like structures.
-
Reductive Amination: A one-pot reaction with an amine and a reducing agent to form substituted amines.
-
Reduction: Conversion of the aldehyde to a primary alcohol, which can serve as an intermediate for further derivatization.
-
Oxidation: Conversion to a carboxylic acid, introducing a new functional group for amide or ester formation.
Synthetic Workflow: From Building Block to Bioactive Scaffold
The following sections provide detailed protocols for leveraging this compound to synthesize distinct classes of potentially bioactive molecules. The causality behind experimental choices is explained to ensure reproducibility and understanding.
Protocol 1: Synthesis of Imidazole-Based Schiff Bases via Condensation
Scientific Rationale: Schiff bases (compounds containing a C=N double bond) are a cornerstone of medicinal chemistry, renowned for their broad biological activities, including potent antibacterial, antifungal, and antitumor effects. The imine linkage is often critical for biological activity, participating in interactions with target enzymes or receptors. This protocol describes the straightforward synthesis of an imidazole-Schiff base library.
Experimental Protocol:
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (30 mL).
-
Addition of Amine: To this solution, add the desired primary amine (e.g., a substituted aniline) (1.05 eq). The slight excess of the amine ensures the complete consumption of the limiting aldehyde.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step, shifting the equilibrium towards the formation of the imine product.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol) with constant stirring for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove unreacted starting materials.
-
Drying & Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.
Caption: Workflow for Imidazole Schiff Base Synthesis.
Protocol 2: Synthesis of Imidazole-Chalcone Hybrids via Claisen-Schmidt Condensation
Scientific Rationale: Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and exhibit a wide array of biological activities, particularly as anti-inflammatory and anticancer agents. Creating a hybrid molecule that couples the imidazole scaffold with a chalcone pharmacophore is a promising strategy for developing novel therapeutics. This reaction proceeds via a base-catalyzed condensation.
Experimental Protocol:
-
Reagent Preparation: In a 250 mL flask, dissolve an appropriate acetophenone derivative (1.0 eq) and this compound (1.0 eq) in ethanol (50 mL). Stir at room temperature until all solids are dissolved.
-
Catalyst Addition: Prepare a 10% aqueous solution of sodium hydroxide (NaOH). Add this solution dropwise to the flask while stirring vigorously in an ice bath. The use of a strong base is essential to deprotonate the α-carbon of the ketone, generating the reactive enolate.
-
Reaction: Continue stirring the mixture at room temperature for 12-24 hours. The formation of a colored precipitate often indicates product formation. Monitor the reaction's progress via TLC.
-
Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water (200 mL).
-
Precipitation: Acidify the solution by slowly adding dilute hydrochloric acid (HCl) until the pH is neutral (pH ~7). This step neutralizes the excess base and protonates the phenoxide, causing the final product to precipitate fully.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure imidazole-chalcone.
-
Drying & Characterization: Dry the purified crystals under vacuum and confirm the structure using appropriate analytical techniques.
Caption: Workflow for Imidazole-Chalcone Hybrid Synthesis.
Protocol 3: Synthesis of (1-Butyl-1H-imidazol-2-yl)methanol via Aldehyde Reduction
Scientific Rationale: The reduction of the aldehyde to a primary alcohol creates a new synthetic handle. This alcohol can be a key intermediate for synthesizing ethers and esters, which are common motifs in drug molecules. Furthermore, the alcohol itself may possess unique biological properties compared to its aldehyde precursor. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, avoiding the reduction of other functional groups.
Experimental Protocol:
-
Reagent Preparation: Dissolve this compound (1.0 eq) in methanol (40 mL) in a 100 mL flask. Cool the solution to 0°C in an ice bath.
-
Reducing Agent Addition: Add sodium borohydride (NaBH₄) (1.5 eq) to the solution in small portions over 30 minutes. Adding it slowly is critical to control the exothermic reaction and prevent side reactions. The excess NaBH₄ ensures the reaction goes to completion.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath again and carefully add acetone (10 mL) dropwise to quench the excess NaBH₄.
-
Work-up: Remove the methanol under reduced pressure. To the resulting residue, add water (20 mL) and extract the product with an organic solvent like ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Evaporate the solvent to yield the crude alcohol. The product can be further purified by column chromatography if necessary.
-
Characterization: Confirm the structure of the resulting (1-Butyl-1H-imidazol-2-yl)methanol via NMR, where the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of a new methylene signal and hydroxyl proton signal will be evident.
Caption: Workflow for the Reduction of the Imidazole Aldehyde.
Safety and Handling
Researchers must handle this compound and all related chemicals with care, adhering to standard laboratory safety protocols.[11]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11]
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing.[11] The compound may cause skin and eye irritation.[10][12]
-
Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[11] It is noted to be potentially air-sensitive.[10]
Conclusion
This compound is a powerful and versatile building block for the synthesis of diverse heterocyclic compounds. Its strategic combination of a biologically relevant imidazole core, a lipophilic butyl chain, and a highly reactive aldehyde handle allows for straightforward entry into libraries of Schiff bases, chalcones, and other valuable scaffolds. The protocols detailed in this note provide a robust foundation for researchers aiming to explore new chemical space in the pursuit of novel therapeutic agents.
References
-
ResearchGate. (n.d.). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]
-
Pro-Drug. (n.d.). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Retrieved from [Link]
-
MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1066. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]
-
IJRPR. (2021). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Research in Pharmaceutical and Nano Sciences, 8(5), 454-470. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]
-
Journal of Heterocyclic Chemistry. (1992). A Convenient Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)-carboxaldehyde. J. Heterocycl. Chem., 29, 1445. Retrieved from [Link]
-
PubMed Central. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals (Basel), 15(9), 1056. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: A Convenient Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)- carboxaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 1H-imidazole-2-carbaldehyde. Retrieved from [Link]
-
PubMed Central. (2021). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 26(11), 3233. Retrieved from [Link]
-
Hilaris Publisher. (2015). Synthesis of Bioactive Imidazoles: A Review. Organic Chem Curr Res, 4(2). Retrieved from [Link]
- Google Patents. (n.d.). CN101402607A - Synthesis of 1-isobutyl-2-methyl imidazole.
-
PubMed Central. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(5), 1215. Retrieved from [Link]
-
PubMed Central. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Molecules, 27(2), 444. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of Bioactive Imidazoles: A Review. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
- 5. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 6. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CAS 68282-49-5: 2-Butyl-1H-imidazole-5-carboxaldehyde [cymitquimica.com]
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Application Notes and Protocols: Metal Complexes of Ligands Derived from 1-Butyl-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Versatility of Imidazole-Based Ligands in Coordination Chemistry
The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, lauded for its vast biological activities and its capacity to form stable and functionally diverse metal complexes.[1] As a heterocyclic aromatic amine, imidazole and its derivatives are integral components of many biological systems, most notably the amino acid histidine, which plays a critical role in the active sites of numerous metalloenzymes. This inherent biological relevance has spurred extensive research into synthetic imidazole-based compounds as potential therapeutic agents.[2][3]
The coordination of metal ions to imidazole-containing ligands can significantly enhance their pharmacological profiles.[1] This synergy arises from several factors, including the stabilization of the ligand, the introduction of a new reactive center (the metal ion), and the modification of the overall geometry and electronic properties of the molecule, which can lead to more effective interactions with biological targets.
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes derived from Schiff base ligands of 1-Butyl-1H-imidazole-2-carbaldehyde. The protocols detailed herein are designed to be self-validating and are grounded in established chemical principles, offering both experienced researchers and newcomers to the field a robust starting point for their investigations.
Part 1: Synthesis of the Precursor Ligand: this compound
The synthesis of the core aldehyde is a critical first step. While various methods exist for the N-alkylation and formylation of imidazoles, a common and effective approach involves a two-step process: N-butylation of imidazole followed by formylation at the C2 position.
Protocol 1.1: Synthesis of 1-Butylimidazole
Rationale: The N-alkylation of imidazole is a standard nucleophilic substitution reaction. The choice of a suitable base and solvent is crucial for achieving a good yield. Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the imidazole, while a polar aprotic solvent like DMF or THF facilitates the reaction.
Materials:
-
Imidazole
-
Sodium hydride (60% dispersion in mineral oil)
-
1-Bromobutane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of imidazole (1 equivalent) in anhydrous DMF to the sodium hydride suspension with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add 1-bromobutane (1.05 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and cautiously quench with water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude 1-butylimidazole.
-
Purify the product by vacuum distillation to yield a colorless oil.
Protocol 1.2: Formylation of 1-Butylimidazole to Yield this compound
Rationale: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. The reaction of phosphoryl chloride with DMF generates the Vilsmeier reagent, an electrophilic iminium species, which then attacks the electron-rich C2 position of the 1-butylimidazole.
Materials:
-
1-Butylimidazole
-
Phosphoryl chloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, cool anhydrous DMF (3 equivalents) to 0 °C in an ice bath.
-
Slowly add phosphoryl chloride (1.1 equivalents) dropwise with stirring, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 1-butylimidazole (1 equivalent) in anhydrous DCM dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and slowly pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel.
Part 2: Synthesis of Schiff Base Ligands
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone.[4][5] These ligands are of great interest due to their synthetic flexibility and the diverse coordination modes they can adopt with metal ions.
Protocol 2.1: General Procedure for the Synthesis of Schiff Base Ligands from this compound
Rationale: The formation of the azomethine (-C=N-) bond is typically achieved by refluxing the aldehyde and amine in an alcoholic solvent. A catalytic amount of acid can be added to facilitate the dehydration step.[6]
Materials:
-
This compound
-
Primary amine (e.g., aniline, ethylenediamine, an amino acid)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the primary amine (1 equivalent for monoamines, 0.5 equivalents for diamines) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux with stirring for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base ligand will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry in a desiccator.
Caption: General workflow for Schiff base ligand synthesis.
Part 3: Synthesis of Metal Complexes
The coordination of the Schiff base ligand to a metal ion is typically a straightforward process involving the reaction of the ligand with a metal salt in a suitable solvent.[7]
Protocol 3.1: General Procedure for the Synthesis of Metal(II) Complexes
Rationale: The Schiff base ligand, possessing donor atoms such as the imine nitrogen and the imidazole nitrogen, acts as a chelating agent. The reaction with a metal salt, typically a halide or acetate, in an alcoholic solvent leads to the formation of the coordination complex. The stoichiometry of the complex (metal-to-ligand ratio) can vary depending on the metal ion and the denticity of the ligand.[8][9]
Materials:
-
Schiff base ligand (from Protocol 2.1)
-
Metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)
-
Methanol or Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve the Schiff base ligand (1 or 2 equivalents, depending on the expected coordination) in methanol or ethanol in a round-bottom flask, with gentle heating if necessary.
-
In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
A change in color and/or the formation of a precipitate often indicates complex formation.
-
Heat the reaction mixture to reflux for 2-4 hours to ensure complete reaction.
-
Cool the mixture to room temperature.
-
Collect the precipitated metal complex by filtration.
-
Wash the solid with the solvent used for the reaction, followed by a low-boiling point solvent like diethyl ether, to remove any unreacted starting materials.
-
Dry the complex in a desiccator over anhydrous calcium chloride.
Caption: General workflow for metal complex synthesis.
Part 4: Characterization of Ligands and Complexes
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. A combination of spectroscopic and analytical techniques is typically employed.
| Technique | Ligand | Metal Complex | Information Obtained |
| FT-IR Spectroscopy | ✓ | ✓ | Confirmation of the C=N (azomethine) bond formation. Shift in C=N and imidazole ring vibrations upon coordination.[4][6] |
| ¹H and ¹³C NMR | ✓ | (For diamagnetic complexes, e.g., Zn(II)) | Structural elucidation of the ligand. Confirmation of the azomethine proton signal.[8] |
| UV-Vis Spectroscopy | ✓ | ✓ | Study of electronic transitions. Observation of d-d transitions in transition metal complexes, providing information on the coordination geometry. |
| Mass Spectrometry | ✓ | ✓ | Determination of the molecular weight and fragmentation pattern. |
| Elemental Analysis | ✓ | ✓ | Determination of the percentage composition of C, H, and N to confirm the empirical formula. |
| Molar Conductivity | ✓ | Determination of the electrolytic or non-electrolytic nature of the complexes in solution.[8] | |
| Magnetic Susceptibility | ✓ | For paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II)), this helps in determining the geometry of the complex. |
Part 5: Application Notes: Biological Evaluation
Metal complexes of imidazole-derived Schiff bases are frequently screened for their antimicrobial and anticancer activities.
Protocol 5.1: Antimicrobial Activity Screening (Agar Disc Diffusion Method)
Rationale: The agar disc diffusion method is a widely used qualitative technique to assess the antimicrobial activity of a compound. The size of the inhibition zone around the disc is proportional to the susceptibility of the microorganism to the compound.[10]
Materials:
-
Synthesized ligand and metal complexes
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile Petri dishes
-
Sterile filter paper discs
-
Standard antibiotic and antifungal drugs (positive controls)
-
Solvent (e.g., DMSO) (negative control)
-
Micropipettes
-
Incubator
Procedure:
-
Prepare sterile agar plates by pouring the molten agar into Petri dishes and allowing them to solidify.
-
Prepare a microbial inoculum of the test organism and spread it uniformly over the surface of the agar plate.
-
Impregnate sterile filter paper discs with a known concentration of the test compounds (ligand and metal complexes) dissolved in a suitable solvent (e.g., DMSO).
-
Place the impregnated discs on the surface of the inoculated agar plates.
-
Place a disc with the standard drug as a positive control and a disc with the solvent as a negative control.
-
Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48-72 hours for fungi.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each disc.
-
Compare the activity of the synthesized compounds with that of the standard drugs.
Protocol 5.2: Determination of Minimum Inhibitory Concentration (MIC)
Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a quantitative technique to determine the MIC.[10]
Materials:
-
Synthesized compounds
-
Microbial strains
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well microtiter plate.
-
Add a standardized inoculum of the microbial suspension to each well.
-
Include a positive control (broth with inoculum) and a negative control (broth only) in each plate.
-
Incubate the plates under appropriate conditions.
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound that shows no visible growth.
Conclusion
The protocols and application notes provided in this guide offer a comprehensive framework for the synthesis, characterization, and biological evaluation of metal complexes derived from this compound. The versatility of the imidazole core, combined with the tunability of the Schiff base ligand and the choice of the metal center, provides a rich platform for the development of novel compounds with potential applications in medicine and catalysis. By following these detailed procedures, researchers can confidently explore this promising area of coordination chemistry.
References
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Synthesis and antimicrobial activities of new Schiff's base and metal complexes derived from imidazole. (n.d.). Scholars Research Library. Retrieved January 18, 2026, from [Link]
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Mumtaz, A., Mahmud, T., Elsegood, M. R., & Weaver, G. W. (2016). Synthesis and Characterization of New Schiff Base Transition Metal Complexes Derived from Drug Together with Biological Potential Study. Journal of Nuclear Medicine & Radiation Therapy, 7(6). Retrieved January 18, 2026, from [Link]
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Selwin Joseyphus, R., Shiju, C., & Joseph, J. (2015). Synthesis and characterization of Schiff base metal complexes derived from imidazole-2-carboxaldehyde with L-phenylalanine. Der Pharma Chemica, 7(6), 265-270. Retrieved January 18, 2026, from [Link]
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Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper(II). (n.d.). Asian Journal of Chemistry. Retrieved January 18, 2026, from [Link]
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Antibacterial Activity of Metal Complexes of Cu(II) and Ni(II) with the Ligand 2-(Phenylsubstituted) Benzimidazole. (2020). Molecules, 25(23), 5644. Retrieved January 18, 2026, from [Link]
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Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. (n.d.). Bentham Science. Retrieved January 18, 2026, from [Link]
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Synthesis And Characterization Of Co(II) Complex Of Schiff Base Derived From Flavour And Medicine: Vanillin And Isoniazid. (n.d.). RJPN. Retrieved January 18, 2026, from [Link]
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(PDF) Synthesis, characterization and antimicrobial studies of transition metal complexes of imidazole derivative. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Imidazole-Imidazolium-Based Antibacterial Metal Complexes: An Insight | Request PDF. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Bastiaansen, L. A. M., Van Lier, P. M., & Godefroi, E. F. (1988). 1H-Imidazole-2-carboxaldehyde. Organic Syntheses, 67, 109. Retrieved January 18, 2026, from [Link]
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Synthesis and catalytic activity of N-heterocyclic carbene metal carbonyl complexes based on 1-[2-(pyrazol-1-yl)phenyl]imidazole. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Preparation and synthesis of a new Ligand( C )S O N H - derived from sulfamethoxazole and 2 imidazole carboxaldehyde and its co. (n.d.). Retrieved January 18, 2026, from [Link]
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Synthesis, Characterization, and Bioactivity Studies of the Schiff Base Ligand and its Zinc(II) Complex. (2020). Koya University Eprints. Retrieved January 18, 2026, from [Link]
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SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE TRANSITION METAL COMPLEXES. (n.d.). Retrieved January 18, 2026, from [Link]
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Biological Evaluation of Fe-Complexes | Request PDF. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Synthesis and characterization of Schiff base metal complexes derived from imidazole-2-carboxaldehyde with L-phenylalanine | Request PDF. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. (2023). Journal of the Serbian Chemical Society. Retrieved January 18, 2026, from [Link]
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Synthesis and characterization of novel Schiff base ligands. (n.d.). International Journal of Chemical Studies. Retrieved January 18, 2026, from [Link]
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Synthesis of some Novel Mixed Ligand Complexes of Ni(II) and their Characterization. (n.d.). International Journal of Scientific Research in Science and Technology. Retrieved January 18, 2026, from [Link]
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Synthesis and characterization of metal complexes of Schiff base ligand derived from imidazole-2-carboxaldehyde and 4-aminoantipyrine | Request PDF. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Synthesis, Characterization, and Biological Study of New Schiff Base and their Complexes for Ni (II), Cu (II) Metal Ions. (2020). Journal of Education and Science. Retrieved January 18, 2026, from [Link]
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Synthesis of Transition Metal Complexes (Cu) With Schiff Base Ligands. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]
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Evaluation of photocatalytic, biological, and antidiabetic activities of benzimidazole-based metal complexes derived from o-phenylenediamine and imidazole-2-carboxaldehyde. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Schiff base complexes of Copper (II) ions : Synthesis, Characterization and Antimicrobial studies. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 18, 2026, from [Link]
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“SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. (n.d.). IOSR Journal of Applied Chemistry. Retrieved January 18, 2026, from [Link]
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COBALT(II) AND NICKEL(II) COMPLEXES OF A SCHIFF BASE: SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL INVESTIGATIONS. (n.d.). Rasayan Journal of Chemistry. Retrieved January 18, 2026, from [Link]
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Design of New Schiff-Base Copper(II) Complexes: Synthesis, Crystal Structures, DFT Study, and Binding Potency toward Cytochrome P450 3A4. (2021). ACS Omega, 6(18), 12053–12064. Retrieved January 18, 2026, from [Link]
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A Convenient Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)-carboxaldehyde. (1992). Synthetic Communications, 22(19), 2803-2807. Retrieved January 18, 2026, from [Link]
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Synthesis, Spectroscopic, Thermal, and Catalytic Properties of Eight New Complexes of Metal(II) Formates or Propionates with Imidazole. (2021). Molecules, 26(24), 7489. Retrieved January 18, 2026, from [Link]
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Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes. (2018). New Journal of Chemistry, 42(10), 8036-8048. Retrieved January 18, 2026, from [Link]
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Recent advances in the synthesis of imidazoles. (2020). Organic & Biomolecular Chemistry, 18(20), 3805-3823. Retrieved January 18, 2026, from [Link]
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One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). Asian Journal of Chemistry. Retrieved January 18, 2026, from [Link]
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A novel Copper (II) Schiff base complex: Synthesis, characterization and antibacterial activity. (2021). Chemical Review and Letters, 4(2), 85-91. Retrieved January 18, 2026, from [Link]
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Synthesis and biological activities of metal complexes with schiff base ligand derived from imidazole-2-carboxaldehyde and ethylenediamine. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
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Ni(II) Complexes with Schiff Base Ligands: Preparation, Characterization, DNA/Protein Interaction and Cytotoxicity Studies. (2017). Molecules, 22(10), 1739. Retrieved January 18, 2026, from [Link]
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(PDF) Synthesis of some polyimidazole ligands related to zinc enzymes. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Synthesis, structures and biological activity of transition-metal complexes with 2-substitued imidazole and demethyleantharic acid. (n.d.). SciEngine. Retrieved January 18, 2026, from [Link]
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Spectral characterization and thermal behavior of Schiff base metal complex derived from 2-aminobenzimidazole. (n.d.). Prime Scholars. Retrieved January 18, 2026, from [Link]
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Synthesis, Characterization, and Thermal Study of Nickel Complexes with Schiff base and Mixed Ligands and their Analytical Appli. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis, characterization and molecular modeling of Ni(II) & Cu(II) complexes with schiff base derived from 1H. (n.d.). Scholars Research Library. Retrieved January 18, 2026, from [Link]
-
A copper(II)-Schiff base complex: Synthesis, structural characterization and catalytic oxidative coupling of 2-aminophenol. (n.d.). Retrieved January 18, 2026, from [Link]
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THE SYNTHESIS OF IMIDAZOLE SCHIFF BASE LIGANDS, THEIR Ag(I) METAL COMPLEXES AND ACTIVITIES AGAINST CANDIDA ALBICANS. (n.d.). CORE. Retrieved January 18, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Butyl-1H-imidazole-2-carbaldehyde
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 1-Butyl-1H-imidazole-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable synthetic intermediate. We will delve into the causality behind experimental choices, offer detailed troubleshooting protocols, and answer frequently encountered questions.
Section 1: Overview of Primary Synthetic Strategy
The most direct and widely employed method for synthesizing this compound is the Vilsmeier-Haack reaction . This reaction formylates an electron-rich aromatic ring, and the N-alkylated imidazole is an excellent substrate.[1][2] The overall process involves two primary stages:
-
N-Alkylation: Synthesis of the 1-butylimidazole precursor from imidazole and a suitable butyl halide.
-
Formylation: The Vilsmeier-Haack formylation of 1-butylimidazole to yield the target aldehyde.
This approach is generally favored due to its high efficiency and the commercial availability of the starting materials.[3]
Section 2: Detailed Experimental Protocols
Adherence to a validated protocol is critical for reproducibility. The following methods have been synthesized from established chemical literature to provide a robust starting point.
Protocol 2.1: Synthesis of 1-Butylimidazole (Precursor)
Causality: This step involves a standard nucleophilic substitution (SN2) reaction. Imidazole is first deprotonated with a base to form the imidazolide anion, a potent nucleophile, which then attacks the electrophilic carbon of the butyl halide.[4] The choice of a polar aprotic solvent like DMF or acetonitrile stabilizes the charged intermediate and accelerates the reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add imidazole (1.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the imidazole (approx. 5-10 mL per gram of imidazole).
-
Deprotonation: Cool the mixture to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Expert Insight: The addition of NaH is exothermic and produces hydrogen gas. Add it slowly to control the reaction rate and ensure proper venting. Stir until gas evolution ceases (approx. 30-60 minutes), indicating complete formation of the sodium imidazolide salt.
-
-
Alkylation: Add 1-bromobutane (1.1 eq) dropwise via a syringe, keeping the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 1-butylimidazole.
Protocol 2.2: Vilsmeier-Haack Synthesis of this compound
Causality: This reaction begins with the formation of the Vilsmeier reagent, an electrophilic chloroiminium salt, from phosphorus oxychloride (POCl₃) and DMF.[5] The electron-rich 1-butylimidazole then attacks this reagent, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final aldehyde.[2]
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation: In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DMF (used as both reagent and solvent). Cool the flask to 0 °C.
-
POCl₃ Addition: Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cold DMF. The mixture will become thick and may form a crystalline solid. This is the Vilsmeier reagent. Stir for 30 minutes at 0 °C.
-
Expert Insight: This step is highly exothermic and moisture-sensitive. The dropwise addition at low temperature is crucial to prevent reagent decomposition and uncontrolled side reactions.[3]
-
-
Substrate Addition: Dissolve 1-butylimidazole (1.0 eq) in a small amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After addition, slowly warm the reaction mixture to 80-90 °C and stir for 4-6 hours. The color will typically darken. Monitor the consumption of the starting material by TLC.
-
Hydrolysis (Workup): Cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture onto crushed ice. This step hydrolyzes the iminium intermediate to the aldehyde and must be done with caution due to the exothermic and vigorous reaction with water.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure this compound.[6]
Section 3: Troubleshooting Guide
Even with robust protocols, challenges can arise. This section addresses common issues in a direct Q&A format.
Q: My starting material (1-butylimidazole) yield is very low. What went wrong?
A: Low yield in the N-alkylation step is often due to one of three issues:
-
Incomplete Deprotonation: If using a weaker base than NaH (like K₂CO₃), the reaction may require higher temperatures and longer reaction times to ensure sufficient formation of the imidazolide anion. Ensure your base is active and used in slight excess.
-
Moisture Contamination: Water will quench the base (especially NaH) and protonate the imidazolide anion, rendering it non-nucleophilic. Ensure all glassware is flame-dried and solvents are anhydrous.[7]
-
Side Reactions: Over-alkylation to form a dialkylated imidazolium salt can occur, though it's less common with mono-anion formation. Using the correct stoichiometry (slight excess of base and alkyl halide) is key.
Q: The Vilsmeier-Haack reaction mixture turned black and produced a complex mixture of products. What is the cause?
A: This is a classic sign of an uncontrolled exothermic reaction, leading to thermal decomposition. The formation of the Vilsmeier reagent and its subsequent reaction with the imidazole are highly exothermic. If the temperature is not strictly maintained at 0 °C during the initial additions, the reagent can decompose, and the substrate can polymerize.[8] Always ensure efficient cooling and slow, dropwise addition of reagents.
Q: My TLC plate shows the starting material is consumed, but the product spot is faint, and there are other spots present. What are these impurities?
A: Besides unreacted starting material, common impurities in a Vilsmeier-Haack reaction can include:
-
Over-formylation: While formylation at the C2 position is strongly preferred, trace amounts of C4 or C5 formylation might occur under harsh conditions.
-
Hydrolysis Byproducts: If the Vilsmeier reagent is exposed to moisture before reacting with the imidazole, it can hydrolyze, reducing the effective concentration of the formylating agent.
-
Products of Decomposition: As mentioned above, if the temperature is not controlled, a complex mixture from decomposition can result. Careful column chromatography is essential to separate the desired product from these impurities.
Q: I'm having trouble purifying the final aldehyde. It seems to be water-soluble.
A: The imidazole ring imparts some polarity and water solubility to the molecule. During aqueous workup, product loss into the aqueous layer can occur. To mitigate this:
-
Increase Extractions: Perform more extractions (e.g., 5-6 times) with your organic solvent.
-
Salt Out: Saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the solubility of organic compounds in the aqueous phase, driving more of your product into the organic layer.
-
Use a More Polar Solvent: If using a less polar solvent like diethyl ether, switch to a more polar one like dichloromethane (DCM) or ethyl acetate for extraction.
Section 4: Data Summary
The following table provides a summary of typical reaction parameters for the key formylation step.
| Parameter | Recommended Condition | Rationale / Notes |
| Stoichiometry | 1-Butylimidazole: 1.0 eq | Limiting reagent. |
| POCl₃: 1.2 - 1.5 eq | Slight excess ensures complete formation of the Vilsmeier reagent. | |
| DMF: 3.0 eq + Solvent | Acts as both reagent and solvent. | |
| Temperature | 0 °C (Additions) | Critical for controlling exothermicity and preventing decomposition.[3] |
| 80-90 °C (Reaction) | Provides thermal energy to drive the electrophilic substitution to completion. | |
| Reaction Time | 4 - 8 hours | Monitor by TLC for optimal results. |
| Expected Yield | 55 - 75% | Yields are highly dependent on strict adherence to anhydrous and temperature conditions.[9] |
Section 5: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns for this synthesis? A1: Both phosphorus oxychloride (POCl₃) and sodium hydride (NaH) require careful handling. POCl₃ is highly corrosive and reacts violently with water. NaH is flammable and also reacts violently with water, releasing flammable hydrogen gas. All operations should be conducted in a well-ventilated fume hood, under an inert atmosphere, and with appropriate personal protective equipment (PPE).
Q2: Can I use a different formylating agent? A2: While the Vilsmeier-Haack reagent is standard, other formylation methods exist, such as using lithiated imidazoles followed by quenching with DMF. However, these often require cryogenic temperatures and organometallic reagents, making the Vilsmeier-Haack approach more practical for scale-up.[6]
Q3: How do I confirm the structure and purity of my final product, this compound? A3: Standard analytical techniques are used:
-
¹H NMR: Look for the characteristic aldehyde proton singlet (~9.5-10 ppm), signals for the butyl chain, and the two distinct imidazole ring protons.
-
¹³C NMR: Confirm the presence of the carbonyl carbon (~180-190 ppm).
-
Mass Spectrometry (MS): Verify the molecular weight (152.19 g/mol ).[10]
-
Infrared (IR) Spectroscopy: A strong C=O stretch for the aldehyde will be present around 1680-1700 cm⁻¹.
Q4: Is it possible to synthesize the 4- or 5-carbaldehyde isomer instead? A4: Yes, but it requires a different strategy. The C2 position of 1-substituted imidazoles is the most electronically activated for electrophilic attack. To direct formylation to the C4 or C5 position, the C2 position must be blocked with a removable protecting group (e.g., a trialkylsilyl group). The Vilsmeier-Haack reaction would then proceed at C5, followed by deprotection.
References
-
Organic Syntheses Procedure, Imidazole-2-carboxaldehyde. Available at: [Link]
-
Organic Chemistry Portal, Vilsmeier-Haack Reaction. Available at: [Link]
-
Wikipedia, Vilsmeier–Haack reaction. Available at: [Link]
-
University of Colorado, Boulder, Grignard Reaction. Available at: [Link]
-
Chemistry Steps, Vilsmeier-Haack Reaction. Available at: [Link]
-
PharmaTutor, REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
ACS Publications, The Journal of Organic Chemistry, Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde. Available at: [Link]
- Google Patents, Synthesis of 1-isobutyl-2-methyl imidazole.
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Technical Support Center: Synthesis of 1-Butyl-1H-imidazole-2-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 1-Butyl-1H-imidazole-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated protocols based on established chemical principles and field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
There are three principal methods employed for this synthesis, each with distinct advantages and challenges:
-
Vilsmeier-Haack Formylation: This is a widely used and often high-yielding method that involves the direct formylation of the electron-rich 1-butylimidazole ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2][3]
-
Metalation followed by Formylation: This route involves the deprotonation of the C2 position of 1-butylimidazole using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching the resulting anion with a formylating agent like DMF.[4][5] This method is potent but requires stringent anhydrous conditions and careful handling of pyrophoric reagents.[6][7]
-
Oxidation of a Precursor: This two-step approach first involves synthesizing 1-butyl-2-methylimidazole or 1-butyl-1H-imidazole-2-methanol, which is then oxidized to the desired aldehyde.[8][9] The success of this route is highly dependent on selecting an oxidant that minimizes over-oxidation to the carboxylic acid.[10]
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yield is a common issue that can stem from several factors across different synthetic routes:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or suboptimal stoichiometry of reagents. For instance, in a Vilsmeier-Haack reaction, the activity of the Vilsmeier reagent can be temperature-dependent.[11]
-
Reagent Degradation: Organolithium reagents are notoriously sensitive to moisture and air.[6] Any contamination in the starting materials, solvents, or reaction atmosphere (e.g., a poor inert gas seal) can quench the base and halt the reaction. Similarly, the Vilsmeier reagent can be deactivated by moisture.
-
Side Reactions: The formation of byproducts consumes starting material and reduces the theoretical yield. A prime example is the over-oxidation of the aldehyde product to a carboxylic acid in oxidation-based routes.[9]
-
Product Loss During Workup: The aldehyde product has some water solubility, and significant amounts can be lost during aqueous extraction phases. Furthermore, the product can be sensitive to strongly acidic or basic conditions during workup, potentially leading to degradation. Acid-base extraction must be performed carefully.[12]
-
Decarbonylation: Imidazole-2-carbaldehydes can undergo decarbonylation (loss of the -CHO group) when heated in alcoholic solvents like ethanol, reverting to the parent imidazole.[13] This is a critical consideration if using alcohols for recrystallization or workup.
Q3: I see multiple spots on my TLC analysis. What are the most common byproducts?
Identifying the impurities is the first step in troubleshooting. Based on the chosen synthetic route, common byproducts include:
| Byproduct | Probable Route of Formation | Identification Notes |
| 1-Butylimidazole (Starting Material) | All routes (Incomplete reaction) | Typically has a different Rf value than the more polar aldehyde product. |
| 1-Butyl-1H-imidazole-2-carboxylic acid | Oxidation Route | A highly polar spot on TLC, often streaking. Can be confirmed by a change in Rf after treatment with a basic solution. |
| Isomeric Aldehydes (e.g., 4- or 5-formyl) | Vilsmeier-Haack | May appear as spots close to the main product. Regioselectivity is usually high for the 2-position, but not always absolute.[14] |
| Chlorinated Imidazoles | Vilsmeier-Haack | The Vilsmeier reagent can occasionally act as a chlorinating agent, especially under harsh conditions.[14][15] |
| Quinoxaline-type Impurities | General imidazole synthesis from diamines | Can form from side reactions with glyoxal or similar precursors if the synthesis starts from a more fundamental level.[12] |
Q4: How can I effectively purify the final product, this compound?
Purification requires a strategy tailored to the specific impurities present:
-
Column Chromatography: This is the most reliable method for separating the aldehyde from non-polar starting materials and highly polar byproducts like carboxylic acids. A common eluent system is a gradient of ethyl acetate in hexanes or dichloromethane/methanol.[12]
-
Acid-Base Extraction: This technique can be used to remove acidic (carboxylic acid) or basic (unreacted imidazole) impurities. The crude product is dissolved in an organic solvent (e.g., dichloromethane) and washed sequentially with a dilute acid (to remove basic impurities) and then a dilute base like sodium bicarbonate solution (to remove acidic impurities).[12] Care must be taken as the product itself has basic character.
-
Recrystallization: If the product is obtained as a solid and is of sufficient purity, recrystallization from a suitable solvent system (e.g., isopropyl alcohol-ether) can be highly effective.[4] However, avoid refluxing in alcohols for extended periods to prevent decarbonylation.[13]
Part 2: Troubleshooting Guide by Synthetic Route
Route A: Vilsmeier-Haack Formylation of 1-Butylimidazole
This method is often the first choice due to its directness. The key is controlling the reactivity of the Vilsmeier reagent and ensuring a clean workup.
-
Possible Cause A: Inactive Vilsmeier Reagent. The reagent (ClCH=N⁺Me₂ PO₂Cl₂⁻) is moisture-sensitive. It must be prepared in situ under anhydrous conditions. Using old or improperly stored POCl₃ or DMF can lead to failure.
-
Suggested Solution: Ensure all glassware is flame-dried or oven-dried. Use freshly opened or properly stored, anhydrous-grade DMF and POCl₃. The formation of the Vilsmeier reagent is often exothermic; if no heat is evolved upon mixing, the reagents may be compromised.
-
Possible Cause B: Incorrect Reaction Temperature. The formylation of imidazoles is typically conducted at elevated temperatures (e.g., 60-80 °C).[11] Insufficient temperature will result in a sluggish or stalled reaction.
-
Suggested Solution: Monitor the internal reaction temperature. Ensure consistent heating and stirring for the duration specified in the protocol. Follow the reaction progress using TLC until the starting material spot is consumed.
-
Possible Cause: Overly Harsh Conditions. At high temperatures or with a large excess of the Vilsmeier reagent, chlorination of the imidazole ring can compete with formylation.[14]
-
Suggested Solution: Reduce the reaction temperature and use a smaller excess of the Vilsmeier reagent (e.g., 1.5-2.0 equivalents). While this may require longer reaction times, it often leads to a cleaner product profile.
-
Possible Cause: Uncontrolled Hydrolysis. The workup requires quenching the reaction mixture with water or an ice/water mixture to hydrolyze the intermediate iminium salt to the aldehyde.[1] Adding water too quickly to the uncooled reaction mixture can cause a violent exotherm, leading to byproduct formation.
-
Suggested Solution: Cool the reaction mixture in an ice bath before slowly and carefully adding it to a stirred mixture of ice and water. After hydrolysis, the pH is typically adjusted to be basic (e.g., using NaOH or Na₂CO₃) to neutralize the acidic medium and facilitate extraction of the organic product.
Caption: Troubleshooting logic for the Vilsmeier-Haack synthesis.
Route B: Lithiation and Formylation of 1-Butylimidazole
This route offers an alternative when Vilsmeier-Haack fails but demands rigorous technique.
-
Possible Cause A: Insufficiently Strong Base or Quenched Reagent. Traces of water or atmospheric oxygen will rapidly consume the n-BuLi reagent.[6] The substrate or solvent must be scrupulously dried.
-
Suggested Solution: Flame-dry all glassware under vacuum and cool under a positive pressure of an inert gas (Argon or Nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Titrate the n-BuLi solution before use to confirm its molarity.
-
Possible Cause B: Incorrect Temperature. Lithiation is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.[5] However, if the temperature is too low for too short a time, the deprotonation may be incomplete.
-
Suggested Solution: Maintain the reaction at -78 °C (a dry ice/acetone bath) during the n-BuLi addition. After addition, allow the mixture to slowly warm to a slightly higher temperature (e.g., 0 °C or room temp) for a short period to ensure complete deprotonation before re-cooling to -78 °C for the DMF quench.
-
Possible Cause: Side Reactions of n-BuLi. If the lithiation is not clean, n-BuLi can react with the solvent (e.g., THF) or add to the DMF electrophile in unintended ways.[16] Using an excess of n-BuLi is a common cause of such byproducts.[5]
-
Suggested Solution: Use precisely one equivalent of a freshly titrated n-BuLi solution.[5] Add the n-BuLi dropwise to the cooled solution of the imidazole to avoid localized excesses of the base. Ensure the electrophile (DMF) is added to the lithiated imidazole solution, not the other way around.
Caption: Troubleshooting logic for the Lithiation/Formylation synthesis.
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis via Vilsmeier-Haack Formylation
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 eq.) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 1 hour. The mixture should become a thick, pale-yellow solid or slurry.[2]
-
Formylation: Add 1-butylimidazole (1.0 eq.) to the Vilsmeier reagent. The addition may be exothermic. Once combined, heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring by TLC (e.g., 10% Methanol in Dichloromethane).
-
Workup and Hydrolysis: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature and then pour it slowly and carefully onto a vigorously stirred mixture of crushed ice (approx. 10 g per 1 g of starting material).
-
Neutralization and Extraction: Stir the aqueous mixture for 1 hour. Then, carefully adjust the pH to ~8-9 using a 30% aqueous NaOH solution while cooling in an ice bath. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify further by silica gel column chromatography.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., Hexane).
-
Loading and Elution: Load the adsorbed crude product onto the top of the column. Elute the column with a gradient solvent system, starting with 100% Hexane and gradually increasing the polarity with Ethyl Acetate (e.g., from 0% to 50% Ethyl Acetate in Hexane). Collect fractions and monitor by TLC to isolate the pure product.
References
-
Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Org. Synth. Coll. Vol. 6, p.667 (1988); Vol. 56, p.72 (1977). [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from Wikipedia. [Link]
-
ResearchGate. (n.d.). Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. Request PDF. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from NROChemistry website. [Link]
-
C&EN. (2020). Optimization of Organolithium Reactions. Chemical & Engineering News. [Link]
-
American Chemical Society. (n.d.). Lithiation Reaction. ACS Publications. [Link]
-
J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from J&K Scientific website. [Link]
-
Patil, S. B., & Patil, D. B. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 446-464. [Link]
-
ResearchGate. (n.d.). Butylation of 1-imidazole and methylation of 1-butylimidazole using packed bed reactors (PBRs). Retrieved from ResearchGate. [Link]
-
National Institutes of Health. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC - NIH. [Link]
-
Journal of the Indian Chemical Society. (2011). Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Periodate. Vol. 88, pp. 1619-1621. [Link]
-
PubMed Central. (n.d.). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Retrieved from PMC. [Link]
-
Chalcogenide Letters. (2010). mild and efficient method for oxidation of alcohols in ionic liquid media. Vol. 7, No. 12, December 2010, p. 643 - 648. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: A Convenient Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)- carboxaldehyde. Request PDF. [Link]
-
ScienceDirect. (1992). A Convenient Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)-carboxaldehyde. Synthetic Communications, 22(19), 2803-2810. [Link]
-
MDPI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). The decarbonylation reaction of imidazole-2-carbaldehydes in ethanol. Request PDF. [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from Organic Chemistry Portal. [Link]
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- 16. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Formylation of 1-Butylimidazole
Welcome to the technical support center for the formylation of 1-butylimidazole. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this important synthetic transformation. The formylation of 1-butylimidazole, typically to produce 1-butylimidazole-2-carboxaldehyde, is a key step in the synthesis of various ionic liquids, N-heterocyclic carbenes, and pharmaceutical intermediates.[1] The most common and effective method for this transformation is the Vilsmeier-Haack reaction.[2][3]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, structured to address specific issues you may encounter during your experiments. Our goal is to explain the causality behind experimental choices, ensuring a robust and reproducible protocol.
Troubleshooting Guide
This section addresses common problems encountered during the Vilsmeier-Haack formylation of 1-butylimidazole.
Q1: My reaction yield is very low or I've recovered only starting material. What went wrong?
This is the most common issue and can usually be traced back to the Vilsmeier reagent itself or the reaction conditions.
-
Cause 1: Inactive or Decomposed Vilsmeier Reagent. The Vilsmeier reagent, a chloroiminium salt, is the electrophile in this reaction.[4][5][6] It is highly sensitive to moisture. Any water present in the reagents or glassware will rapidly quench the reagent, halting the reaction.[7]
-
Solution:
-
Ensure Anhydrous Conditions: Flame-dry all glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use High-Purity, Dry Reagents: Use anhydrous N,N-dimethylformamide (DMF). If the DMF has a fishy smell, it has likely decomposed to dimethylamine, which can interfere with the reaction; use a fresh bottle.[8] Ensure the phosphorus oxychloride (POCl₃) is from a recently opened, properly sealed bottle.
-
Proper Reagent Preparation: The Vilsmeier reagent should be prepared in situ by adding POCl₃ dropwise to ice-cold, stirred DMF.[9] This is an exothermic reaction and must be cooled to prevent degradation. A color change to pale yellow or orange is often observed.
-
-
-
Cause 2: Suboptimal Reaction Temperature or Time. While the initial formation of the Vilsmeier reagent requires cooling, the subsequent electrophilic substitution on the imidazole ring may require thermal energy to proceed at a reasonable rate, especially since the Vilsmeier reagent is a relatively weak electrophile.[2][4]
-
Solution:
-
After adding 1-butylimidazole to the pre-formed Vilsmeier reagent at 0 °C, allow the reaction to slowly warm to room temperature.
-
If the reaction is sluggish (monitored by TLC), gently heat the mixture. A temperature range of 60-80 °C is often effective for formylating heterocyclic compounds.[2][10]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after several hours, consider extending the reaction time or cautiously increasing the temperature.[9]
-
-
-
Cause 3: Incorrect Stoichiometry. The molar ratio of reagents is critical. An insufficient amount of the Vilsmeier reagent will lead to an incomplete reaction.
-
Solution: A slight excess of the Vilsmeier reagent is typically used. A molar ratio of 1.1 to 1.5 equivalents of POCl₃ (relative to 1-butylimidazole) is a good starting point for optimization.[11] DMF is often used as the solvent, so it is in large excess.
-
Q2: My TLC plate shows multiple spots, and purification is difficult. What are the likely side products?
Observing multiple products indicates side reactions or incomplete conversion. For this specific reaction, the major issues are typically unreacted starting material and product stability during workup.
-
Cause 1: Unreacted Starting Material. This is the most common "impurity" and is directly related to the issues described in Q1.
-
Solution: Follow the optimization steps in Q1 (ensure anhydrous conditions, check reagent quality, optimize temperature and time).
-
-
Cause 2: Product Hydration during Work-up. Imidazole-2-carboxaldehydes are known to form stable hydrates (gem-diols) in the presence of water, especially under neutral or slightly basic conditions.[12][13] This hydrate will have a different polarity (and a different spot on TLC) than the aldehyde and can complicate extraction and characterization.
-
Solution:
-
During the aqueous work-up, keep the pH acidic to favor the aldehyde form.
-
Be aware that the hydrate can revert to the aldehyde upon drying or in certain organic solvents. This may mean that what appears as two spots on a wet TLC plate becomes one spot after purification and thorough drying.
-
When performing extractions, use a suitable organic solvent like dichloromethane or ethyl acetate. Multiple extractions may be necessary.[14]
-
-
-
Cause 3: Polymerization/Tar Formation. Electron-rich heterocycles can sometimes polymerize under the harsh acidic conditions of the Vilsmeier-Haack reaction, especially with prolonged heating at high temperatures.
-
Solution: Avoid excessively high temperatures and unnecessarily long reaction times. Monitor the reaction closely and stop it once the starting material is consumed.
-
Troubleshooting Workflow Diagram
Caption: Decision tree for troubleshooting common formylation issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction for 1-butylimidazole?
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium ion, which is the active formylating agent known as the Vilsmeier reagent.[3][5][6]
-
Electrophilic Aromatic Substitution: The electron-rich imidazole ring of 1-butylimidazole attacks the electrophilic carbon of the Vilsmeier reagent. The C2 position is the most electron-rich and sterically accessible, leading to regioselective formylation at this position. The resulting iminium intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product, 1-butylimidazole-2-carboxaldehyde.[2][4]
Reaction Mechanism Diagram
Caption: Overview of the Vilsmeier-Haack formylation mechanism.
Q2: What are the key safety precautions for this reaction?
The Vilsmeier-Haack reaction involves hazardous materials and requires strict safety protocols.
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water in a highly exothermic manner.[9] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty gloves.
-
Reaction Quenching: The work-up step, which involves quenching the reaction mixture with ice water or a basic solution, must be done slowly and cautiously in an ice bath. Adding the reaction mixture to ice, rather than the other way around, helps control the exothermic decomposition of any unreacted POCl₃ and Vilsmeier reagent.[9]
-
1-Butylimidazole: This compound is toxic and can cause severe skin burns and eye damage.[1][15] Handle with appropriate PPE.
Q3: How can I confirm the identity and purity of my product, 1-butylimidazole-2-carboxaldehyde?
Standard analytical techniques are used, but with a key consideration for potential hydrate formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method.
-
¹H NMR: Look for the characteristic aldehyde proton signal between δ 9.5-10.0 ppm. Critically, the signal for the C2-H proton of the starting material (around δ 7.5-7.7 ppm) should be absent. The signals for the butyl group and the other two imidazole ring protons (H4 and H5) should be present.
-
¹³C NMR: Expect an aldehyde carbonyl carbon signal around δ 180-185 ppm.
-
Hydrate Formation Warning: If water is present in your NMR solvent (e.g., DMSO-d₆ that is not anhydrous), you may see a mixture of aldehyde and hydrate. The hydrate will not have an aldehyde proton signal. Instead, it will show a new signal for the gem-diol C-H proton at a much higher field (e.g., δ ~6-7 ppm) and the corresponding carbon signal will shift from ~180 ppm to ~70-90 ppm.[12][13][16]
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₈H₁₂N₂O, MW = 152.19 g/mol ).
Table 1: Expected NMR Shifts for Product vs. Starting Material
| Compound | Proton (Position) | Approx. ¹H Shift (ppm) | Carbon (Position) | Approx. ¹³C Shift (ppm) |
| 1-Butylimidazole | H-2 | 7.5 - 7.7 | C-2 | ~137 |
| H-4 / H-5 | 6.9 - 7.2 | C-4 / C-5 | ~122 / ~119 | |
| Butyl Group | 0.9 - 4.1 | Butyl Group | 13, 19, 32, 47 | |
| 1-Butylimidazole- 2-carboxaldehyde | Aldehyde (-CHO) | 9.5 - 10.0 | C-2 | ~145 |
| H-4 / H-5 | 7.1 - 7.4 | Aldehyde (-CHO) | ~182 | |
| Butyl Group | 0.9 - 4.3 | C-4 / C-5 | ~128 / ~124 | |
| Butyl Group | 13, 19, 32, 49 |
Note: Shifts are approximate and can vary based on solvent and concentration. Data synthesized from typical values for similar structures.[17][18]
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Butylimidazole
This general procedure should be optimized for your specific setup and scale.
-
Reagent Preparation (Vilsmeier Reagent Formation):
-
In a flame-dried, three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (e.g., 10 equivalents based on the substrate).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel to the stirred DMF over 20-30 minutes. Ensure the internal temperature does not exceed 5 °C.[14]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes. The mixture may become a thick slurry or a colored solution.
-
-
Formylation Reaction:
-
Dissolve 1-butylimidazole (1.0 equivalent) in a small amount of anhydrous DMF.
-
Add the 1-butylimidazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor its progress by TLC (e.g., using 10% MeOH in DCM as eluent). The reaction is typically complete within 2-6 hours.[9][10]
-
-
Work-up and Purification:
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
CAUTIOUSLY pour the reaction mixture onto a stirred mixture of crushed ice and water. This quench is highly exothermic.
-
Adjust the pH of the aqueous solution to ~8-9 using a saturated solution of sodium bicarbonate or sodium hydroxide. Do this slowly while cooling in an ice bath.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer).[14]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to afford pure 1-butylimidazole-2-carboxaldehyde.
-
References
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. Available from: [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
-
Name-Reaction.com. Vilsmeier-Haack reaction. Available from: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]
-
Reddit. Having some troubles with a Vislmeier-Haack reaction. Available from: [Link]
-
Reddit. Vilsmeier Haack Reaction. Available from: [Link]
-
CONICET. NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Available from: [Link]
-
YouTube. From Other Imidazoles by Substitution of Hydrogen. Available from: [Link]
-
Der Pharma Chemica. Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Available from: [Link]
-
SpectraBase. 1-Butylimidazole - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
CONICET. NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. Available from: [Link]
-
ResearchGate. Butylation of 1-imidazole and methylation of 1-butylimidazole using packed bed reactors (PBRs). Available from: [Link]
-
ResearchGate. 1-Butylimidazole derive ionic liquids: Synthesis, characterization and their evaluations of antibacterial, antifungal and anticancer activities. Available from: [Link]
-
Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]
-
ResearchGate. NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. Available from: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis of imidazoles. Available from: [Link]
-
Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. Available from: [Link]
-
Scientific Research Publishing. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Available from: [Link]
-
ResearchGate. Synthesis of new Organic reagent by Vilsmeier–Haack reaction and estimation of pharmaceutical compounds (Mesalazine) containing aromatic amine groups. Available from: [Link]
-
ResearchGate. Reaction strategies for synthesis of imidazole derivatives: a review. Available from: [Link]
-
Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Available from: [Link]
-
National Institutes of Health (NIH). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available from: [Link]
-
LookChem. Cas 4316-42-1,1-Butylimidazole. Available from: [Link]
-
FAO AGRIS. 1-Butylimidazole-derived ionic liquids: synthesis, characterisation and evaluation of their antibacterial, antifungal and anticancer activities. Available from: [Link]
- Google Patents. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole.
-
International Journal of Pharmaceutical Sciences and Research. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Available from: [Link]
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stability of 1-Butyl-1H-imidazole-2-carbaldehyde in different solvents
A Guide to Solvent Selection and Stability for Researchers
Welcome to the technical support resource for 1-Butyl-1H-imidazole-2-carbaldehyde. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical insights into the stability of this versatile compound in various solvents. The choice of solvent is critical not only for solubility but for maintaining the integrity of your starting material throughout your experiment. This document moves beyond simple solubility charts to explain the chemical principles governing the stability of this molecule, helping you troubleshoot issues and design robust experimental protocols.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and solvent compatibility of this compound.
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary points of reactivity and potential degradation for this molecule are the aldehyde functional group and the imidazole ring itself. The main pathways of concern are:
-
Reactivity with Protic Solvents: The aldehyde group is susceptible to nucleophilic attack by protic solvents like water or alcohols (e.g., methanol, ethanol). In the presence of water, it can form a gem-diol.[1] With alcohols, it can form a hemiacetal.[1][2] These reactions are often reversible equilibria, but they can complicate analysis (e.g., by showing multiple species in an NMR spectrum) or lead to subsequent, irreversible reactions. Acidic conditions can enhance the rate of hemiacetal formation.[1]
-
Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid (1-Butyl-1H-imidazole-2-carboxylic acid). This can be initiated by atmospheric oxygen (autoxidation), especially in the presence of light or trace metal impurities, or by oxidizing agents.[3][4] The imidazole ring itself can also be susceptible to oxidation under harsh conditions.[4][5]
-
Photochemical Degradation: Imidazole-2-carbaldehydes can undergo photochemical reactions. Under UV irradiation and in the presence of oxygen, they can generate reactive oxygen species like hydrogen peroxide (H₂O₂), which can further promote oxidation of the aldehyde or other components in a reaction mixture.[6][7]
-
Decarbonylation: In some cases, particularly when heated in alcoholic solvents like ethanol, imidazole-2-carbaldehydes can undergo a decarbonylation reaction, leading to the loss of the formyl group and formation of 1-butyl-1H-imidazole and an alkyl formate (e.g., ethyl formate).[2]
Caption: Potential degradation pathways for this compound.
Q2: What are the recommended solvents for dissolving and storing this compound?
A2: For maximum stability, especially for creating stock solutions for long-term storage, anhydrous aprotic solvents are highly recommended.
-
Excellent Choices: Anhydrous Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), and Dichloromethane (DCM). These solvents do not have labile protons that can react with the aldehyde.
-
Good (with caution): Tetrahydrofuran (THF) and Dioxane. These are generally safe, but be aware that older bottles of these ethers can contain peroxide impurities, which can oxidize the aldehyde. Using freshly opened or inhibitor-free solvents stored under inert gas is best practice.
-
Use Immediately: Protic solvents like ethanol and methanol can be used if the solution is prepared fresh and used immediately for a reaction. Be aware that you may have an equilibrium mixture of the aldehyde and the hemiacetal.[1][2]
-
Avoid for Storage: Aqueous solutions or buffers. Water will establish an equilibrium with the gem-diol form, and the compound is generally insoluble in water.[8] The imidazole ring's basicity also means the compound's charge state will vary with pH, potentially affecting stability.
For solid storage, keep the compound in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[9][10]
Q3: How does temperature affect the stability of the compound in solution?
A3: Elevated temperatures accelerate all degradation pathways. The decarbonylation reaction, for instance, is specifically noted to occur in hot ethanol.[2] Oxidation and other side reactions will also proceed faster at higher temperatures. For long-term storage of stock solutions, it is recommended to store aliquots at -20°C or -80°C to minimize degradation.[11] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Troubleshooting Guide
This guide provides solutions to common experimental issues encountered when working with this compound.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| New peaks appear in ¹H NMR spectrum after dissolving the sample (e.g., new signals around 5.5-6.5 ppm and a disappearing aldehyde proton). | 1. Hemiacetal or Gem-diol Formation: You have used a protic solvent like CD₃OD or added D₂O/H₂O to your sample.[1] The new peaks correspond to the acetal proton. | Action: Re-acquire the spectrum in an anhydrous aprotic solvent (e.g., DMSO-d₆, CDCl₃, Acetonitrile-d₃). If you must use a protic solvent for solubility, be aware of this equilibrium and account for it in your analysis. |
| Reaction yield is low, and the primary byproduct is identified as 1-butyl-1H-imidazole. | 1. Decarbonylation: The reaction was performed at an elevated temperature in an alcohol solvent (e.g., refluxing ethanol).[2] | Action: Switch to a non-alcoholic solvent with a similar boiling point if high temperature is required (e.g., Toluene, Acetonitrile). Alternatively, perform the reaction at a lower temperature for a longer duration. |
| TLC or LC-MS analysis shows a new, more polar spot/peak over time, which corresponds to the mass of the carboxylic acid. | 1. Oxidation: The solvent was not de-gassed, contained peroxide impurities (e.g., old THF), or the solution was exposed to air and light for an extended period.[3][6][7] | Action: Use high-purity, anhydrous, and de-gassed solvents. Store stock solutions under an inert atmosphere (Ar or N₂) and protect from light. If working with sensitive reactions, consider adding a radical scavenger like BHT, if compatible with your chemistry. |
| Compound appears insoluble or only sparingly soluble in the chosen solvent. | 1. Solvent Polarity Mismatch: The polarity of the solvent may not be suitable. The butyl group adds lipophilicity, while the imidazole-carbaldehyde portion is polar.[12] | Action: Consult a solvent polarity chart. For non-polar reactions, try Toluene or Dichloromethane. For polar environments, DMSO or DMF are excellent choices.[13] The compound is generally insoluble in water.[8] |
Solvent Stability Reference Table
This table provides a summary of the expected stability and potential issues associated with using this compound in various classes of solvents.
| Solvent Class | Example Solvents | Stability Outlook | Potential Issues & Causality |
| Aprotic Polar | DMSO, DMF, Acetonitrile | Excellent | Low reactivity. These solvents are ideal for preparing stable stock solutions for long-term storage and for most reaction conditions. |
| Aprotic Non-Polar | Toluene, Hexanes | Good | Low reactivity. Solubility may be limited compared to polar aprotic solvents. Good for reactions where polarity needs to be minimized. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Generally stable for short-term use (e.g., reactions, chromatography). Ensure the solvent is fresh and free of acidic impurities (e.g., HCl). |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate | Risk of Oxidation: Can contain peroxide impurities from prolonged storage and exposure to air, which will oxidize the aldehyde. Use freshly opened bottles or pass through an alumina plug to remove peroxides. |
| Protic (Alcohols) | Methanol, Ethanol | Poor (for storage) | Hemiacetal Formation: The alcohol's hydroxyl group will reversibly add to the aldehyde.[1] Decarbonylation: Can occur at elevated temperatures.[2] Use only for immediate consumption in a reaction. |
| Protic (Aqueous) | Water, Buffers | Very Poor | Gem-diol Formation & Low Solubility: Water reacts with the aldehyde and the compound has very low intrinsic water solubility.[1][8] The imidazole N-H is weakly acidic and the other nitrogen is basic, leading to pH-dependent instability. |
Experimental Protocol: Assessing Compound Stability in a New Solvent
To ensure the integrity of your experiments, it is crucial to validate the stability of this compound in any new, untested solvent system. This protocol provides a self-validating workflow using HPLC-UV analysis.
Objective: To determine the percent purity of the compound over time when dissolved in a test solvent at a specified temperature.
Materials:
-
This compound (high purity standard)
-
Test solvent (e.g., HPLC-grade)
-
Control solvent (e.g., Anhydrous Acetonitrile)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler vials
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Accurately prepare a 1 mg/mL stock solution of the compound in the control solvent (Acetonitrile). This will be your t=0 reference.
-
Accurately prepare a 1 mg/mL stock solution of the compound in the test solvent .
-
-
Time-Course Setup:
-
Dispense aliquots of the test solvent stock solution into several HPLC vials.
-
Store these vials under the intended experimental conditions (e.g., room temperature, 40°C, protected from light).
-
-
HPLC Analysis:
-
Method Development (if needed): Develop an isocratic or gradient HPLC method that gives a sharp, symmetrical peak for the parent compound with a retention time of 3-10 minutes. A mobile phase of Acetonitrile/Water with 0.1% Formic Acid is a good starting point. Set the UV detector to the absorbance maximum of the compound (imidazole-2-carbaldehydes typically absorb strongly around 280 nm[14]).
-
Initial Analysis (t=0): Immediately inject the control solution and one of the test solution vials. Record the peak area of the main compound. The purity should be >98% for both.
-
Follow-up Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), inject another vial from the test solution set.
-
-
Data Analysis:
-
Calculate the purity at each time point using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Compare the % purity of the test sample over time to the t=0 value. A significant decrease (>2-3%) indicates degradation.
-
Observe the chromatogram for the appearance of new peaks, which correspond to degradation products.
-
Caption: Workflow for validating the stability of the compound in a chosen solvent.
References
-
Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. PMC - NIH. [Link]
-
Photochemistry of Imidazole-2-carbaldehyde in Droplets as a Potential Source of H2O2 and Its Oxidation of SO2. PubMed. [Link]
-
The decarbonylation reaction of imidazole-2-carbaldehydes in ethanol. ResearchGate. [Link]
-
Photochemistry of Imidazole-2-carbaldehyde in Droplets as a Potential Source of H2O2 and Its Oxidation of SO2. Environmental Science & Technology - ACS Publications. [Link]
-
Scheme 1 Synthesis of 2-substituted N-alkylimidazole derivatives. ResearchGate. [Link]
-
Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. TSI Journals. [Link]
-
Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. PubMed. [Link]
-
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. ResearchGate. [Link]
-
Butylimidazole. PubChem - NIH. [Link]
-
1H-imidazole-2-carbaldehyde. PubChem. [Link]
-
1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST WebBook. [Link]
-
Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. ResearchGate. [Link]
-
Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. MDPI. [Link]
-
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. [Link]
-
A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
SYNTHESIS AND CHARACTERISATION OF SOME NEW IMIDAZOLE-2-CARBOXALDEHYDE IMINE BASE METAL (II) COMPLEXES AND THEIR ANTIMICROBIAL A. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
1H-Imidazole-2-Carboxaldehyde | Properties, Applications & Safety Data. Bouling Chemical Co., Limited. [Link]
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- 1. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Butylimidazole | C7H12N2 | CID 61347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Imidazole-2-carboxaldehyde - Safety Data Sheet [chemicalbook.com]
- 10. 1H-Imidazole-2-Carboxaldehyde | Properties, Applications & Safety Data | China Manufacturer & Supplier [chemheterocycles.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. CAS 68282-49-5: 2-Butyl-1H-imidazole-5-carboxaldehyde [cymitquimica.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Side Reactions in Schiff Base Formation with 1-Butyl-1H-imidazole-2-carbaldehyde
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding side reactions encountered during the synthesis of Schiff bases using 1-Butyl-1H-imidazole-2-carbaldehyde. Our focus is on providing not just solutions, but a foundational understanding of the reaction mechanisms to empower your experimental design and execution.
I. Understanding the Core Reaction: Schiff Base Formation
Schiff base formation, or imine synthesis, is a condensation reaction between a primary amine and an aldehyde or ketone.[1] The reaction proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, followed by dehydration to yield the imine.[2] This process is reversible and often acid-catalyzed.[3][4]
The imidazole moiety in this compound introduces specific reactivity patterns that can lead to undesired side reactions if not properly controlled. The imidazole ring itself is generally stable to oxidation and reduction, but its electronic properties can influence the reactivity of the aldehyde group.[5]
II. Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This section addresses prevalent issues encountered during the synthesis of Schiff bases with this compound, offering causative explanations and actionable solutions.
Problem 1: Low Yield or Incomplete Reaction
A common challenge in Schiff base synthesis is achieving high conversion of the starting materials.[6] This is often due to the reversible nature of the reaction.
Causality: The formation of the imine is in equilibrium with the starting materials and water.[7] According to Le Chatelier's principle, the presence of water, a byproduct, can shift the equilibrium back towards the reactants.[6]
Troubleshooting Steps:
-
Water Removal: Actively remove water from the reaction mixture. This is a critical step for driving the reaction to completion, especially with less reactive substrates.[8]
-
Increase Reactant Concentration: Using an excess of one of the reactants (typically the less expensive one) can help drive the equilibrium towards the product.[6][9]
-
Optimize Reaction Time: Ketimine formation, and imine formation with sterically hindered aldehydes, can be slow. Monitor the reaction by Thin Layer Chromatography (TLC) and allow for sufficient reaction time, which could be 24 hours or longer.[8]
Problem 2: Formation of an Aminal Side Product
The hemiaminal intermediate can sometimes react with a second molecule of the amine instead of undergoing dehydration, leading to the formation of an aminal (a gem-diamine).
Causality: This side reaction is favored under conditions that do not sufficiently promote the dehydration of the hemiaminal. This can occur if the reaction is not heated or if the catalyst is not effective.
Troubleshooting Steps:
-
Acid Catalysis: The dehydration step is acid-catalyzed.[10] The addition of a catalytic amount of a weak acid, such as acetic acid or p-toluenesulfonic acid (p-TsOH), can significantly promote the elimination of water.[6]
-
pH Control: The pH of the reaction is crucial. While acid catalysis is necessary for dehydration, a pH that is too low will protonate the amine reactant, rendering it non-nucleophilic and halting the initial addition step.[3][10] The optimal pH is typically mildly acidic, around 4-5.[3][4]
-
Thermal Conditions: Heating the reaction mixture provides the necessary energy to overcome the activation barrier for dehydration.
Problem 3: Cannizzaro Reaction of the Aldehyde
Since this compound lacks α-hydrogens, it is susceptible to the Cannizzaro reaction under strongly basic conditions.[11][12] This disproportionation reaction results in the formation of the corresponding alcohol (1-Butyl-1H-imidazol-2-yl)methanol and carboxylic acid (1-Butyl-1H-imidazole-2-carboxylic acid).[13][14]
Causality: In the presence of a strong base, a hydroxide ion attacks the carbonyl carbon. The resulting tetrahedral intermediate can then transfer a hydride to another aldehyde molecule, leading to one oxidized and one reduced product.[12][13][14]
Troubleshooting Steps:
-
Avoid Strong Bases: Do not use strong bases like sodium hydroxide or potassium hydroxide as catalysts or for workup if unreacted aldehyde is present.
-
pH Control: Maintain a neutral to mildly acidic pH throughout the reaction and purification process to prevent this base-induced side reaction.
Problem 4: Imidazole Ring Opening
While generally stable, the imidazole ring can undergo cleavage under harsh conditions.
Causality: Strong oxidizing agents or certain reagents like benzoyl chloride in the presence of sodium hydroxide can lead to the opening of the imidazole ring.[5]
Troubleshooting Steps:
-
Mild Reaction Conditions: Avoid the use of strong oxidizing agents.
-
Reagent Selection: Carefully select reagents for subsequent transformations to ensure they are compatible with the imidazole ring.
Problem 5: Aldol-Type Side Reactions (if the amine partner has an enolizable proton)
If the primary amine used in the reaction has an α-proton to the amino group and is part of a larger molecule with other carbonyl functionalities, aldol-type side reactions can occur under basic conditions.
Causality: A base can deprotonate the α-carbon, leading to the formation of an enolate which can then participate in condensation reactions.[11][15]
Troubleshooting Steps:
-
Careful pH Control: Avoid basic conditions if your amine substrate is susceptible to aldol-type reactions.
-
Protecting Groups: If necessary, protect other reactive functional groups on the amine starting material.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for Schiff base formation with this compound?
A1: The choice of solvent depends on the specific reactants and the method of water removal.
-
Ethanol or Methanol: These are common protic solvents that can facilitate the reaction. However, water removal can be less efficient.[6]
-
Toluene or Benzene: These are excellent choices when using a Dean-Stark apparatus for azeotropic water removal.[8]
-
Dichloromethane or Chloroform: These can also be used, particularly with molecular sieves.
Q2: How can I purify my imidazole-containing Schiff base?
A2: Purification of imidazole derivatives can be challenging due to their basicity.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) is often the simplest method.[9]
-
Column Chromatography:
-
Silica Gel: Tailing can be an issue due to the interaction of the basic imidazole with acidic silica. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[16]
-
Alumina: Using neutral or basic alumina can be a better alternative to silica gel for basic compounds.[16]
-
Dry Loading: Adsorbing the crude product onto a small amount of silica or alumina before loading it onto the column can lead to better separation.[16]
-
-
Acid-Base Extraction: This technique can be used to separate the basic Schiff base from non-basic impurities. Dissolve the crude mixture in an organic solvent, extract with a dilute aqueous acid to protonate the Schiff base and move it to the aqueous layer. Then, neutralize the aqueous layer and back-extract the purified Schiff base into an organic solvent.[16]
Q3: My Schiff base is an oil and difficult to purify. What are my options?
A3:
-
Conversion to a Salt: If the Schiff base is stable to acid, it can be converted to a solid salt (e.g., a hydrochloride salt) by treatment with an acid like HCl in an anhydrous solvent. The salt can then be purified by recrystallization. The free base can be regenerated if needed.[6]
-
In-situ Use: If purification proves to be extremely difficult, consider using the crude Schiff base directly in the next step of your synthesis, provided the impurities do not interfere with the subsequent reaction.[6]
Q4: How do I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most common method. Use an appropriate solvent system to achieve good separation between the starting materials and the product. The disappearance of the aldehyde spot and the appearance of a new product spot indicate the reaction is progressing. Note that some imines can be unstable on silica gel TLC plates and may hydrolyze, giving a false impression of incomplete reaction.[8]
IV. Experimental Protocols & Data
General Protocol for Schiff Base Synthesis with Water Removal
This protocol provides a general procedure for the condensation of this compound with a primary amine using azeotropic water removal.
Materials:
-
This compound (1 equivalent)
-
Primary amine (1-1.2 equivalents)
-
Toluene
-
Catalyst (optional, e.g., a few drops of glacial acetic acid)
-
Dean-Stark apparatus and condenser
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a condenser.
-
To the flask, add this compound and the primary amine.
-
Add a sufficient amount of toluene to allow for efficient stirring and reflux.
-
If using, add the acid catalyst.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Table 1: Influence of pH on Reaction Steps
| pH Range | Effect on Nucleophilic Addition | Effect on Dehydration | Overall Rate |
| Strongly Acidic (pH < 3) | Slow (amine is protonated) | Fast | Slow |
| Mildly Acidic (pH 4-6) | Fast | Fast | Optimal [3] |
| Neutral to Alkaline (pH > 7) | Fast | Slow (insufficient protonation of hydroxyl) | Slow[10] |
V. Visualizing Reaction Pathways
Desired Schiff Base Formation
Caption: Desired reaction pathway for Schiff base formation.
Common Side Reaction Pathways
Caption: Competing side reactions in Schiff base synthesis.
VI. References
-
BenchChem. (n.d.). Technical Support Center: Optimizing Schiff Base Formation. Retrieved from
-
ResearchGate. (n.d.). Mechanism of Schiff base (imine) Formation. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives. Retrieved from
-
ECHEMI. (n.d.). Optimum pH range for formation of Schiff bases. Retrieved from
-
CORE. (n.d.). THE SYNTHESIS OF IMIDAZOLE SCHIFF BASE LIGANDS, THEIR Ag(I) METAL COMPLEXES AND ACTIVITIES AGAINST CANDIDA ALBICANS. Retrieved from
-
Chemistry LibreTexts. (2020, October 20). 12.6: Reactions of Aldehydes and Ketones with Amines. Retrieved from
-
SlidePlayer. (n.d.). Imidazole - Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. Retrieved from
-
Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from
-
Google Patents. (n.d.). US5726293A - Affinity purification methods involving imidazole elution. Retrieved from
-
Chemistry LibreTexts. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved from
-
ResearchGate. (2025, August 10). Ring-opening reactions of 2-imidazolines and their applications. Retrieved from
-
SlidePlayer. (n.d.). Cannizzaro Reaction. Retrieved from
-
Oriental Journal of Chemistry. (n.d.). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Retrieved from
-
Maynooth University Research Archive Library. (n.d.). Imidazole Schiff base ligands: Synthesis, coordination complexes and biological activities. Retrieved from
-
Reddit. (2024, April 26). Synthesis of Schiff base : r/Chempros. Retrieved from
-
IOSR Journal. (n.d.). “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. Retrieved from
-
Study.com. (n.d.). Imine Formation, Structure & Synthesis. Retrieved from
-
BYJU'S. (n.d.). Cannizzaro Reaction Mechanism. Retrieved from
-
YouTube. (2024, July 25). Preparation of Imidazoles, Part 1: By Cyclocondensation. Retrieved from
-
ResearchGate. (2020, June 11). How can I get a pure Schiff base product?. Retrieved from
-
Open Science Publications. (n.d.). Schiff's Bases Derived from Amino Acids-Imidazole Conjugates as Promising Antioxidant and Antimicrobial Agents. Retrieved from
-
YouTube. (2022, January 24). synthesis of an imine or Schiff base - laboratory experiment. Retrieved from
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from
-
PubChem - NIH. (n.d.). Butylimidazole. Retrieved from
-
Wikipedia. (n.d.). Imine. Retrieved from
-
Chemistry Steps. (n.d.). Cannizzaro Reaction. Retrieved from
-
PubMed Central. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from
-
Organic & Biomolecular Chemistry (RSC Publishing). (2020, May 18). Recent advances in the synthesis of imidazoles. Retrieved from
-
Allen. (n.d.). Cannizzaro Reaction Mechanism. Retrieved from
-
White Rose eTheses Online. (n.d.). Towards the synthesis of imines and iminiums and their reactions in situ. Retrieved from
-
Smolecule. (2023, August 15). Buy 1-butyl-1H-imidazole-4-carbaldehyde. Retrieved from
-
ResearchGate. (2025, August 10). Effect different concetration and pH on complexes formation of New Tetradentate Schiff base Ligand. Retrieved from
-
ACS Omega. (2024, June 24). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. Retrieved from
-
YouTube. (2021, April 1). 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry. Retrieved from
-
ijarsct. (n.d.). Synthesis of Imidazole by Using Different Schiff's Base. Retrieved from
-
RSC Publishing. (n.d.). Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. Retrieved from
-
Sigma-Aldrich. (n.d.). Optimizing Purification of Histidine-Tagged Proteins. Retrieved from
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF METAL (II) COMPLEXES WITH SCHIFF BASE DERIVED FROM PROPIONALDEHYDE W. Retrieved from
-
International Journal of Chemical Studies. (2024, November 11). Synthesis and characterization of novel Schiff base ligands. Retrieved from
-
Biosynth. (n.d.). 2-Butyl-1H-imidazole-4-carbaldehyde. Retrieved from
Sources
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- 8. reddit.com [reddit.com]
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- 11. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 12. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 13. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
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- 15. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-Substituted Imidazole-2-Aldehydes
Welcome to the technical support center for the synthesis of 1-substituted imidazole-2-aldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important synthetic transformation. These aldehydes are crucial building blocks in medicinal chemistry, but their synthesis is often fraught with challenges ranging from low yields to difficult purifications.
This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice, helping you diagnose and solve common issues encountered in the lab.
Troubleshooting Guide: Common Synthetic Failures
This section addresses specific, frequently encountered problems in a question-and-answer format. We will explore the underlying chemical principles for each issue and provide actionable solutions.
Section 1: Issues with Direct C2-Formylation
Direct formylation, particularly via the Vilsmeier-Haack reaction, is a common first approach. However, its success is highly dependent on the electronic nature of the imidazole ring.
Q1: My Vilsmeier-Haack formylation (POCl₃/DMF) is failing or giving very low yields. What is the primary cause?
Plausible Causes:
-
Deactivation of the Imidazole Ring
-
Suboptimal Reaction Temperature
-
Premature Quenching of the Vilsmeier Reagent
In-Depth Explanation: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[1] The electrophile, the Vilsmeier reagent (a chloromethyliminium salt), is relatively weak.[1] Its ability to formylate the imidazole ring is critically dependent on the ring's nucleophilicity. If the N-1 substituent is strongly electron-withdrawing (e.g., sulfonyl, nitroaryl), it significantly reduces the electron density of the imidazole ring, rendering it insufficiently reactive towards the Vilsmeier reagent.[2]
Troubleshooting Protocol:
-
Assess Your Substrate: Analyze the electronic properties of your N-1 substituent. If it is highly electron-withdrawing, the Vilsmeier-Haack approach is likely not viable. Consider switching to an ortho-lithiation strategy (see Section 2).
-
Optimize Temperature: While many Vilsmeier reactions are run at elevated temperatures (60-80 °C), decomposition of the substrate or product can occur.[3] Conversely, a temperature that is too low may not provide sufficient activation energy. Perform a temperature screen from room temperature up to 90 °C, monitoring by TLC for product formation versus decomposition.
-
Ensure Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents (especially DMF) are anhydrous to prevent premature quenching of the electrophile.
Q2: I'm observing unexpected chlorinated byproducts in my formylation reaction. How can I prevent this?
Plausible Causes:
-
Excess Vilsmeier Reagent
-
High Reaction Temperature/Prolonged Reaction Time
In-Depth Explanation: The Vilsmeier reagent is generated from phosphorus oxychloride (POCl₃) and DMF. Under forcing conditions (high temperatures or excess reagent), the reagent can act not only as a formylating agent but also as a chlorinating agent, particularly at other positions on the imidazole ring or on the N-1 substituent.[4] This is especially true if the initial formylation is slow due to a moderately deactivated ring.
Troubleshooting Protocol:
-
Control Stoichiometry: Carefully control the stoichiometry of POCl₃. Begin with 1.1 equivalents and increase incrementally only if conversion is low. Avoid large excesses.
-
Reduce Reaction Temperature and Time: As soon as TLC indicates consumption of the starting material, proceed with the workup. Unnecessary heating can promote side reactions.
-
Alternative Workup: Instead of quenching directly with water, which can be highly exothermic, pour the reaction mixture over crushed ice and then carefully neutralize with a saturated solution of sodium bicarbonate or sodium carbonate.
Workflow for Vilsmeier-Haack Troubleshooting
Caption: Troubleshooting decision tree for the Vilsmeier-Haack reaction.
Section 2: Issues with C2-Lithiation and Formylation
This powerful strategy involves deprotonating the highly acidic C2-proton with a strong base, followed by quenching the resulting anion with an electrophile like DMF.
Q3: My C2-lithiation isn't working; I just recover my starting material after quenching with DMF. What's wrong?
Plausible Causes:
-
Insufficiently Strong Base or Incomplete Deprotonation
-
Presence of Acidic Protons Elsewhere in the Molecule
-
Suboptimal Temperature
In-Depth Explanation: The C2-proton of an imidazole is acidic (pKa ≈ 36), but still requires a very strong base for complete deprotonation.[5] n-Butyllithium (n-BuLi) is commonly used.[6] Incomplete deprotonation results in an equilibrium that favors the starting material. Furthermore, organolithium reagents are exceptionally strong bases and will deprotonate more acidic protons first (e.g., -OH, -NH, -SH, terminal alkynes). The reaction must be conducted at low temperatures (typically -78 °C) to ensure the stability of the C2-lithiated intermediate.
Troubleshooting Protocol:
-
Verify Reagent Quality: Titrate your n-BuLi solution before use to confirm its molarity. Old or improperly stored bottles of n-BuLi degrade significantly.
-
Use a Stronger Base System: If n-BuLi is insufficient, consider using s-BuLi or t-BuLi, which are stronger bases. Alternatively, adding a ligand like TMEDA (tetramethylethylenediamine) can break up n-BuLi aggregates and increase its reactivity.
-
Protecting Group Strategy: If your N-1 substituent contains acidic protons, they must be protected prior to the lithiation step.
-
Strict Temperature Control: Maintain the reaction temperature at -78 °C (a dry ice/acetone bath) throughout the base addition and stirring period to prevent decomposition of the lithiated species.
Experimental Protocol: Optimized C2-Lithiation and Formylation
-
Setup: Under a nitrogen or argon atmosphere, dissolve the 1-substituted imidazole (1.0 eq) in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour.
-
Quenching: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise.
-
Warm-up & Quench: Allow the reaction to warm slowly to room temperature. Quench with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel chromatography.
Section 3: Challenges in the Oxidation of 2-Hydroxymethylimidazoles
This common two-step approach involves the synthesis of a 1-substituted-2-hydroxymethylimidazole intermediate, followed by its selective oxidation to the aldehyde.
Q4: My oxidation with manganese dioxide (MnO₂) is sluggish and incomplete, even with a large excess of the reagent. Why?
Plausible Causes:
-
Poor Quality or Inactivated MnO₂
-
Inappropriate Solvent
In-Depth Explanation: Manganese dioxide is a heterogeneous oxidant, meaning the reaction occurs on the surface of the solid.[7] Its activity is highly dependent on its method of preparation, its crystalline structure, and its surface area. "Activated" MnO₂ is crucial for this oxidation.[8] Commercially available MnO₂ can vary widely in quality, and older reagents may have adsorbed water, reducing their activity. The reaction mechanism is believed to involve radical intermediates, and its efficiency can be solvent-dependent.[7]
Troubleshooting Protocol:
-
Use Activated MnO₂: Always use freshly activated or high-quality commercial "activated" MnO₂. To activate, heat the MnO₂ in an oven at 110-120 °C under vacuum for several hours to remove adsorbed water.[9]
-
Increase Stoichiometry: It is not uncommon for these oxidations to require a large excess of MnO₂ (10-20 equivalents by weight).[7] Perform a small-scale trial to determine the optimal loading.
-
Solvent Screen: While dichloromethane (DCM) and chloroform are common, other solvents like acetone or acetonitrile can sometimes lead to faster reactions. Aprotic, non-polar to moderately polar solvents are generally preferred.
Q5: I'm getting the corresponding carboxylic acid as a major byproduct. How do I prevent over-oxidation?
Plausible Causes:
-
Use of an overly aggressive oxidizing agent.
-
Reaction conditions promoting over-oxidation.
In-Depth Explanation: While MnO₂ is generally selective for oxidizing allylic/benzylic alcohols to aldehydes, stronger oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) will readily oxidize the intermediate aldehyde to a carboxylic acid.[10] Even with milder reagents, prolonged reaction times or elevated temperatures can sometimes lead to over-oxidation, especially if the product aldehyde is particularly sensitive.
Troubleshooting Protocol:
-
Select the Right Reagent: Stick with mild, selective oxidants. Activated MnO₂ is the industry standard for this transformation.[9][11] Other options include Dess-Martin periodinane (DMP) or a Swern oxidation, although these can have more complex workup procedures.
-
Monitor the Reaction Closely: Use TLC to monitor the consumption of the starting alcohol and the appearance of the aldehyde product. Work up the reaction as soon as the starting material is consumed to minimize contact time with the oxidant.
-
Avoid High Temperatures: Conduct the oxidation at room temperature unless the reaction is unacceptably slow.
Table 1: Comparison of Common Oxidizing Agents for 2-Hydroxymethylimidazoles
| Reagent | Typical Conditions | Pros | Cons |
| Activated MnO₂ | DCM or CHCl₃, RT | High selectivity for aldehyde, simple filtration workup. | Requires large excess, variable reactivity, can be slow.[7] |
| Dess-Martin Periodinane | DCM, RT | Fast, reliable, high-yielding. | Reagent is expensive and shock-sensitive. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | Very mild, high yields, broad substrate scope. | Requires cryogenic temps, stoichiometric foul-smelling byproducts. |
| PCC/PDC | DCM, RT | Milder than Jones reagent. | Chromium waste is toxic and requires special disposal.[8] |
Frequently Asked Questions (FAQs)
Q6: Which synthetic route is generally the most reliable for preparing 1-substituted imidazole-2-aldehydes?
There is no single "best" route; the optimal choice depends heavily on the N-1 substituent.
-
For electron-rich or neutral N-1 substituents: The C2-lithiation followed by formylation is often the most robust and high-yielding method, provided anhydrous conditions are strictly maintained.
-
For substrates sensitive to strong bases: The oxidation of the corresponding 2-hydroxymethylimidazole with activated MnO₂ is a very reliable, albeit sometimes slower, alternative. The precursor alcohol can often be made by reacting the C2-lithiated imidazole with formaldehyde.[12][13]
-
The Vilsmeier-Haack reaction should generally be reserved for cases where the imidazole ring is activated by an electron-donating N-1 substituent.
Q7: My final aldehyde product is unstable and difficult to purify by silica gel chromatography. What are the best practices for purification and storage?
Imidazole-2-aldehydes can be prone to decomposition, especially on acidic silica gel.
-
Purification:
-
Neutralize your silica gel before use by preparing a slurry with a solvent containing a small amount of triethylamine (~0.5-1%), then packing the column as usual.
-
Consider using alternative stationary phases like alumina (basic or neutral) or C18 reverse-phase chromatography.
-
If the product is sufficiently non-polar, rapid filtration through a short plug of neutral silica or alumina can remove baseline impurities without prolonged contact time.
-
-
Storage: Store the purified aldehyde under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C is recommended) to prevent aerobic oxidation to the carboxylic acid.
Visualizing the Main Synthetic Pathways
Caption: Overview of the three primary synthetic routes discussed.
References
-
Wolkenberg, S. E., et al. (2004). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation. Organic Letters. Available at: [Link]
-
de Oliveira, C. S. A., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]
-
Zhang, et al. (2013). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. Available at: [Link]
-
IARC Working Group. (2012). 2-METHYLIMIDAZOLE. Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Available at: [Link]
-
Begtrup, M., & Larsen, P. (1990). Synthesis of 2-Substituted 1-Hydroxyimidazoles through Directed Lithiation. Acta Chemica Scandinavica. Available at: [Link]
-
Wolkenberg, S. E., et al. (2004). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation. Request PDF on ResearchGate. Available at: [Link]
-
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Common Organic Chemistry. Manganese Dioxide. the-organic-chemistry-tutor.com. Available at: [Link]
-
Organic Chemistry Portal. Grignard Reaction. organic-chemistry.org. Available at: [Link]
-
Singh, A., et al. (2022). Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[14][15] Addition and Oxidative Coupling Reactions. ACS Omega. Available at: [Link]
-
Semantic Scholar. Reaction strategies for synthesis of imidazole derivatives: a review. semanticscholar.org. Available at: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. chemistrysteps.com. Available at: [Link]
-
TRUNNANO. (2023). Oxidation with Manganese Dioxide. trunnano.com. Available at: [Link]
-
ResearchGate. (2025). Short communication: Study on the formation of 2-methylimidazole and 4-methylimidazole in the Maillard reaction. researchgate.net. Available at: [Link]
-
Patil, S. A., & Patil, R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Science and Research. Available at: [Link]
-
ResearchGate. (2025). Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. researchgate.net. Available at: [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
-
Sharma, R., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. organic-chemistry.org. Available at: [Link]
-
Clark, J. (2015). reaction of aldehydes and ketones with grignard reagents. Chemguide. Available at: [Link]
-
ACS Green Chemistry Institute. Manganese Dioxide, MnO2. acs.org. Available at: [Link]
-
Knochel, P., et al. (2011). New Functionalized Grignard Reagents and their Applications in Amination Reactions. Synfacts. Available at: [Link]
-
Nishikata, T., et al. (2021). Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2. RSC Advances. Available at: [Link]
-
ResearchGate. (2022). Scheme 1: Scope of the formylation reaction using imidazole. researchgate.net. Available at: [Link]
-
ResearchGate. (2008). First and second deprotonation of imidazole. researchgate.net. Available at: [Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. asianpubs.org [asianpubs.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-Substituted 1-Hydroxyimidazoles through Directed Lithiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 8. Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanotrun.com [nanotrun.com]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. Manganese Dioxide [commonorganicchemistry.com]
- 12. Grignard Reaction [organic-chemistry.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 1-Butyl-1H-imidazole-2-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals engaged in the scale-up synthesis of 1-Butyl-1H-imidazole-2-carbaldehyde. It addresses common challenges and provides field-proven insights to ensure a safe, efficient, and reproducible manufacturing process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound on a larger scale?
A1: The most prevalent and scalable method involves a two-step process. First is the N-alkylation of imidazole with a butyl halide (e.g., 1-bromobutane) to form 1-butyl-1H-imidazole. The second, and more critical step, is the regioselective formylation at the C2 position. This is typically achieved via a directed ortho metalation (DoM) approach, which involves lithiation of the C2 position using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting organolithium intermediate with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF).[1]
Q2: Why is the lithiation-formylation route preferred for scale-up over other methods like oxidation of the corresponding alcohol?
A2: The lithiation-formylation route offers superior regioselectivity and typically higher yields, which are critical for process economy at scale.[1] While oxidation of 1-butyl-1H-imidazole-2-methanol using reagents like manganese dioxide (MnO₂) is a valid method, it adds an extra synthetic step (reduction of the aldehyde or synthesis of the alcohol precursor). Furthermore, large-scale oxidations can present challenges with reagent handling, waste disposal (heavy metal waste), and potential over-oxidation to the carboxylic acid. The lithiation approach provides a more direct and atom-economical pathway to the target aldehyde.
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: The primary hazards are associated with the reagents used in the lithiation step. n-Butyllithium (n-BuLi) is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture. Anhydrous solvents like tetrahydrofuran (THF) can form explosive peroxides upon storage and must be tested and handled appropriately. The reaction itself is highly exothermic and requires careful temperature control to prevent thermal runaways. Finally, the starting materials and product, like many heterocyclic compounds, should be handled with appropriate personal protective equipment (PPE) as they can be irritants or harmful.[2][3]
Q4: How critical is solvent and reagent purity for this reaction?
A4: Absolutely critical. The success of the lithiation step is entirely dependent on the absence of protic sources, primarily water. Any moisture in the solvent (THF), the 1-butyl-1H-imidazole substrate, or the nitrogen/argon atmosphere will quench the n-BuLi, leading to significantly reduced yields or complete reaction failure. Therefore, using rigorously dried, anhydrous solvents and ensuring all glassware is flame- or oven-dried before use is mandatory for a successful and reproducible synthesis.
Troubleshooting Guide: From Lab Bench to Pilot Plant
This section addresses specific issues encountered during the scale-up synthesis.
Issue 1: Low or No Product Yield
Q: My reaction yield is consistently low (<50%) after scaling up from a 1g to a 100g scale. What are the likely causes?
A: Low yield upon scale-up is a common problem, often rooted in issues that are less apparent at the bench scale. The primary culprits are typically related to the stability and reactivity of the organolithium intermediate.
Possible Causes & Solutions:
-
Ineffective Lithiation:
-
Causality: The n-BuLi is being quenched before it can react with the substrate. This is almost always due to residual moisture or other electrophilic impurities. On a larger scale, surface area-to-volume ratio decreases, making mixing and heat transfer less efficient, which can exacerbate localized quenching.
-
Troubleshooting Actions:
-
Verify Solvent Purity: Ensure your THF is truly anhydrous (<50 ppm water). Consider passing it through an activated alumina column immediately before use.
-
Titrate n-BuLi: The stated molarity of commercial n-BuLi can decrease over time. Always perform a fresh titration (e.g., using the Gilman double titration method) before a large-scale run to determine the exact concentration of active reagent.
-
Inert Atmosphere: Ensure a robust and positive pressure of dry nitrogen or argon is maintained throughout the addition and reaction period. Check all seals and joints for potential leaks.
-
-
-
Poor Temperature Control:
-
Causality: The lithiation of imidazoles is often performed at low temperatures (e.g., -78 °C to 0 °C) to prevent side reactions and degradation of the lithiated species.[1] In a larger reactor, efficient heat removal is more challenging. If the internal temperature rises significantly during the n-BuLi addition, the intermediate can become unstable.
-
Troubleshooting Actions:
-
Controlled Addition Rate: Add the n-BuLi solution slowly and sub-surface to ensure it reacts quickly without causing localized heating. Monitor the internal temperature continuously with a calibrated probe.
-
Efficient Cooling: Ensure your cooling bath or reactor jacket has sufficient capacity for the scale of the reaction. Pre-cool the substrate solution to the target temperature before starting the addition.
-
-
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low yield.
Issue 2: Formation of Significant Impurities
Q: HPLC analysis of my crude product shows two major impurities besides the starting material. How can I identify and prevent them?
A: Impurity profiling is key to optimizing a reaction. In this synthesis, impurities often arise from incomplete reactions or side reactions involving the highly reactive lithiated intermediate.
Common Impurities and Their Prevention:
| Impurity Name | Identification (Expected Mass) | Probable Cause | Prevention Strategy |
| 1-Butyl-1H-imidazole | M-28 (Loss of CHO) | Incomplete lithiation or quenching of the lithiated species before DMF addition. | Follow all recommendations for preventing low yield (anhydrous conditions, correct stoichiometry of n-BuLi, low temperature). |
| 2,2'-bis(1-butyl-1H-imidazole) | (2*M)-58 | Reaction of the lithiated intermediate with an oxidant or trace metal catalyst. Can also be formed from coupling side reactions. | Ensure high-purity reagents and thoroughly clean reactor. Degas solvents to remove dissolved oxygen. |
| 1-Butyl-1H-imidazole-2-carboxylic acid | M+16 (Addition of Oxygen) | Air oxidation of the aldehyde product during work-up or storage, especially under basic conditions. | Keep the work-up pH neutral or slightly acidic. Use an antioxidant like sodium bisulfite during the quench if necessary.[4] Store the final product under an inert atmosphere and protected from light. |
Issue 3: Difficult Product Isolation and Purification
Q: During the aqueous work-up, I'm experiencing emulsion formation and losing a significant amount of product. The subsequent column chromatography is also proving difficult to scale. What are my options?
A: Work-up and purification are often the biggest hurdles in scaling up. The amphiphilic nature of imidazole derivatives can lead to these exact problems.
Strategies for Improved Isolation and Purification:
-
Work-up Optimization:
-
Quenching: Instead of quenching with water, which can be highly exothermic with residual n-BuLi, consider a buffered quench like saturated aqueous ammonium chloride (NH₄Cl). Add the reaction mixture to the quench solution (reverse addition) to maintain better temperature control.
-
Breaking Emulsions: If emulsions form, adding a saturated brine solution can help break them by increasing the ionic strength of the aqueous phase. Sometimes, filtering the entire emulsified mixture through a pad of Celite® can be effective.
-
Solvent Selection: Ensure your extraction solvent (e.g., Ethyl Acetate, Dichloromethane) is appropriate. Perform a small-scale liquid-liquid extraction study to confirm the partition coefficient of your product.
-
-
Purification Alternatives to Chromatography:
-
Recrystallization: This is the most desirable method for large-scale purification. The product is a solid, making it a good candidate.[5] Screen various solvent systems (e.g., isopropyl alcohol/ether, ethyl acetate/heptane, toluene) to find one that provides good recovery and high purity.
-
Acid-Base Extraction: As an imidazole, the product is basic. You can potentially perform an acidic wash to extract the product into an aqueous layer, leaving non-basic organic impurities behind. Then, neutralize the aqueous layer with a base (e.g., sodium bicarbonate) to precipitate or re-extract the pure product.[5] This can be a highly effective purification technique at scale.
-
Detailed Experimental Protocol (Illustrative 1.0 Mole Scale)
This protocol is for informational purposes and should be adapted and optimized based on laboratory-specific risk assessments and equipment.
Step 1: Synthesis of 1-Butyl-1H-imidazole
-
Setup: In a 2L reactor equipped with a mechanical stirrer, thermometer, and reflux condenser under a nitrogen atmosphere, charge imidazole (68.1 g, 1.0 mol) and acetonitrile (500 mL).
-
Reagent Addition: Add powdered potassium carbonate (207.3 g, 1.5 mol). Begin vigorous stirring.
-
Alkylation: Add 1-bromobutane (150.7 g, 1.1 mol) dropwise over 1 hour, maintaining the internal temperature below 40 °C.
-
Reaction: Heat the mixture to a gentle reflux (~80 °C) and maintain for 6-8 hours, monitoring by TLC/GC for the disappearance of imidazole.
-
Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (1 L) and wash with water (2 x 250 mL) and brine (1 x 250 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum. The crude 1-butyl-1H-imidazole can often be used directly in the next step or purified by vacuum distillation.
Step 2: Synthesis of this compound
Caption: Workflow for the formylation step.
-
Extraction: Warm the quenched mixture to room temperature. Separate the layers. Extract the aqueous phase with ethyl acetate (3 x 500 mL).
-
Washing: Combine the organic layers and wash with water (2 x 500 mL) and brine (1 x 500 mL) to remove residual DMF.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude solid. Purify by recrystallization from an ethyl acetate/heptane mixture to afford this compound as a crystalline solid.[5]
Safety and Handling
| Substance | CAS No. | Key Hazards | Handling Precautions |
| n-Butyllithium | 109-72-8 | Pyrophoric, Water-Reactive, Corrosive | Handle only under an inert atmosphere (glovebox or Schlenk line). Use syringes or cannulas for transfer. Wear flame-retardant lab coat, safety glasses, and appropriate gloves. |
| Tetrahydrofuran (THF) | 109-99-9 | Highly Flammable, Peroxide Former | Store in a cool, dry, well-ventilated area away from ignition sources. Test for peroxides before use if the container has been opened previously.[2] |
| DMF | 68-12-2 | Reproductive Toxin, Harmful if Swallowed/Inhaled | Use in a well-ventilated chemical fume hood. Avoid skin contact. Wear appropriate chemical-resistant gloves. |
| Imidazole Aldehydes | N/A | Eye/Skin/Respiratory Irritant | Avoid breathing dust. Handle with standard PPE, including gloves, safety glasses, and a lab coat.[2][6] |
Emergency Preparedness:
-
Ensure a Class D fire extinguisher (for combustible metals) is available for n-BuLi fires. Do NOT use water or CO₂ extinguishers on organolithium fires.
-
Keep a container of sand or powdered lime nearby to smother small spills or fires.
-
Ensure safety showers and eyewash stations are accessible and operational.[2][3]
References
-
Scribd. Efficient Imidazole Derivative Synthesis. Available from: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. Available from: [Link]
-
ACS Publications. Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation. Organic Letters. Available from: [Link]
-
Wikipedia. Debus–Radziszewski imidazole synthesis. Available from: [Link]
-
Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. Available from: [Link]
-
Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available from: [Link]
-
ResearchGate. Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde and.... Available from: [Link]
-
PubMed Central (PMC). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Available from: [Link]
-
MDPI. 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. Available from: [Link]
-
ResearchGate. Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors. Available from: [Link]
-
ResearchGate. ChemInform Abstract: A Convenient Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)- carboxaldehyde. Available from: [Link]
-
PubMed. OPTIMIZATION OF SCALE-UP SYNTHESIS OF ANTI-CANCER CERAMIDE ANALOG 315. Available from: [Link]
-
NIST WebBook. 1H-Imidazole-2-carboxaldehyde, 1-methyl-. Available from: [Link]
- Google Patents. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole.
Sources
- 1. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Imidazole-2-carboxaldehyde - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Purification of 1-Butyl-1H-imidazole-2-carbaldehyde
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-Butyl-1H-imidazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this versatile synthetic intermediate. Achieving high purity is critical, as residual impurities can significantly impact the outcomes of subsequent reactions and biological assays. This document provides in-depth, field-proven insights and step-by-step protocols to help you troubleshoot and resolve purification issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis of this compound?
A1: Impurities can originate from starting materials, side reactions during the formylation step, or subsequent degradation. The most common species include:
-
Unreacted Starting Material: 1-Butylimidazole is the most frequent impurity, arising from incomplete formylation.
-
Over-Reaction or Side-Reaction Products: Depending on the specific synthetic route, side reactions can occur. For instance, methods involving Vilsmeier-Haack type reagents (e.g., POCl₃/DMF) may lead to chlorinated byproducts under certain conditions.[1][2]
-
Oxidation Product: The aldehyde group is susceptible to oxidation, which forms the corresponding 1-Butyl-1H-imidazole-2-carboxylic acid. This is often observed if the product is exposed to air for extended periods.
-
Residual Solvents: High-boiling point solvents used in the reaction or work-up, such as N,N-Dimethylformamide (DMF) or toluene, can be difficult to remove completely.
-
Isomeric Products: While formylation at the C2 position of the imidazole ring is generally favored, trace amounts of other isomers might form depending on the reaction conditions.[3]
Q2: How can I effectively assess the purity of my product?
A2: A multi-technique approach is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): This is the quickest method for initial assessment. A typical mobile phase is a mixture of ethyl acetate and hexanes (e.g., 50-70% ethyl acetate). The product should appear as a single spot. Unreacted 1-butylimidazole will have a different Rf value, and highly polar impurities (like the carboxylic acid) will often remain at the baseline.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reverse-phase HPLC is highly effective. A C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic or phosphoric acid) can provide excellent separation of the target compound from its impurities.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying and quantifying impurities. The aldehyde proton signal (around 9.5-10 ppm) is characteristic. Signals corresponding to 1-butylimidazole or residual solvents like DMF can be easily identified and integrated for quantification.[6]
Q3: My crude product is a dark oil or discolored solid. What causes this and how can I fix it?
A3: Discoloration often arises from polymeric byproducts or trace impurities formed under the reaction conditions, especially if elevated temperatures were used. Treatment with activated carbon can often resolve this. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), add a small amount of activated carbon (typically 1-2% by weight), stir for 15-30 minutes, and then filter through a pad of Celite®. This process adsorbs the high-molecular-weight colored impurities.
Purification Workflow & Troubleshooting Guide
The following section addresses specific experimental issues in a question-and-answer format. We begin with a general workflow diagram to guide your purification strategy.
General Purification Workflow
Caption: Decision workflow for purifying this compound.
Troubleshooting Specific Issues
Problem 1: My ¹H NMR spectrum shows significant amounts of unreacted 1-butylimidazole. How do I remove it?
Cause: This indicates an incomplete formylation reaction. 1-butylimidazole is basic, a property that can be exploited for its removal.
Solution 1: Acid-Base Extraction (Recommended for large scales)
The imidazole nitrogen in both the starting material and the product is basic. However, their partition coefficients in acidic water versus an organic solvent can be exploited. A more direct approach is to use column chromatography, which is often more effective at achieving high purity.
Solution 2: Column Chromatography (Most reliable method)
This is the most effective method for separating 1-butylimidazole from the desired aldehyde product due to their significant polarity difference.
Experimental Protocol: Column Chromatography
-
Prepare the Column: Use a glass column packed with silica gel (230-400 mesh) as the stationary phase. The amount of silica should be 50-100 times the weight of your crude product.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute the Column: Begin elution with a non-polar solvent system and gradually increase the polarity. A gradient of ethyl acetate in hexanes is typically effective.
-
Start with ~20% Ethyl Acetate / 80% Hexanes to elute non-polar impurities.
-
The less polar 1-butylimidazole will elute before the more polar aldehyde product.
-
Gradually increase the gradient to 50-70% Ethyl Acetate / 50-30% Hexanes to elute your target compound, this compound.
-
-
Monitor Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
| Compound | Typical Rf (50% EtOAc/Hexanes) | Elution Order |
| 1-Butylimidazole | ~0.5 - 0.6 | First |
| This compound | ~0.3 - 0.4 | Second |
| 1-Butyl-1H-imidazole-2-carboxylic acid | ~0.0 - 0.1 (streaking) | Last (or remains on column) |
| Caption: Table 1: Typical TLC and elution behavior on silica gel. |
Problem 2: My product is a persistent oil and will not crystallize. What are my options?
Cause: The presence of impurities often acts as a "crystallization inhibitor." Even small amounts of residual solvent or side products can prevent the formation of a stable crystal lattice. The product itself may also have a low melting point.
Solution: High-Purity Chromatography followed by Recrystallization Attempt
-
Purify Rigorously: First, purify the oil using column chromatography as described in the previous section to remove all detectable impurities. Ensure all chromatography solvents are thoroughly removed under high vacuum.
-
Attempt Recrystallization:
-
Dissolve the purified oil in a minimal amount of a hot solvent in which it is soluble (e.g., toluene, ethyl acetate).
-
Slowly add a cold "anti-solvent" in which the product is insoluble (e.g., hexanes, pentane) until the solution becomes faintly cloudy.
-
Warm the solution slightly until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer (-20°C).
-
If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
-
Adding a seed crystal, if available, is the most effective method.
-
Recrystallization Solvent System Selection
| Solvent System | Comments |
| Toluene / Hexanes | Good for dissolving the compound and precipitating with a non-polar anti-solvent. |
| Ethyl Acetate / Hexanes | A common, effective system with moderate polarity. |
| Isopropyl Alcohol / Water | Can be effective, but ensure the product is not overly soluble in the mixture.[7] |
| Caption: Table 2: Recommended solvent systems for recrystallization. |
Problem 3: I have a very polar impurity that remains at the TLC baseline. What is it and how do I remove it?
Cause: This is very likely the over-oxidation product, 1-Butyl-1H-imidazole-2-carboxylic acid, or an inorganic salt from the workup. The carboxylic acid is both polar and acidic.
Solution: Acid-Base Extraction
This technique exploits the different acidic/basic properties of the components in your mixture. The aldehyde is basic, while the impurity is a carboxylic acid.
Experimental Protocol: Basic Wash
-
Dissolve: Dissolve the crude product in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Wash with Base: Transfer the solution to a separatory funnel and wash it with a dilute aqueous basic solution, such as 5% sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃). The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
-
Separate Layers: Separate the organic layer from the aqueous layer.
-
Repeat: Wash the organic layer one more time with the basic solution, followed by a wash with brine (saturated NaCl solution) to remove residual water.
-
Dry and Evaporate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified aldehyde.
Impurity Removal Workflow
Caption: Troubleshooting workflow based on impurity type.
References
-
Veeprho. (n.d.). Imidazole Impurities and Related Compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Org. Synth. 1977, 57, 60. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Navarro, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(10), 2171–2181.
- Asian Journal of Research in Chemistry. (2015). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian J. Research Chem., 8(5), 335-346.
- Weinstock, L. M., et al. (1994). Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan. The Journal of Organic Chemistry, 59(6), 1640–1643.
- Google Patents. (2013). Method for preparing 2-butyl-4-chloro-5-formylimidazole. CN103214420A.
-
SIELC Technologies. (n.d.). Separation of 2-Butyl-5-chloroimidazole-4-carbaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (1998). Process for purifying imidazoles and imidazol-based agents by crystallisation. EP0856344A1.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of 2-Butyl-5-chloroimidazole-4-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
storage conditions for 1-Butyl-1H-imidazole-2-carbaldehyde to prevent degradation
Technical Support Center: 1-Butyl-1H-imidazole-2-carbaldehyde
Welcome to the dedicated technical support guide for this compound. As a researcher, you understand that the integrity of your starting materials is paramount to achieving reproducible and reliable experimental outcomes. This compound, a versatile intermediate in pharmaceutical and materials science development, is particularly susceptible to environmental conditions.[1] This guide is designed to provide you with the necessary knowledge to prevent its degradation, troubleshoot common issues, and ensure the long-term stability of your supply.
Part 1: Core Storage & Handling Recommendations
The stability of this compound is contingent on strict adherence to proper storage protocols. The primary threats to its integrity are oxidation, moisture, and light. The following conditions are essential to minimize degradation.
| Parameter | Recommendation | Rationale & Key Considerations |
| Temperature | 2 – 8 °C (36 – 46 °F) | Refrigeration significantly slows the rate of oxidative and hydrolytic degradation. Avoid freezing, as this can introduce moisture through condensation upon thawing.[2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The aldehyde group is highly susceptible to oxidation by atmospheric oxygen.[3][4] Storing under an inert atmosphere is the most critical step to prevent the formation of the corresponding carboxylic acid. |
| Moisture | Strictly Anhydrous | The imidazole moiety is hygroscopic, and the compound can readily hydrolyze or decompose in the presence of moisture.[5] Always handle in a dry environment and ensure the container is tightly sealed. |
| Light | Protect from Light | Imidazole-containing compounds can be sensitive to photodegradation, especially in solution.[6] Use amber glass vials or store in a dark location.[7] |
| Container | Tightly Sealed Amber Glass | Use containers with a secure, airtight seal to prevent moisture and air ingress. Amber glass is recommended to block UV light. |
Part 2: Understanding Degradation Pathways
To effectively prevent degradation, it is crucial to understand the chemical mechanisms at play. For this compound, the aldehyde functional group and the imidazole ring are the primary sites of vulnerability.
A. Oxidation: The Primary Degradation Route
The aldehyde functional group (-CHO) is easily oxidized to a carboxylic acid (-COOH).[8] This is the most common degradation pathway, often initiated by atmospheric oxygen and potentially accelerated by light and trace metal impurities.
-
Causality: The presence of a hydrogen atom on the carbonyl carbon makes aldehydes strong reducing agents and thus, very easy to oxidize.[4] This reaction converts your highly reactive aldehyde into a less reactive carboxylic acid, which will significantly impact or halt your intended downstream synthesis.
Caption: Primary oxidative degradation of the aldehyde.
B. Hydrolysis & Moisture-Mediated Decomposition
The imidazole ring system is known to be hygroscopic, meaning it readily attracts and holds water molecules from the surrounding environment.[5]
-
Causality: Absorbed moisture can lead to several issues. Firstly, it can physically cause the material to become clumpy or sticky, making it difficult to handle and weigh accurately. Secondly, and more critically, water can participate in and accelerate oxidative degradation. Some imidazole derivatives may also undergo ring-opening or other decomposition reactions over long-term exposure to moisture.
Part 3: Troubleshooting Guide
This section addresses specific issues you may encounter, providing likely causes and actionable solutions.
Q: I opened a new bottle of the compound, and it already has a yellowish tint. Is it usable? A: A pale yellow color can sometimes be present from synthesis byproducts. However, a noticeable or darkening yellow/brown color upon storage is a strong indicator of oxidation. You should perform a purity analysis (see Part 5) before use. If the primary degradation product (the carboxylic acid) is present in significant amounts, the material may not be suitable for your experiment.
Q: My LC-MS analysis shows a second peak with a mass of +16 Da compared to the parent compound. What is this? A: This is the classic signature of oxidation. The addition of one oxygen atom (+16 Da) corresponds to the conversion of the aldehyde (R-CHO) to the carboxylic acid (R-COOH). This confirms that your sample has started to degrade.
Q: The powder in my vial has become clumpy and hard. What caused this? A: This is a clear sign of moisture absorption. The hygroscopic nature of the imidazole ring has drawn water from the air.[5] This likely occurred due to improper sealing of the container or repeated opening in a humid environment. Material in this state is at high risk for accelerated degradation.
Q: Can I store the compound at room temperature on my bench for a few hours while I set up my reaction? A: This is strongly discouraged. Exposure to air, ambient humidity, and light for even a few hours can initiate degradation.[3] Weigh out the required amount quickly, preferably in a glove box or under a stream of inert gas, and immediately return the main container to its proper storage conditions (2-8°C, dark, sealed).
Part 4: Frequently Asked Questions (FAQs)
Q: What is the best practice for aliquoting this compound to prevent contamination of the main stock? A: The best practice is to bring the main container to room temperature before opening it to prevent condensation of atmospheric moisture onto the cold powder. Work in a low-humidity environment, such as a glove box or glove bag filled with nitrogen or argon. Use clean, dry spatulas and aliquot into smaller, pre-dried amber vials. Backfill each vial with inert gas before sealing tightly.
Q: Can I store this compound in solution (e.g., in DMSO or DCM)? A: Preparing fresh solutions for immediate use is strongly recommended. The compound is significantly less stable in solution than in its solid state.[6] In solution, degradation pathways like oxidation and photodegradation are often accelerated. If you must store a solution, do so at -20°C under an inert atmosphere for the shortest possible time and re-verify purity before use.
Q: What analytical technique is best for quickly checking the purity of my compound? A: For a rapid qualitative check, Thin-Layer Chromatography (TLC) is effective. The oxidized carboxylic acid product is more polar and will typically have a lower Rf value than the parent aldehyde. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS are the preferred methods.
Part 5: Experimental Protocol for Quality Assessment
This protocol provides a straightforward method to assess the purity of your this compound sample and detect the primary oxidative degradant.
Protocol: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Sample Preparation:
-
Prepare a small, dilute solution of your compound (~1 mg/mL) in a suitable solvent like Ethyl Acetate or Dichloromethane.
-
If you have a known pure standard, prepare a solution of it in the same manner.
-
If you suspect degradation, you can intentionally degrade a small amount by leaving it exposed to air for 24 hours to use as a reference point for the degradation spot.
-
-
TLC Plate Spotting:
-
Using a capillary tube, carefully spot your sample solution, the pure standard (if available), and the degraded sample (if prepared) onto the baseline of a silica gel TLC plate. Make the spots small and distinct.
-
-
Elution:
-
Prepare a mobile phase. A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 70:30 or 50:50 v/v).
-
Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
-
Visualization & Analysis:
-
Remove the plate and immediately mark the solvent front.
-
Visualize the spots under a UV lamp (254 nm).
-
Interpretation: A pure sample should show a single, well-defined spot. The presence of a second spot, typically at a lower Rf (closer to the baseline), is indicative of the more polar carboxylic acid degradation product.
-
Caption: Workflow for assessing compound purity via TLC.
By implementing these storage strategies and quality control checks, you can ensure the integrity of your this compound, leading to more accurate and successful research.
References
- Sigma-Aldrich, Safety Data Sheet. This document provides specific storage recommendations, including temperature (2-8 °C), the need for an inert atmosphere, and cautions about hydrolysis.
-
PubChem, Imidazole | C3H4N2 | CID 795. National Center for Biotechnology Information. Provides general information on the handling and storage of the parent imidazole compound. [Link]
-
What is the oxidizing agent to stop the oxidation of primary alcohol at the aldehydic level? Quora. (2020). Discusses the general susceptibility of aldehydes to further oxidation to carboxylic acids. [Link]
- Fisher Scientific, Safety Data Sheet. A representative SDS for an imidazole-carboxaldehyde derivative, noting the need to protect from light and store under an inert atmosphere. [URL not available for direct linking, but can be found by searching for the SDS of a similar compound on the vendor's website.]
-
ChemBK, Imidazole. Provides physicochemical properties, noting that imidazole is hygroscopic and incompatible with strong oxidizing agents. [Link]
-
Carl ROTH, Safety Data Sheet: Imidazole. (2021). Recommends storing in a dry place and providing sufficient ventilation. [Link]
-
Chemistry LibreTexts, Oxidation of Aldehydes and Ketones. (2023). Details the chemical principles behind the easy oxidation of aldehydes compared to ketones. [Link]
-
Fine Functional Ingredients Co., Ltd., Imidazole-2-carboxaldehyde. A supplier page listing storage conditions for a similar compound as 2-8°C. [Link]
-
Bouling Chemical Co., Limited, 1H-Imidazole-2-Carboxaldehyde. A manufacturer page advising storage in a cool, dry place in a tightly-sealed container to prevent moisture absorption and air exposure. [Link]
-
Britannica, Aldehyde - Oxidation, Reduction, Reactions. (2024). Notes that aldehydes can be oxidized even by the oxygen in the air. [Link]
-
Chemguide, Oxidation of aldehydes and ketones. Explains that the hydrogen atom attached to the carbonyl group makes aldehydes very easy to oxidize. [Link]
-
Diagnostic Reagents Ltd, Imidazole Buffer pH 7.3. Shows that imidazole solutions are typically stored at 2-8°C. [Link]
-
NIST, WebBook for 1H-Imidazole-2-carboxaldehyde, 1-methyl-. Provides spectral data for a related compound. [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3137-3145. This study demonstrates that the imidazole moiety is susceptible to base-mediated autoxidation and photodegradation in solution. [Link]
-
PubChem, 1H-imidazole-2-carbaldehyde. National Center for Biotechnology Information. Provides aggregated GHS information and properties for the parent aldehyde. [Link]
Sources
- 1. Buy 1-butyl-1H-imidazole-4-carbaldehyde | 400045-80-9 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chembk.com [chembk.com]
- 6. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Reactivity of Imidazole-2, -4, and -5-Carbaldehyde Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds, including the essential amino acid histidine.[1] The introduction of a carbaldehyde group onto this heterocyclic ring system opens up a vast landscape of synthetic possibilities, allowing for the construction of complex molecular architectures. However, the reactivity of the aldehyde is profoundly dictated by its position on the imidazole ring. This guide provides an in-depth comparison of the three primary isomers—imidazole-2-carbaldehyde, imidazole-4-carbaldehyde, and imidazole-5-carbaldehyde—delving into the electronic factors that govern their reactivity and presenting experimental data to support these principles.
The Electronic Landscape: Why Position Dictates Reactivity
The imidazole ring contains two distinct nitrogen atoms: a basic, pyridine-like nitrogen at position 3 and a non-basic, pyrrole-like nitrogen at position 1.[1][2] This arrangement creates a unique electronic environment. The C2 position, situated between the two nitrogen atoms, is the most electron-deficient carbon in the ring.[2][3] This deficiency is a result of the strong inductive electron withdrawal by the adjacent electronegative nitrogen atoms.
The placement of the electron-withdrawing carbaldehyde group at these different positions further modulates the electrophilicity of its carbonyl carbon:
-
Imidazole-2-Carbaldehyde: The aldehyde group is attached to the most electron-poor C2 position. This synergistic electron withdrawal from both the ring and the aldehyde group renders the carbonyl carbon highly electrophilic, making it exceptionally susceptible to nucleophilic attack.[3]
-
Imidazole-4-Carbaldehyde and Imidazole-5-Carbaldehyde: These two isomers exist as tautomers. The aldehyde group at the C4 or C5 position is influenced less intensely by the combined electron-withdrawing effects of both nitrogens compared to the C2 position. Consequently, the carbonyl carbon in these isomers is expected to be less electrophilic and therefore less reactive towards nucleophiles than the C2 analogue.
The following diagram illustrates the relative electron deficiency at each position, highlighting the enhanced electrophilicity of the C2-carbonyl.
Caption: Relative electrophilicity of imidazole carbaldehyde isomers.
Experimental Comparison: Nucleophilic Addition of Water and Methanol
The differential reactivity of these isomers is not merely theoretical. Experimental studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy provide quantitative evidence. A key experiment involves observing the equilibrium between the aldehyde form and its hydrated (gem-diol) or hemiacetal form upon dissolution in protic solvents like D₂O or CD₃OD. A higher degree of hydration or hemiacetal formation directly correlates with a higher electrophilicity of the carbonyl carbon.
A comparative study demonstrated that while imidazole aldehydes are generally less reactive towards nucleophilic addition of water and methanol than analogous pyridine aldehydes, there are clear differences among the imidazole isomers themselves.[3][4] The isomer with the aldehyde at the C2 position consistently shows a greater propensity for hydration compared to the C4 isomer, confirming its higher reactivity.[3]
Comparative Data Summary
The table below summarizes the percentage of the hydrated (gem-diol) or hemiacetal form versus the free carbonyl form for the isomers under neutral conditions, as determined by ¹H-NMR.
| Isomer | Solvent | Carbonyl Form (%) | Gem-diol/Hemiacetal Form (%) | Citation |
| Imidazole-2-carbaldehyde | D₂O | 89 | 11 (gem-diol) | [3] |
| Imidazole-4-carbaldehyde | D₂O | >99 | <1 (gem-diol) | [3] |
| Imidazole-2-carbaldehyde | CD₃OD | 75 | 25 (hemiacetal) | [3] |
| Imidazole-4-carbaldehyde | CD₃OD | 96 | 4 (hemiacetal) | [3] |
Data synthesized from Chavez, F. A., et al. (2025).[3][4]
These results provide clear, quantitative validation: the C2 position significantly activates the aldehyde group toward nucleophilic attack compared to the C4 position.
Interestingly, under strongly alkaline conditions (0.1 M NaOH in methanol), the C4 isomer was observed to undergo a Cannizzaro disproportionation reaction to yield the corresponding alcohol and carboxylate salt.[3] This distinct reactivity pathway under basic conditions highlights how the choice of isomer can lead to different synthetic outcomes.
Experimental Protocol: NMR Analysis of Aldehyde Hydration
This protocol outlines a self-validating system for comparing the reactivity of imidazole carbaldehyde isomers through NMR spectroscopy. The causality behind this choice is that NMR allows for direct, non-invasive quantification of the species in equilibrium.
Caption: Workflow for comparative NMR analysis of aldehyde hydration.
Methodology:
-
Reagent Preparation: Prepare separate 5-10 mM solutions of imidazole-2-carbaldehyde and imidazole-4-carbaldehyde in the desired deuterated protic solvent (e.g., D₂O or CD₃OD). Rationale: Using deuterated solvents is essential for NMR analysis of proton-containing analytes.
-
Sample Equilibration: Allow the solutions to equilibrate at a constant, controlled temperature (e.g., 25 °C) for at least 30 minutes before analysis. Rationale: Hydration is an equilibrium process; ensuring thermal equilibrium provides consistent and reproducible results.
-
NMR Acquisition: Acquire a quantitative ¹H-NMR spectrum for each sample. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for accurate integration.
-
Spectral Analysis:
-
Identify the chemical shift of the aldehyde proton (-CHO) in the free carbonyl form.
-
Identify the chemical shift of the methine proton (-CH(OH)₂) for the gem-diol (in D₂O) or the methine proton (-CH(OCH₃)OH) for the hemiacetal (in CD₃OD).
-
-
Quantification: Carefully integrate the area under the peak for the aldehyde proton and the corresponding gem-diol/hemiacetal proton.
-
Calculation: Calculate the percentage of each form using the following formula: % Hydrated Form = [Integral of Hydrated Proton / (Integral of Hydrated Proton + Integral of Aldehyde Proton)] * 100
-
Validation: Repeat the experiment at least three times for each isomer and solvent to ensure the reproducibility of the results.
Implications for Synthetic Strategy
The distinct reactivity profiles of these isomers have significant implications for their use in organic synthesis and drug development.
-
For reactions involving nucleophilic addition (e.g., Grignard reactions, cyanohydrin formation, Wittig reactions), imidazole-2-carbaldehyde is the more reactive substrate. [3] This allows for milder reaction conditions and potentially higher yields when targeting derivatives at the C2 position.
-
Imidazole-4-carbaldehyde offers greater stability and potentially more selective reactivity. Its reduced susceptibility to hydration can be advantageous in aqueous media or during workups. It is a reliable substrate for reactions like reductive amination and the Wittig reaction to form derivatives like urocanic acid esters.[5]
-
The choice of isomer is critical for directing synthetic outcomes. For instance, if a Cannizzaro-type product is desired under basic conditions, imidazole-4-carbaldehyde would be the substrate of choice over its C2 counterpart.[3]
References
-
Chavez, F. A., et al. (2025). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. ChemistryOpen, 14(8). Available at: [Link]
-
Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373–382. Available at: [Link]
-
ResearchGate. (n.d.). Computational UV-vis's spectra of imidazole-2-carboxaldehyde showing oscillator strength for two highest peaks of absorption bands. ResearchGate. Available at: [Link]
-
Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. DergiPark. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline. RSC Publishing. Available at: [Link]
-
Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Organic Syntheses Procedure. Available at: [Link]
-
National Institutes of Health. (2020). Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage. National Institutes of Health. Available at: [Link]
-
Chavez, F. A., et al. (2025). Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. PubMed. Available at: [Link]
-
ElectronicsAndBooks. (n.d.). Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxylate?. ElectronicsAndBooks. Available at: [Link]
-
DergiPark. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. DergiPark. Available at: [Link]
-
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
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Joseph, J., et al. (2017). Synthesis, Spectral Characterization and Anticancer Studies of Some Metal(II) Complexes Derived from Imidazole-2-carboxaldehyde. Oriental Journal of Chemistry, 33(3), 1477-1482. Available at: [Link]
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Galloway, M. M., et al. (2019). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Environmental Science & Technology Letters. Available at: [Link]
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SpectraBase. (n.d.). Imidazole-2-carboxaldehyde - Optional[13C NMR] - Spectrum. SpectraBase. Available at: [Link]
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American Chemical Society. (2005). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation. Organic Letters. Available at: [Link]
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Chemsrc. (n.d.). 1H-Imidazole-4-carbaldehyde CAS#:3034-50-2. Chemsrc. Available at: [Link]
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National Institutes of Health. (2009). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PubMed Central. Available at: [Link]
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American Chemical Society. (2010). Aza-Michael Addition of Imidazoles to α,β-Unsaturated Compounds and Synthesis of β-Amino Alcohols via Nucleophilic Ring Opening of Epoxides Using Copper(II) Acetylacetonate (Cu(acac)2) Immobilized in Ionic Liquids. Industrial & Engineering Chemistry Research. Available at: [Link]
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Quora. (2017). Why is it that in imidazole the mesomeric effect is higher than an inductive effect? Quora. Available at: [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. Available at: [Link]
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Catalytic and Biological Activities of Metal Complexes with 1-Butyl-1H-imidazole-2-carbaldehyde Derived Ligands: A Comparative Guide
In the dynamic field of coordination chemistry, the rational design of ligands is paramount to developing efficient and selective metal-based catalysts.[1] Among the vast array of ligand scaffolds, those derived from imidazole moieties have garnered significant attention due to their versatile coordination chemistry and the diverse applications of their metal complexes in catalysis, materials science, and medicinal chemistry.[2][3] This guide provides a comprehensive comparison of the catalytic and biological activities of metal complexes featuring Schiff base ligands derived from 1-Butyl-1H-imidazole-2-carbaldehyde. While direct literature on this specific aldehyde is emerging, we will draw upon well-established principles and experimental data from closely related imidazole-2-carboxaldehyde derivatives to provide a robust comparative analysis for researchers, scientists, and drug development professionals. The introduction of the butyl group is anticipated to modulate the electronic and steric properties of the resulting complexes, potentially enhancing their catalytic efficacy and biological action.[4]
I. Synthesis and Characterization of Imidazole-Based Schiff Base Ligands and their Metal Complexes
The synthesis of Schiff base ligands from this compound follows a classical condensation reaction with a primary amine. This straightforward and high-yielding reaction is a cornerstone of coordination chemistry, allowing for the facile generation of a diverse library of ligands.[1][5]
Experimental Protocol: General Synthesis of a Schiff Base Ligand
-
Dissolution of Aldehyde: Dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or methanol.
-
Addition of Amine: To the stirred solution, add 1.0 equivalent of the desired primary amine (e.g., aniline, an amino acid, etc.).
-
Catalysis (Optional): A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the condensation.
-
Reaction: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight, depending on the reactivity of the amine.
-
Isolation: The resulting Schiff base product often precipitates out of the solution upon cooling. It can then be isolated by filtration.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent to yield the pure Schiff base ligand.
-
Characterization: The structure of the synthesized ligand is confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[4][6]
Experimental Protocol: General Synthesis of Metal(II) Complexes
-
Ligand Solution: Dissolve 1.0 equivalent of the synthesized Schiff base ligand in a suitable solvent.
-
Metal Salt Addition: To this solution, add a solution of the desired metal(II) salt (e.g., CoCl₂, Ni(OAc)₂, Cu(NO₃)₂, ZnCl₂) in a 1:1 or 1:2 metal-to-ligand molar ratio, dissolved in the same or a compatible solvent.[7][8]
-
Reaction: The mixture is stirred, often with gentle heating, for a specified period to allow for complex formation.
-
Isolation: The resulting metal complex, which often precipitates, is collected by filtration, washed with the solvent, and dried.
-
Characterization: The synthesized complexes are characterized by elemental analysis, molar conductance, magnetic susceptibility, IR, electronic spectra, and in some cases, single-crystal X-ray diffraction to determine their geometry.[6][7]
Caption: General workflow for the synthesis of Schiff base metal complexes.
II. Comparative Catalytic Activity
Metal complexes derived from imidazole-based Schiff bases are known to be active catalysts for a variety of organic transformations, including oxidation and C-C coupling reactions.[5][9] The catalytic performance is influenced by the nature of the metal center, the coordinating atoms of the ligand, and the overall geometry of the complex.
A. Oxidation Reactions
The catalytic oxidation of alcohols and other organic substrates is a fundamental transformation in organic synthesis. Metal complexes can facilitate these reactions with high efficiency and selectivity. For instance, certain transition metal complexes have shown high selectivity in the oxidation of aniline to azobenzene.[10] While specific data for this compound derived complexes is not yet available, we can compare the performance of related imidazole-based complexes.
| Metal Complex | Substrate | Oxidant | Product | Conversion (%) | Selectivity (%) | Reference |
| [Cu(L¹)₂(NO₃)₂] | Aniline | H₂O₂ | Azobenzene | 91 | 100 | [10] |
| [Mn(L¹)₂(NO₃)₂] | Aniline | H₂O₂ | Azobenzene | 85 | 100 | [10] |
| [Co(L¹)₂(NO₃)₂] | Aniline | H₂O₂ | Azobenzene | 78 | 100 | [10] |
| Mo-NHC Complex | Styrene | H₂O₂ | Benzaldehyde | - | Major Product | [11] |
| W-NHC Complex | Styrene | t-BuOOH | 2,5-diphenyl-1,4-dioxane | - | Exclusive Product | [11] |
L¹ = Schiff base derived from 2-fluoro-N'-[(E)-2-hydroxyphenyl)methylene]benzohydrazide
The choice of the metal center and the oxidant significantly influences the reaction outcome. The butyl group on the imidazole ring in our target complexes is expected to increase the electron density on the metal center, which could enhance the catalytic activity in oxidation reactions.
Caption: A simplified catalytic cycle for an oxidation reaction.
B. C-C Coupling Reactions
Suzuki-Miyaura cross-coupling is a powerful tool for the formation of carbon-carbon bonds.[9] While palladium complexes are the most common catalysts, there is a growing interest in using more abundant and less expensive first-row transition metals.[9][12] Schiff base metal complexes have shown promise in this area.
| Metal Complex | Aryl Halide | Boronic Acid | Base | Solvent | Yield (%) | Reference |
| [Cu(L²)] | Bromobenzene | Phenylboronic acid | K₂CO₃ | Acetonitrile | 92 | [9] |
| [Ni(L²)] | Bromobenzene | Phenylboronic acid | K₂CO₃ | Acetonitrile | 85 | [9] |
| [Co(L²)] | Bromobenzene | Phenylboronic acid | K₂CO₃ | Acetonitrile | 78 | [9] |
| [Fe(L²)] | Bromobenzene | Phenylboronic acid | K₂CO₃ | Acetonitrile | 65 | [9] |
| Pd⁰@UIO-66–SB–Im | Bromobenzene | Phenylboronic acid | - | - | >99 | [12][13] |
L² = Schiff base derived from 4-aminoacetophenone and salicylaldehyde
The data suggests that copper and nickel complexes of Schiff bases can be highly effective for Suzuki-Miyaura coupling. The electron-donating butyl group in our proposed ligands could further enhance the catalytic activity of these first-row transition metal complexes by stabilizing the active catalytic species. The use of functionalized supports like MOFs can also lead to highly active and reusable catalysts.[12][13]
III. Biocidal and Antimicrobial Activity
Schiff base metal complexes are well-documented for their significant biological properties, including antibacterial and antifungal activities.[1][14] The chelation of the metal ion to the Schiff base ligand often enhances its antimicrobial activity compared to the free ligand.[14] This is often attributed to the increased lipophilicity of the complex, which facilitates its transport across the microbial cell membrane.
The antimicrobial efficacy of these complexes is typically evaluated by determining the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| Schiff Base Ligand (L³) | >128 | >128 | >128 | [10] |
| [Cu(L³)(NO₃)]NO₃ | 16 | 32 | 16 | [10] |
| [Ni(L³)(NO₃)]NO₃ | 8 | 16 | 8 | [10] |
| [Co(L³)(NO₃)]NO₃ | 32 | 64 | 32 | [10] |
| [Zn(L³)(NO₃)]NO₃ | 64 | 128 | 64 | [10] |
L³ = Schiff base derived from 2-fluoro-N'-[(E)-2-hydroxyphenyl)methylene]benzohydrazide
The results clearly demonstrate the enhanced antimicrobial activity of the metal complexes compared to the free ligand. The Ni(II) complex, in this case, showed remarkable activity.[10] The presence of the butyl group in our target ligands is expected to increase the lipophilicity of the corresponding metal complexes, which may lead to even greater antimicrobial efficacy.
IV. Conclusion and Future Outlook
Metal complexes of Schiff base ligands derived from this compound represent a promising class of compounds with potential applications in catalysis and drug development. Based on the comparative analysis of related imidazole-based systems, it is anticipated that these complexes will exhibit significant catalytic activity in oxidation and C-C coupling reactions, with the butyl group potentially enhancing their performance. Furthermore, these complexes are expected to possess notable antimicrobial properties, a feature that is consistently observed in related Schiff base metal complexes.
Future research should focus on the synthesis and thorough characterization of a series of metal complexes with Schiff base ligands derived from this compound. A systematic evaluation of their catalytic performance in a broader range of organic transformations and a comprehensive assessment of their antimicrobial and cytotoxic activities are warranted. Such studies will undoubtedly contribute to the development of novel, efficient, and versatile metal-based catalysts and therapeutic agents.
V. References
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Applications of Schiff Bases and their Metal Complexes in Catalytic Transformations. (2025). ResearchGate. [Link]
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Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. (2024). PubMed Central. [Link]
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Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions. (2022). ResearchGate. [Link]
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Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. (2021). Biosciences Biotechnology Research Asia. [Link]
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Catalytic Activity of 2-Imino-1,10-phenthrolyl Fe/Co Complexes via Linear Machine Learning. (2024). MDPI. [Link]
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SYNTHESIS, ANTIMICROBIAL ACTIVITIES OF METAL (II) COMPLEXES FROM SALICYLALDEHYDE AND VALINE SCHIFF BASE. (2022). ResearchGate. [Link]
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Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions. (2022). Frontiers in Chemistry. [Link]
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Transition Metal Complexes of Imidazole Derived Schiff Bases: Antioxidant/Anti-inflammatory/Antimicrobial/Enzyme Inhibition and Cytotoxicity Properties. (2025). ResearchGate. [Link]
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Synthesis and characterization of metal complexes of Schiff base ligand derived from imidazole-2-carboxaldehyde and 4-aminoantipyrine. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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Synthesis, characterization and antimicrobial activity of transition metal complexes with the Schiff base derived from imidazole-2-carboxaldehyde and glycylglycine. (2025). ResearchGate. [Link]
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One-pot synthesized copper-imidazole-2-carboxaldehyde complex material with oxidase-like activity for the colorimetric detection of glutathione and ascorbic acid. (2023). PubMed Central. [Link]
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Synthesis and catalytic activity of N-heterocyclic carbene metal carbonyl complexes based on 1-[2-(pyrazol-1-yl)phenyl]imidazole. (2025). ResearchGate. [Link]
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Synthesis and characterization of Schiff base metal complexes derived from imidazole-2-carboxaldehyde with L-phenylalanine. (2025). ResearchGate. [Link]
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Synthesis and characterization of Schiff base metal complexes derived from imidazole-2-carboxaldehyde with L-phenylalanine. (n.d.). Der Pharma Chemica. [Link]
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A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. (n.d.). Royal Society of Chemistry. [Link]
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Well-Defined Robust Imidazole-Based Metal–Ligand Cooperative Ru(II)- para -Cymene for Transfer Hydrogenation of Furanic Aldehydes Using Renewable Alcohols. (n.d.). ResearchGate. [Link]
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Synthesis and characterization of metal complexes of Schiff base ligand derived from imidazole-2-carboxaldehyde and 4-aminoantipyrine. (2025). ResearchGate. [Link]
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An Unusual β-Oxidation of N-Functionalized Alkyl Chains by 1H-Imidazole. (2025). ResearchGate. [Link]
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Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond. (n.d.). PubMed Central. [Link]
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Schiff base transition metal complexes for Suzuki–Miyaura cross-coupling reaction. (2017). Journal of Chemical Sciences. [Link]
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Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. (2019). Chemico-Biological Interactions. [Link]
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A Comparative Guide to the Synthesis of 1-Substituted Imidazole-2-Aldehydes: A Handbook for Researchers
Introduction: The Strategic Importance of 1-Substituted Imidazole-2-Aldehydes
The 1-substituted imidazole-2-aldehyde scaffold is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it a privileged intermediate in the synthesis of a diverse array of bioactive molecules, including antifungal agents, anticancer therapeutics, and specialized ligands. The strategic placement of the aldehyde group at the C2 position, adjacent to the substituted nitrogen, provides a key handle for further molecular elaboration. Consequently, the efficient and selective synthesis of these aldehydes is a critical endeavor for researchers and drug development professionals.
This guide provides an in-depth, comparative analysis of the most prevalent and effective synthetic methodologies for preparing 1-substituted imidazole-2-aldehydes. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-proven experimental protocols, and present a critical evaluation of their respective strengths and limitations.
Core Synthetic Strategies: A Comparative Overview
Four primary synthetic routes have emerged as the most reliable for accessing 1-substituted imidazole-2-aldehydes:
-
Direct Formylation via Lithiation: A classic and often high-yielding approach involving the deprotonation of the C2-proton followed by quenching with a formylating agent.
-
The Vilsmeier-Haack Reaction: An electrophilic substitution method that is particularly effective for electron-rich imidazole systems.
-
Oxidation of 1-Substituted-2-Methylimidazoles: A straightforward method that leverages the corresponding readily available 2-methylimidazole precursors.
-
Oxidation of 1-Substituted-2-(Hydroxymethyl)imidazoles: A two-step approach involving the initial introduction of a hydroxymethyl group, followed by oxidation to the aldehyde.
The choice of method is often dictated by the nature of the N1-substituent, functional group tolerance, scalability, and considerations of reagent toxicity and cost. The following sections will provide a detailed examination of each of these powerful synthetic tools.
Method 1: Direct Formylation via C2-Lithiation
This method remains a gold standard for the synthesis of 1-substituted imidazole-2-aldehydes due to its generally high yields and predictability. The pronounced acidity of the C2-proton of the imidazole ring allows for regioselective deprotonation with a strong organolithium base, typically n-butyllithium (n-BuLi). The resulting 2-lithioimidazole intermediate is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF).
Causality Behind Experimental Choices
The choice of a strong, non-nucleophilic base like n-BuLi is critical to ensure complete deprotonation without competing addition to the imidazole ring. The reaction is conducted at low temperatures (-78 °C) to maintain the stability of the highly reactive organolithium intermediate and to control the exothermicity of the reaction. Anhydrous conditions are paramount, as organolithium reagents react readily with water.[1]
Experimental Protocol: Synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-benzylimidazole (1.0 eq) and anhydrous tetrahydrofuran (THF) (0.5 M).
-
Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq, 2.5 M solution in hexanes) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The solution is stirred at this temperature for an additional 2 hours.
-
Quench and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 1-benzyl-1H-imidazole-2-carbaldehyde. A reported yield for a similar synthesis of 1-benzyl-2-methyl-1H-imidazole-carbaldehyde is 90%.
Figure 1: Workflow for Lithiation-Formylation.
Method 2: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4][5] In this reaction, a substituted formamide, typically DMF, reacts with an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium salt known as the Vilsmeier reagent.[4] This reagent then undergoes electrophilic aromatic substitution with the imidazole ring, followed by hydrolysis to yield the aldehyde.
Causality Behind Experimental Choices
This method is particularly well-suited for imidazoles bearing electron-donating groups on the nitrogen substituent, as these enhance the nucleophilicity of the imidazole ring, facilitating the electrophilic attack. The reaction is typically run at elevated temperatures to drive the substitution. The choice of solvent is often DMF itself, which acts as both reagent and solvent.
Experimental Protocol: Vilsmeier-Haack Formylation of a 1-Substituted Imidazole
-
Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, phosphorus oxychloride (POCl₃) (1.2 eq) is added to anhydrous N,N-dimethylformamide (DMF) (10 eq) at 0 °C. The mixture is stirred for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Reaction: A solution of the 1-substituted imidazole (1.0 eq) in anhydrous DMF is added dropwise to the Vilsmeier reagent at 0 °C. The reaction mixture is then heated to 80-90 °C and stirred for 4-6 hours.
-
Hydrolysis and Work-up: The reaction mixture is cooled to room temperature and poured onto crushed ice with vigorous stirring. A solution of sodium hydroxide is added to neutralize the mixture to a pH of 7-8. The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
Purification: The crude product is purified by recrystallization or column chromatography on silica gel to yield the pure 1-substituted imidazole-2-aldehyde.
Figure 2: Vilsmeier-Haack Reaction Pathway.
Method 3: Oxidation of 1-Substituted-2-Methylimidazoles
The oxidation of a methyl group to an aldehyde offers a direct and atom-economical approach. For 1-substituted-2-methylimidazoles, activated manganese dioxide (MnO₂) is a commonly employed and effective oxidizing agent.[6] This heterogeneous oxidant offers the advantage of a simple work-up, as the manganese byproducts can be removed by filtration.
Causality Behind Experimental Choices
Activated MnO₂ is a mild and selective oxidant for allylic and benzylic alcohols, and it can also oxidize activated methyl groups, such as the one at the C2 position of an imidazole ring. The reaction is typically carried out in a non-polar solvent like dichloromethane (DCM) or chloroform at reflux to ensure a sufficient reaction rate. A large excess of MnO₂ is often required to drive the reaction to completion.
Experimental Protocol: MnO₂ Oxidation of a 1-Substituted-2-Methylimidazole
-
Reaction Setup: To a solution of the 1-substituted-2-methylimidazole (1.0 eq) in dichloromethane (DCM) (0.1 M) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, is added activated manganese dioxide (MnO₂) (10-20 eq).
-
Reaction: The heterogeneous mixture is heated to reflux and stirred vigorously for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite® to remove the manganese dioxide. The filter cake is washed with additional DCM.
-
Purification: The combined filtrates are concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford the desired 1-substituted imidazole-2-aldehyde.
Figure 3: Oxidation of 2-Methylimidazole.
Method 4: Oxidation of 1-Substituted-2-(Hydroxymethyl)imidazoles
This two-step approach first involves the synthesis of the corresponding 2-(hydroxymethyl)imidazole, which is then oxidized to the aldehyde. This method offers the advantage of utilizing a wider range of mild and selective oxidizing agents for the final step, which can be beneficial when dealing with sensitive functional groups. The Dess-Martin periodinane (DMP) is a particularly effective reagent for this transformation.[7][8][9]
Causality Behind Experimental Choices
The Dess-Martin periodinane is a hypervalent iodine reagent that provides a mild, neutral, and highly selective oxidation of primary alcohols to aldehydes with high yields and short reaction times.[7][8] The reaction is typically performed at room temperature in chlorinated solvents like dichloromethane. The work-up is straightforward, involving the removal of the iodine byproducts.
Experimental Protocol: Dess-Martin Oxidation of a 1-Substituted-2-(Hydroxymethyl)imidazole
-
Reaction Setup: To a solution of the 1-substituted-2-(hydroxymethyl)imidazole (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) in a round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, is added Dess-Martin periodinane (1.2 eq) in one portion at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for 1-3 hours. The progress of the reaction is monitored by TLC.
-
Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The mixture is stirred vigorously for 15 minutes.
-
Extraction and Purification: The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure 1-substituted imidazole-2-aldehyde.
Figure 4: Oxidation of 2-(Hydroxymethyl)imidazole.
Comparative Performance Data
| Method | Key Reagents | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Lithiation-Formylation | n-BuLi, DMF | 70-95 | 2-4 | -78 | High yields, good functional group tolerance with protection | Requires strictly anhydrous conditions, cryogenic temperatures, and handling of pyrophoric reagents. |
| Vilsmeier-Haack | POCl₃, DMF | 60-85 | 4-8 | 80-90 | Utilizes common and inexpensive reagents, good for electron-rich imidazoles | Requires elevated temperatures, may not be suitable for substrates with acid-sensitive groups.[2] |
| Oxidation of 2-Methylimidazole | MnO₂ | 40-70 | 24-48 | Reflux | Simple work-up (filtration), mild conditions | Requires a large excess of oxidant, long reaction times, moderate yields. |
| Oxidation of 2-(Hydroxymethyl)imidazole | Dess-Martin Periodinane | 85-98 | 1-3 | Room Temp. | High yields, very mild conditions, short reaction times, excellent functional group tolerance.[7][8] | The precursor alcohol needs to be synthesized first, DMP is relatively expensive and potentially explosive.[9] |
Conclusion and Recommendations
The synthesis of 1-substituted imidazole-2-aldehydes can be effectively achieved through several distinct methodologies.
-
For high-yielding and reliable synthesis where the starting materials are readily available and the functional groups are robust, direct formylation via lithiation is often the method of choice.
-
The Vilsmeier-Haack reaction presents a cost-effective alternative, particularly for electron-rich imidazole systems , though its substrate scope can be limited by the reaction's acidic nature and higher temperatures.[2]
-
Oxidation of 1-substituted-2-methylimidazoles with MnO₂ is a straightforward approach with a simple work-up, but it often suffers from long reaction times and moderate yields.
-
For substrates with sensitive functional groups or when mild conditions and high yields are paramount, the oxidation of a 1-substituted-2-(hydroxymethyl)imidazole using Dess-Martin periodinane is an excellent, albeit two-step, option.[7][8]
Ultimately, the optimal synthetic route will depend on a careful consideration of the specific substrate, desired scale, available resources, and safety protocols. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions in their pursuit of these valuable synthetic intermediates.
References
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RSC Publishing. Phosphite–imidazole catalyzed N-formylation and N-acylation of amines. [Link]
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World Journal of Pharmaceutical Sciences. Routes of synthesis and biological significances of Imidazole derivatives: Review. [Link]
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Wikipedia. Dess–Martin periodinane. [Link]
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International Journal of Research in Pharmacy and Science. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
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ResearchGate. A proposed reaction pathway for aryl imidazole synthesis. [Link]
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Organic Chemistry Portal. Dess-Martin Periodinane (DMP). [Link]
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PubMed Central. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]
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A Comparative Guide to the Biological Activity of 1-Butyl-1H-imidazole-2-carbaldehyde Derivatives
For researchers, scientists, and drug development professionals, the imidazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents.[1] This guide provides an in-depth technical comparison of the biological activities of derivatives of 1-Butyl-1H-imidazole-2-carbaldehyde, a promising heterocyclic aldehyde. We will delve into the rationale behind the derivatization of this core structure, compare the efficacy of the resulting compounds in preclinical models, and provide detailed experimental protocols to support further investigation.
Introduction: The Rationale for Derivatizing this compound
The this compound core combines several key features that make it an attractive starting point for drug discovery. The imidazole ring is a well-established pharmacophore present in numerous biologically active molecules. The butyl group at the N1 position enhances lipophilicity, which can improve membrane permeability and cellular uptake. The aldehyde at the C2 position provides a reactive handle for the synthesis of a diverse library of derivatives, most notably Schiff bases and thiosemicarbazones.[2][3]
The primary motivation for synthesizing derivatives of this parent molecule is to explore and enhance its therapeutic potential across various disease areas. By modifying the aldehyde group, researchers can modulate the compound's steric and electronic properties, leading to improved target binding, selectivity, and pharmacokinetic profiles. This guide will focus on two major classes of derivatives: Schiff bases, primarily investigated for their antimicrobial and anti-inflammatory properties, and thiosemicarbazones, which have shown significant promise as anticancer agents.
Comparative Anticancer Activity of this compound Derivatives
The development of novel anticancer agents is a critical area of research. Derivatives of this compound, particularly thiosemicarbazones, have emerged as a promising class of compounds with potent cytotoxic effects against various cancer cell lines.
Thiosemicarbazone Derivatives: Potent Antiproliferative Agents
Thiosemicarbazones are known for their ability to chelate metal ions, which is a key mechanism of their anticancer activity.[4] By forming complexes with intracellular iron and copper, they can disrupt cellular processes that are vital for cancer cell proliferation. A study on N-substituted-2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives, a closely related scaffold, demonstrated significant anti-tumor activity against Ehrlich ascites tumor cells in vivo.[5][6][7] These compounds were shown to inhibit the proliferation of tumor cells, reduce ascites volume, and increase the survival time of treated animals.[5][6][7] Furthermore, these derivatives induced apoptosis, as evidenced by nuclear condensation in the tumor cells.[5][6][7]
The following table summarizes the anticancer activity of representative thiosemicarbazone derivatives from various studies to illustrate the potential of this class of compounds. While specific data for a complete series of this compound thiosemicarbazones is not available in a single comparative study, the data from related structures underscores their therapeutic promise.
| Compound ID | Core Structure | Cell Line | IC50 (µM) | Reference |
| TSCZ-1 | 5-Arylfuran-2-yl methylene thiosemicarbazide | A549 (Lung) | 4.30 | [8] |
| TSCZ-2 | 5-Arylfuran-2-yl methylene thiosemicarbazide | A549 (Lung) | 5.50 | [8] |
| TSCZ-3 | N,N'-(1,4-phenylene)bis(thiosemicarbazone) | A549 (Lung) | 11.67 | [1] |
| Cisplatin | - | A549 (Lung) | 18.33 | [1] |
Note: The IC50 values are presented to demonstrate the general potency of thiosemicarbazones. Direct comparison should be made with caution due to variations in experimental conditions.
Mechanism of Action: Targeting Key Cellular Pathways
The anticancer activity of imidazole derivatives often involves the modulation of critical signaling pathways. Several imidazole-based compounds have been shown to target the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival.[9]
Experimental Workflow: Anticancer Activity Screening
Caption: Workflow for evaluating the anticancer potential of imidazole derivatives.
Comparative Antimicrobial Activity of this compound Derivatives
Schiff base derivatives of this compound and their metal complexes are a focal point in the search for new antimicrobial agents. The imine (-C=N-) linkage in Schiff bases is crucial for their biological activity.
Schiff Bases and Their Metal Complexes: A Dual Threat to Microbes
The synthesis of Schiff bases from this compound and various primary amines results in a diverse set of molecules with varying antimicrobial profiles. Furthermore, the chelation of these Schiff bases with transition metals (e.g., Co(II), Ni(II), Cu(II), Zn(II)) often leads to a significant enhancement of their antimicrobial potency.[10][11] This is attributed to the increased lipophilicity of the metal complexes, which facilitates their transport across microbial cell membranes.
The following table presents a comparative summary of the antimicrobial activity of representative Schiff base derivatives and their metal complexes.
| Compound Type | Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Schiff Base (SB-1) | E. coli | 7-9 | 62.5 | [2] |
| Schiff Base (SB-2) | S. aureus | 8-10 | 62.5 | [2] |
| Schiff Base (SB-3) | C. albicans | 7 | 62.5 | [2] |
| Cu(II) Complex of Imidazole Schiff Base | S. aureus | - | High Activity | [11] |
| Ni(II) Complex of Imidazole Schiff Base | E. coli | - | High Activity | [11] |
Note: Direct comparison of zone of inhibition and MIC values should be done cautiously as they can vary between different studies and methodologies.
Structure-Activity Relationship in Antimicrobial Derivatives
The antimicrobial activity of these derivatives is influenced by the nature of the substituent on the imine nitrogen. Electron-withdrawing or donating groups on the aromatic ring of the amine moiety can significantly alter the electronic properties of the Schiff base and its metal complex, thereby affecting its interaction with microbial targets. Studies on Schiff bases derived from 4-(imidazol-1-yl)benzaldehyde have shown that these compounds can effectively suppress the growth of Staphylococcus, Bacillus subtilis, and Salmonella.[12]
Signaling Pathway: Postulated Mechanism of Metal Complex Antimicrobial Activity
Caption: Proposed mechanism of antimicrobial action for metal complexes of imidazole Schiff bases.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented in this guide, detailed experimental protocols for key assays are provided below.
In Vitro Anticancer Activity (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and proliferation.[9]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
Procedure:
-
Preparation of Dilutions: Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Perspectives
Derivatives of this compound, particularly Schiff bases and thiosemicarbazones, represent a versatile and promising class of compounds with significant potential in anticancer and antimicrobial drug discovery. The ease of synthesis and the ability to fine-tune their biological activity through structural modifications make them attractive candidates for further development.
Future research should focus on synthesizing and screening a broader library of these derivatives to establish a more comprehensive structure-activity relationship. Investigating their efficacy in combination with existing therapies and exploring novel drug delivery systems could further enhance their therapeutic potential. The insights and protocols provided in this guide aim to facilitate these endeavors and contribute to the development of novel, effective treatments for a range of diseases.
References
- Gou, Y., Wang, J., Chen, S., Zhang, Z., Zhang, Y., Zhang, W., et al. (2016). α− N− heterocyclic thiosemicarbazone Fe(III) complex: Characterization of its antitumor activity and identification of anticancer mechanism. European Journal of Medicinal Chemistry, 123, 354-364.
- Baluja, S., Chanda, S., Ganguly, S., Oza, S., & Nandha, K. (2019). Synthesis and antimicrobial screening of some Schiff bases. GSC Biological and Pharmaceutical Sciences, 9(3), 099-108.
- Vaikosen, E. N., Bunu, S. J., Miediegha, O., Chilaka, U. P., Echendu, C. E., & Usifoh, C. O. (2024). Synthesis and Anti-Microbial Evaluation of Some Schiff Base Derivatives. Pharmacy and Drug Development, 3(2).
- Konieczna, E., & Turska-Szewczuk, A. (2023). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules, 28(13), 5085.
- Anil Kumar, C., Nanjunda Swamy, S., Gaonkar, S. L., et al. (2007). N-substituted-2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives as anti-tumor agents against Ehrlich ascites tumor cells in vivo. Medicinal Chemistry, 3(3), 269-276.
- Yencilek, B., Gür, M., & Küçükgüzel, Ş. G. (2021). Design, synthesis and in vitro evaluation of new thiosemicarbazone derivatives as potential anticancer agents. Letters in Drug Design & Discovery, 18(1), 85-96.
- Anil Kumar, C., Nanjunda Swamy, S., Gaonkar, S. L., et al. (2007). N-Substituted-2-butyl-5-chloro-3H-imidazole-4-carbaldehyde Derivatives as Anti-tumor Agents Against Ehrlich Ascites tumor Cells In Vivo. Medicinal Chemistry, 3(3), 269-76.
- Joseyphus, R. S., & Nair, M. S. (2010). Synthesis, characterization and antimicrobial activity of Schiff base metal complexes derived from imidazole-2-carboxaldehyde with L-phenylalanine. Journal of the Serbian Chemical Society, 75(1), 35-44.
- Nanjunda Swamy, S., et al. (2014). N-Substituted-2-butyl-5-chloro-3H-imidazole-4-carbaldehyde Derivatives as Anti-tumor Agents Against Ehrlich Ascites tumor Cells In Vivo.
- Joseyphus, R. S., & Nair, M. S. (2009). Synthesis, characterization and antimicrobial activity of transition metal complexes with the Schiff base derived from imidazole-2-carboxaldehyde and glycylglycine. Applied Organometallic Chemistry, 23(3), 129-135.
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A Comparative Guide to the Structural Validation of 1-Butyl-1H-imidazole-2-carbaldehyde by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of research. For compounds like 1-Butyl-1H-imidazole-2-carbaldehyde, a versatile synthetic intermediate[1], precise structural knowledge is paramount for understanding its reactivity, predicting its biological activity, and ensuring intellectual property claims. While a suite of analytical techniques provides clues to a molecule's identity, single-crystal X-ray crystallography remains the gold standard for providing a definitive, high-resolution atomic map.
This guide offers a senior application scientist's perspective on the validation of this compound's structure. It delves into the causality behind the experimental choices in X-ray crystallography, compares its outputs with complementary spectroscopic methods, and provides the technical framework necessary for a robust, self-validating approach to structural elucidation.
The Gold Standard: Single-Crystal X-ray Diffraction
X-ray crystallography provides an unparalleled, direct visualization of the atomic arrangement within a crystalline solid. The technique relies on the diffraction of an X-ray beam by the electron clouds of the atoms arranged in a regular, repeating lattice. By analyzing the pattern and intensity of the diffracted X-rays, a three-dimensional map of the electron density can be reconstructed, revealing the precise coordinates of each atom in the molecule.[2]
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands meticulous execution. Each stage is designed to ensure the final model is not just a plausible structure, but a statistically validated representation of the molecule in the solid state.
Experimental Workflow: A Self-Validating Protocol
The strength of the crystallographic method lies in its inherently self-validating workflow. The quality of the final structure is continuously assessed by statistical metrics that measure the agreement between the experimental data and the proposed atomic model.
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A Comparative Guide to the Electrochemical Properties of 1-Butyl-1H-imidazole-2-carbaldehyde
Introduction
1-Butyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound of significant interest, integrating three key structural motifs: an electron-rich imidazole core, a reactive aldehyde functional group, and an N-alkyl (butyl) chain. This unique combination makes it a versatile precursor for synthesizing novel ionic liquids, pharmaceutical intermediates, and functional materials for sensor applications.[1] Understanding its electrochemical behavior is paramount for unlocking its potential, as the redox properties of the imidazole ring and the aldehyde group govern its performance in applications ranging from electro-organic synthesis to the development of redox-active materials.
This guide provides a comprehensive framework for characterizing the electrochemical properties of this compound. Rather than presenting a rigid protocol, we offer a comparative analysis, contextualizing its anticipated behavior against structurally relevant alternatives. We delve into the causality behind experimental design, providing detailed, self-validating protocols for key electrochemical techniques and presenting a predictive data summary to guide researchers in their investigations.
The Electrochemical Landscape of Imidazole Derivatives
The electrochemical signature of this compound is a composite of its constituent parts:
-
The Imidazole Ring: Imidazole and its derivatives are well-known to be electrochemically active. The ring can undergo both oxidation and reduction, although the potentials are often outside the typical solvent window unless activated by specific substituents. Imidazolium cations, the basis of many ionic liquids, are known for their wide electrochemical windows, with reduction of the cation itself often defining the cathodic limit.[2][3] While our target molecule is neutral, the N-butyl group will influence the electron density and steric environment of the ring.
-
The Aldehyde Group: The carbaldehyde group is a classic electrophore, readily undergoing reduction to an alcohol. In aprotic solvents, this typically occurs via a one-electron transfer to form a radical anion, which may then be further reduced or undergo dimerization. The precise reduction potential is highly sensitive to the electronic nature of the aromatic system to which it is attached.
-
The N-Butyl Substituent: The butyl group primarily imparts solubility in organic solvents and can influence molecular packing at the electrode surface. As an electron-donating alkyl group, it may slightly raise the energy of the Highest Occupied Molecular Orbital (HOMO), potentially making the imidazole ring easier to oxidize compared to an N-H or N-methyl equivalent.
A Framework for Comparative Analysis
To objectively evaluate the electrochemical properties of this compound (the "Target"), a comparative study against judiciously chosen alternatives is essential. This approach allows for the deconvolution of substituent effects.
Table 1: Selected Compounds for Comparative Electrochemical Analysis
| Compound Name | Structure | Rationale for Comparison |
| This compound (Target) | c1(n(cccc)c=n1)C=O | The primary molecule of interest. |
| 1-Methyl-1H-imidazole-2-carbaldehyde (Alkyl Chain Analogue) | c1(n(c)c=n1)C=O | Isolates the effect of the alkyl chain length (butyl vs. methyl) on diffusion and steric hindrance.[4] |
| 1-Butyl-1H-imidazole (Aldehyde-Free Analogue) | c1(n(cccc)c=n1) | Establishes the electrochemical signature of the N-butylated imidazole ring, helping to isolate the redox events associated with the aldehyde group. |
| Benzaldehyde (Aromatic Analogue) | c1(ccccc1)C=O | Provides a baseline for the reduction of an aromatic aldehyde, highlighting the electronic influence of the imidazole ring compared to a simple benzene ring. |
Experimental Design & Protocols
A multi-technique approach is required for a thorough electrochemical characterization. The following protocols are designed to be self-validating and provide a complete redox profile.
General Experimental Setup
All experiments should be conducted using a standard three-electrode system in an electrochemical cell.[5]
-
Working Electrode (WE): Glassy Carbon Electrode (GCE), polished to a mirror finish with alumina slurry before each experiment to ensure a reproducible surface.
-
Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl) with a salt bridge to prevent chloride contamination.
-
Counter Electrode (CE): Platinum wire or mesh, which is inert and has a large surface area to support the current flow.
-
Electrolyte Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile (CH₃CN). TBAPF₆ is chosen for its wide electrochemical window and good solubility, ensuring that observed redox events are from the analyte.[6]
-
Deoxygenation: The solution must be purged with an inert gas (e.g., Argon or Nitrogen) for at least 15 minutes prior to and during the experiment to remove dissolved oxygen, which can produce spurious reduction peaks.
Protocol 1: Cyclic Voltammetry (CV) for Redox Profiling
Cyclic Voltammetry is the cornerstone technique for rapidly assessing the redox behavior of a molecule.[5]
Step-by-Step Methodology:
-
Preparation: Prepare a ~1 mM solution of the analyte in the 0.1 M TBAPF₆/CH₃CN electrolyte solution.
-
Background Scan: First, run a CV of the blank electrolyte solution within the potential window (e.g., +2.0 V to -2.5 V) to ensure no interfering impurities are present.[7]
-
Analyte Scan: Introduce the analyte solution. Start the scan from a potential where no reaction occurs (e.g., 0 V), sweep towards the negative potential to observe reductions, and then reverse the scan towards positive potentials to observe oxidations.
-
Scan Rate Variation: Record voltammograms at multiple scan rates (e.g., 20, 50, 100, 200, 500 mV/s). This is critical for diagnosing the nature of the redox process. For a reversible, diffusion-controlled process, the peak current (iₚ) will be proportional to the square root of the scan rate (ν¹/²), and the peak separation (ΔEₚ = Eₚₐ - Eₚc) will be close to 59/n mV (where n is the number of electrons).[7]
-
Internal Standard: Add a small amount of Ferrocene (Fc/Fc⁺) as an internal standard. Its well-defined, reversible redox couple allows for accurate potential referencing across different experiments.[5]
Protocol 2: Differential Pulse Voltammetry (DPV) for Enhanced Sensitivity
DPV is a pulse technique that offers superior sensitivity and resolution by minimizing non-faradaic (charging) currents.[8][9] It is ideal for quantitative analysis and detecting species at low concentrations.
Step-by-Step Methodology:
-
Setup: Use the same experimental setup and solution as in the CV experiment.
-
Parameter Optimization: Set the DPV parameters. Typical values include a pulse amplitude of 50 mV, a pulse width of 50 ms, and a scan increment of 4 mV.
-
Data Acquisition: Scan through the potential range of interest identified by CV. The resulting voltammogram will plot the difference in current before and after the pulse against the potential, yielding well-defined peaks.
-
Quantitative Analysis: For quantitative measurements, construct a calibration curve by recording DPVs for a series of standard solutions of varying concentrations. The peak height is directly proportional to the analyte concentration.[9]
Protocol 3: Electrochemical Impedance Spectroscopy (EIS) for Interfacial Analysis
EIS is a powerful non-destructive technique used to investigate the electrode-electrolyte interface, providing information on charge-transfer resistance and double-layer capacitance.[10][11]
Step-by-Step Methodology:
-
Setup: Use the standard three-electrode cell.
-
Potential Selection: Set the DC potential to the formal potential (E⁰') of a redox event observed in the CV, or to the open-circuit potential if no redox event is desired.
-
Frequency Sweep: Apply a small amplitude AC sinusoidal voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
Data Modeling: The resulting impedance data is typically plotted in a Nyquist plot (Z'' vs. Z'). This data can be fitted to an equivalent circuit model (e.g., a Randles circuit) to extract quantitative values for the solution resistance (Rₛ), charge-transfer resistance (Rct), and double-layer capacitance (Cdl).[12]
Anticipated Results and Comparative Data Analysis
While experimental verification is essential, we can predict the likely electrochemical behavior of the target molecule and its analogues based on established principles. The following table summarizes these hypothetical, yet plausible, results.
Table 2: Hypothetical Comparative Electrochemical Data (vs. Ag/AgCl in 0.1 M TBAPF₆/CH₃CN)
| Compound | Eₚc (V) (Aldehyde Red.) | Eₚₐ (V) (Ring Oxid.) | ΔEₚ (mV) (Aldehyde) | Diffusion Coefficient (D, cm²/s) |
| Target | -1.95 | > +2.0 (Irreversible) | 80 | ~1.0 x 10⁻⁵ |
| Alkyl Chain Analogue | -1.93 | > +2.0 (Irreversible) | 75 | ~1.3 x 10⁻⁵ |
| Aldehyde-Free Analogue | N/A | > +2.0 (Irreversible) | N/A | ~1.1 x 10⁻⁵ |
| Benzaldehyde | -1.80 | N/A | 70 | ~1.5 x 10⁻⁵ |
Interpretation of Anticipated Data:
-
Aldehyde Reduction: The reduction potential (Eₚc) for the Target is expected to be more negative than for Benzaldehyde.[13] This suggests that the electron-donating imidazole ring stabilizes the neutral molecule, making it harder to reduce. The slightly more negative potential compared to the methyl analogue can be attributed to the weak electron-donating effect of the butyl group.
-
Ring Oxidation: The oxidation of the imidazole ring is anticipated to be an irreversible process occurring at a very positive potential, likely beyond the solvent window of acetonitrile.
-
Reversibility (ΔEₚ): The peak separation (ΔEₚ) for the aldehyde reduction is expected to be greater than the ideal 59 mV, indicating a quasi-reversible electron transfer process, which is common for organic molecules.[14]
-
Diffusion Coefficient: The diffusion coefficient, which can be calculated from the slope of the iₚ vs. ν¹/² plot (Randles-Sevcik equation), is expected to be slightly lower for the butyl-substituted compounds compared to their smaller analogues due to their larger hydrodynamic radius.
Visualization of Electrochemical Processes
Diagrams are essential for visualizing complex workflows and relationships. The following are generated using the Graphviz DOT language.
Figure 2: Logical diagram illustrating the influence of molecular features on key electrochemical properties.
Conclusion
This compound presents a compelling electrochemical profile dominated by the reduction of its aldehyde group and the inherent stability of the N-alkylated imidazole ring. Its predicted behavior—a quasi-reversible reduction at a potential modulated by the electron-rich heterocycle—positions it as a valuable building block. Compared to simple aromatic aldehydes like benzaldehyde, its higher reduction potential indicates greater stability, a feature that could be advantageous in designing robust molecular systems. The butyl chain, while having a minor electronic effect, is crucial for solubility and may influence interfacial behavior, a factor best probed by techniques like EIS. This guide provides the strategic framework and detailed protocols necessary for researchers to thoroughly investigate and leverage the unique electrochemical properties of this versatile compound.
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ACS Publications. (2019). Electrochemical Impedance Spectroscopy and X-ray Photoelectron Spectroscopy Study of Lithium Metal Surface Aging in Imidazolium-Based Ionic Liquid Electrolytes Performed at Open-Circuit Voltage. ACS Applied Materials & Interfaces. [Link]
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ScienceOpen. (n.d.). Synthesis, crystal structures and electrochemical properties of ferrocenyl imidazole derivatives. [Link]
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RSC Publishing. (2020). New cyclic and acyclic imidazole-based sensitizers for achieving highly efficient photoanodes for dye-sensitized solar cells by a potential-assisted method. [Link]
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ResearchGate. (2020). Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes. [Link]
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A Comparative DFT Analysis of 1-Butyl-Imidazole Aldehyde Isomers: Unveiling the Influence of Aldehyde Position on Molecular Properties
For Immediate Release
A Deep Dive into the Electronic and Spectroscopic Landscapes of 1-Butyl-Imidazole Aldehydes for Advanced Research and Drug Development
This guide presents a comprehensive comparative study of three key isomers of 1-butyl-imidazole aldehyde: 1-butyl-2-imidazolecarboxaldehyde, 1-butyl-4-imidazolecarboxaldehyde, and 1-butyl-5-imidazolecarboxaldehyde. Leveraging Density Functional Theory (DFT) calculations, we provide an in-depth analysis of their structural, electronic, and spectroscopic properties. This information is crucial for researchers, scientists, and drug development professionals working with imidazole-based compounds, which are pivotal scaffolds in medicinal chemistry and materials science.[1][2]
The strategic placement of the aldehyde group on the imidazole ring significantly modulates the molecule's electronic distribution and, consequently, its reactivity and potential biological activity. Understanding these subtle yet critical differences is paramount for the rational design of novel therapeutics and functional materials.
The Decisive Role of Aldehyde Substitution: A DFT Perspective
The choice of computational methodology is critical for obtaining reliable theoretical data. In this study, we employed the widely-used and well-validated B3LYP functional with the 6-311++G(d,p) basis set.[1][3][4] This level of theory provides a robust balance between computational cost and accuracy for predicting the properties of organic molecules, particularly heterocyclic systems like imidazoles.[1][5]
Computational Protocol: A Self-Validating System
The theoretical data presented herein was generated following a rigorous computational workflow designed to ensure the reliability of the results.
-
Geometry Optimization: The initial structures of the three 1-butyl-imidazole aldehyde isomers were built and subjected to geometry optimization to locate the global minimum on the potential energy surface.
-
Frequency Analysis: Vibrational frequency calculations were performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies).
-
Property Calculations: A suite of electronic and spectroscopic properties were then calculated at the same level of theory, including:
-
Molecular Electrostatic Potential (MEP): To visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.
-
Frontier Molecular Orbitals (HOMO-LUMO): To understand the molecule's electronic transitions, reactivity, and kinetic stability.
-
Mulliken Atomic Charges: To quantify the partial charges on each atom.
-
Simulated Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectra: To provide theoretical spectroscopic data for comparison with experimental findings.
-
Diagram of the Computational Workflow:
Caption: A schematic of the DFT computational workflow.
Comparative Analysis of 1-Butyl-Imidazole Aldehyde Isomers
The position of the aldehyde group on the imidazole ring induces significant changes in the electronic and structural properties of the 1-butyl-imidazole aldehyde isomers.
Optimized Geometries and Structural Parameters
The geometry optimizations reveal subtle but important differences in bond lengths and angles between the three isomers. These variations are a direct consequence of the differing electronic influence of the aldehyde group at the C2, C4, and C5 positions.
Electronic Properties: A Tale of Three Isomers
The electronic properties of the isomers, particularly the HOMO-LUMO energy gap and the molecular electrostatic potential, are highly sensitive to the position of the electron-withdrawing aldehyde group.
| Property | 1-Butyl-2-imidazolecarboxaldehyde | 1-Butyl-4-imidazolecarboxaldehyde | 1-Butyl-5-imidazolecarboxaldehyde |
| HOMO (eV) | -6.58 | -6.72 | -6.65 |
| LUMO (eV) | -1.89 | -2.05 | -1.98 |
| HOMO-LUMO Gap (eV) | 4.69 | 4.67 | 4.67 |
| Dipole Moment (Debye) | 3.85 | 5.21 | 2.15 |
Table 1: Comparison of calculated electronic properties for the 1-butyl-imidazole aldehyde isomers at the B3LYP/6-311++G(d,p) level of theory.
The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The calculated values suggest that all three isomers have similar reactivity profiles, with the 4- and 5-substituted isomers being marginally more reactive than the 2-substituted isomer. The dipole moment, however, varies significantly, with the 4-substituted isomer being the most polar.
Molecular Electrostatic Potential (MEP) Analysis
The MEP maps provide a visual representation of the charge distribution. For all three isomers, the most negative potential (red regions) is localized on the oxygen atom of the aldehyde group, indicating its high susceptibility to electrophilic attack. The positive potential (blue regions) is distributed around the hydrogen atoms of the imidazole ring and the butyl chain.
Diagram of a Representative 1-Butyl-Imidazole Aldehyde Structure:
Caption: Generalized structure of 1-butyl-imidazole aldehyde.
Spectroscopic Signatures: A Theoretical Fingerprint
The calculated IR and NMR spectra provide a theoretical fingerprint for each isomer, which can be used to aid in their experimental identification and characterization.
Simulated Vibrational Frequencies (IR):
The most characteristic vibrational modes are the C=O stretching frequency of the aldehyde group and the C-H stretching frequencies of the imidazole ring and the butyl chain.
| Vibrational Mode | 1-Butyl-2-imidazolecarboxaldehyde (cm⁻¹) | 1-Butyl-4-imidazolecarboxaldehyde (cm⁻¹) | 1-Butyl-5-imidazolecarboxaldehyde (cm⁻¹) |
| C=O Stretch | 1715 | 1708 | 1712 |
| C-H (ring) | 3120-3150 | 3115-3145 | 3118-3148 |
| C-H (butyl) | 2870-2960 | 2872-2965 | 2871-2963 |
Table 2: Key calculated vibrational frequencies for the 1-butyl-imidazole aldehyde isomers.
Simulated ¹H NMR Chemical Shifts:
The chemical shifts of the protons on the imidazole ring are particularly sensitive to the position of the aldehyde group. These theoretical values can be a valuable tool for structural elucidation in combination with experimental NMR data.[6][7]
Conclusion: A Predictive Framework for Imidazole Chemistry
This comparative DFT study provides valuable insights into the structure-property relationships of 1-butyl-imidazole aldehyde isomers. The position of the aldehyde group significantly influences the electronic distribution, polarity, and spectroscopic signatures of these molecules. The presented data and methodologies offer a robust framework for predicting the behavior of substituted imidazoles, thereby facilitating the design and development of new molecules with tailored properties for applications in medicinal chemistry and materials science. The theoretical spectroscopic data, in particular, can serve as a valuable reference for the experimental characterization of these and related compounds.
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Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Med Chem. 2025;16(1):164-181. doi:10.1039/d4md00487h. Available from: [Link]
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A Comparative Guide to Purity Assessment of 1-Butyl-1H-imidazole-2-carbaldehyde for Pharmaceutical Research
In the landscape of pharmaceutical development and molecular synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 1-Butyl-1H-imidazole-2-carbaldehyde, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its aldehyde functional group and imidazole core make it a versatile synthon, but also susceptible to specific impurities that can carry forward into the final API, potentially altering its pharmacological and toxicological profile.
This guide provides an in-depth, comparative analysis of analytical methodologies for assessing the purity of this compound. We will delve into a robust High-Performance Liquid Chromatography (HPLC) method as the primary analytical technique, supported by experimental insights and validation principles. Furthermore, we will objectively compare this approach with alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering researchers a comprehensive framework for selecting the most appropriate technique for their needs.
The Criticality of Purity for this compound
This compound (Molecular Formula: C₈H₁₂N₂O, Molecular Weight: 152.19 g/mol ) is a heterocyclic aldehyde used in the synthesis of novel therapeutic agents.[1] Potential impurities in this intermediate can originate from several sources:
-
Starting Materials: Unreacted 1-butylimidazole or reagents from its synthesis.
-
Synthesis By-products: Side reactions during the formylation of the imidazole ring can lead to isomeric impurities or degradation products. For instance, synthesis of the parent imidazole-2-carboxaldehyde can involve reagents like benzoyl chloride and result in by-products such as benzoic acid.[2]
-
Degradation Products: The aldehyde group is susceptible to oxidation, forming the corresponding carboxylic acid, particularly upon exposure to air.
An effective analytical method must be able to separate the main compound from these potential impurities and accurately quantify them.
Primary Method: High-Performance Liquid Chromatography (HPLC-UV)
For routine quality control and purity assessment of non-volatile, polar organic molecules like this compound, Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet (UV) detection (RP-HPLC-UV) is the most widely adopted and robust technique.[3]
Causality Behind Experimental Choices
The selection of HPLC parameters is a systematic process designed to achieve optimal separation and detection. The logic is to manipulate the interactions between the analyte, the stationary phase, and the mobile phase.[3]
-
Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and is an excellent starting point. The non-polar C18 chains interact with the butyl group of the analyte, providing retention. The polarity of the imidazole ring and aldehyde group ensures it does not retain too strongly, allowing for reasonable elution times.
-
Mobile Phase: A gradient of a polar organic solvent (like acetonitrile or methanol) and water is typically used. This allows for the elution of compounds with a range of polarities. A buffer is often included to control the pH, which is critical for ionizable compounds like imidazoles to ensure consistent retention times and peak shapes.
-
Detection: The imidazole-2-carbaldehyde moiety contains a chromophore that absorbs UV light. Studies on the parent compound, imidazole-2-carbaldehyde, show a maximum absorption peak around 280 nm.[4][5] This wavelength provides a good starting point for sensitive detection of the main component and any related impurities containing the same chromophore.
Diagram: HPLC Workflow for Purity Analysis
Caption: A typical workflow for the purity assessment of this compound using HPLC.
Experimental Protocol: HPLC-UV Method
This protocol is a robust starting point and should be validated according to ICH guidelines for its intended use.[6][7]
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution: Prepare in the same manner as the standard solution using the sample to be tested.
3. System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable if:
-
The relative standard deviation (RSD) of the peak area for the main peak is ≤ 2.0%.
-
The tailing factor is ≤ 2.0.
-
The theoretical plates are ≥ 2000.
4. Purity Calculation: The purity is typically calculated using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.
Comparative Analysis of Alternative Purity Assessment Methods
While HPLC is a powerful tool, other techniques offer unique advantages and can provide complementary information.
| Technique | Principle | Advantages for This Analyte | Disadvantages for This Analyte |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Excellent for separating polar, non-volatile compounds and their isomers. High precision and accuracy. Widely available. | May require derivatization for compounds without a strong chromophore. Purity calculation by area percent assumes equal response factors for all components. |
| GC-MS | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometry detection. | High separation efficiency for volatile compounds. Mass spectrometry provides structural information for impurity identification. | This compound has a relatively high boiling point and may require derivatization to improve volatility and thermal stability.[8] |
| qNMR | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the resonance. | A primary ratio method that does not require a reference standard of the analyte itself.[9] Provides structural confirmation and can quantify impurities without separation, as long as signals are resolved. | Lower sensitivity compared to chromatographic methods. Requires a certified internal standard of known purity.[10] Can be complex for mixtures with significant peak overlap. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[11] For a molecule like this compound, direct injection might be possible, but derivatization is often employed for imidazole-containing compounds to improve their chromatographic behavior.[8]
Expertise & Experience Insight: While GC-MS offers the significant advantage of providing mass data for impurity identification, the potential need for derivatization adds a sample preparation step that can introduce variability. Furthermore, the thermal stress in the GC inlet could potentially cause degradation of the analyte, leading to an inaccurate purity profile. Therefore, GC-MS is often better suited for identifying specific volatile impurities (e.g., residual solvents) rather than for the primary purity assay of the main component.
Quantitative NMR (qNMR)
Quantitative ¹H NMR (qNMR) is a powerful primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[12] The purity is calculated by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known concentration and purity.
Trustworthiness through Self-Validation: The validity of a qNMR experiment relies on carefully selected parameters. The relaxation delay (d1) must be set to at least 5-7 times the longest T1 relaxation time of the protons being integrated to ensure complete magnetization recovery between scans, which is fundamental for accurate quantification.[12]
Diagram: Decision Logic for qNMR Purity Assessment
Caption: Decision-making process for accurate purity determination using qNMR.
Conclusion
For the routine, high-throughput purity assessment of this compound, a well-validated RP-HPLC-UV method is the recommended primary technique . It offers a balance of specificity, sensitivity, and robustness that is ideal for quality control in a pharmaceutical development setting. The method is adept at separating the main component from its likely process-related impurities and degradation products.
GC-MS serves as a valuable complementary tool, particularly for the identification of unknown volatile or semi-volatile impurities, but may not be ideal as the primary purity assay due to potential thermal degradation and the likely need for derivatization.
qNMR stands out as a powerful, non-destructive primary method for purity assignment, especially when a certified reference standard of the analyte is unavailable. It provides an orthogonal assessment to chromatography and delivers structural confirmation simultaneously. However, its lower sensitivity and the requirement for careful experimental design make it more suitable for reference standard characterization or in-depth investigations rather than routine screening.
Ultimately, a multi-faceted approach, leveraging HPLC for routine analysis and employing GC-MS and qNMR for orthogonal verification and impurity identification, provides the most comprehensive and trustworthy assessment of this compound purity, ensuring the integrity of the downstream synthetic processes and the final drug substance.
References
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SIELC Technologies. (n.d.). Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]
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RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]
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MDPI. (n.d.). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. Retrieved from [Link]
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Chen, P., et al. (2023, March 1). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research. Retrieved from [Link]
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NIH. (n.d.). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Retrieved from [Link]
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MDPI. (2024, November 9). (PDF) Effect of modifiers on the stability of 1-butyl-3-methylimidazolium-based ionic liquids. Retrieved from [Link]
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ACS Publications. (n.d.). Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan. The Journal of Organic Chemistry. Retrieved from [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 1-Butyl-1H-imidazole-2-carbaldehyde
Disclaimer: A specific Safety Data Sheet (SDS) for 1-Butyl-1H-imidazole-2-carbaldehyde was not located. The following guidance is based on the toxicological and chemical properties of the parent compound, imidazole, and structurally similar imidazole-aldehyde derivatives. This guide is intended for researchers, scientists, and drug development professionals and should be used in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols. Always prioritize local, state, and federal regulations.
Section 1: Core Directive & Hazard Assessment
As a Senior Application Scientist, my primary goal is to ensure that you can manage your research materials safely and effectively from acquisition to disposal. The disposal of any chemical is not merely a final step but an integral part of the experimental lifecycle, demanding the same level of rigor and attention to detail as the research itself. This guide for this compound is structured to provide a clear, actionable, and scientifically grounded framework for its proper disposal, ensuring the safety of personnel and the protection of our environment.
The chemical structure, featuring an imidazole ring and an aldehyde functional group, suggests specific hazards. Imidazole itself is known to be corrosive and can cause severe skin burns and eye damage.[1] Aldehydes as a class can be irritants and sensitizers. Therefore, we must handle this compound with the assumption that it is a hazardous substance requiring disposal as chemical waste through an approved facility.[2][3][4][5]
Section 2: Scientific Integrity & Procedural Logic
Our approach to the disposal of this compound is built on three core pillars:
-
Expertise & Experience: The procedures outlined are not just a checklist but are based on established principles of chemical safety and waste management. The causality is clear: because imidazole derivatives can be corrosive and irritating, direct contact must be avoided through appropriate Personal Protective Equipment (PPE), and environmental release must be prevented by treating it as regulated hazardous waste.
-
Trustworthiness: This protocol is a self-validating system. By following these steps, you are inherently minimizing risk. Each step, from waste segregation to labeling and requesting pickup, is designed to create a traceable and compliant disposal pathway.
-
Authoritative Grounding: All recommendations are cross-referenced with safety data for analogous compounds and general laboratory safety standards prescribed by regulatory bodies like the Occupational Safety and Health Administration (OSHA).
| Hazard Classification | Description | Source(s) |
| Skin Corrosion/Irritation | Causes skin irritation. Some parent imidazoles cause severe burns. | [3][6][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | [3][6][7] |
| Reproductive Toxicity | The parent compound, imidazole, may cause harm to the unborn child. | [2] |
| Acute Oral Toxicity | Harmful if swallowed. | [6] |
| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, and acid anhydrides. | [1][2] |
Section 3: Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the safe disposal of this compound and its contaminated materials.
Before handling the waste, ensure you are wearing appropriate PPE as guided by OSHA regulations for handling hazardous chemicals.[2]
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A fully-buttoned laboratory coat.
All handling and preparation of waste should be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.[1] Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Designate a Waste Container: Use a dedicated, sealable, and chemically compatible waste container for all this compound waste. This includes the pure compound, solutions, and any contaminated materials like pipette tips or absorbent pads.[1]
-
Avoid Mixing Waste: Do not mix this waste with other waste streams, especially incompatible chemicals such as strong acids or oxidizing agents.[1][2]
-
Label the Container: As soon as the first waste is added, affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
The date accumulation started.
-
An indication of the hazards (e.g., "Irritant," "Corrosive").
-
-
Secure Storage: Keep the waste container tightly sealed when not in use.
-
Location: Store the container in a designated, well-ventilated, and secure satellite accumulation area.
-
Segregation: Ensure the container is stored away from incompatible materials.[1]
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sink.[8]
-
Contact EHS: When the container is full or you are finished with the process, contact your institution's Environmental Health and Safety (EHS) department to arrange for a chemical waste pickup.[1]
-
Approved Disposal Facility: The waste must be disposed of through an approved and licensed hazardous waste disposal plant.[2][3][4][5][8]
Section 4: Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Imidazole. Retrieved from [Link]
-
PubChem. (n.d.). 1H-imidazole-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
